molecular formula C72H138N20O15 B15575759 d-KLA Peptide

d-KLA Peptide

Cat. No.: B15575759
M. Wt: 1524.0 g/mol
InChI Key: HJGYUFLSCLNDHT-PHLURGDWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-KLA Peptide is a useful research compound. Its molecular formula is C72H138N20O15 and its molecular weight is 1524.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C72H138N20O15

Molecular Weight

1524.0 g/mol

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1

InChI Key

HJGYUFLSCLNDHT-PHLURGDWSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the d-KLA Peptide: Structure, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

The d-KLA peptide, a synthetic, pro-apoptotic agent, is at the forefront of targeted cancer therapy research. Its unique composition of D-amino acids renders it resistant to degradation by proteases, a significant advantage for therapeutic applications. This guide provides a comprehensive overview of the this compound, including its structure, synthesis, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

This compound: Structure and Core Properties

The this compound is a cationic, amphipathic peptide with the sequence d-{Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys}, often abbreviated as d-{(KLAKLAK)2}.[1][2][3] This sequence is composed entirely of D-enantiomeric amino acids, which makes it resistant to enzymatic degradation within biological systems.[4]

Structurally, the this compound forms an α-helix, particularly when interacting with negatively charged membranes, such as those of mitochondria.[5][6] This amphipathic helical structure, with its distinct hydrophobic and hydrophilic faces, is crucial for its biological activity. The positively charged lysine (B10760008) residues interact with the negatively charged mitochondrial membrane, while the hydrophobic leucine (B10760876) and alanine (B10760859) residues facilitate membrane disruption.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Sequence d-{Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys}[1][2]
Short Sequence d-{KLAKLAKKLAKLAK}[1][2]
Molecular Formula C72H138N20O15[2]
Molecular Weight 1523.99 g/mol [2]
Chirality D-amino acids[4][7]
Secondary Structure α-helical[5][6]
Key Feature Protease Resistance[4][7]

Synthesis of this compound

The this compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9] This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis of d-KLA

Materials:

  • Fmoc-protected D-amino acids (Fmoc-d-Lys(Boc)-OH, Fmoc-d-Leu-OH, Fmoc-d-Ala-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Ether for precipitation

  • HPLC grade water and acetonitrile

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the carboxyl group of the first Fmoc-protected D-amino acid (Fmoc-d-Lys(Boc)-OH) using HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the d-KLA sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry it.

    • Treat the resin with the cleavage cocktail (TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from lysine).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and air dry.

    • Dissolve the crude peptide in a water/acetonitrile mixture.

  • Purification and Characterization:

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

    • Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[8]

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for the this compound is the induction of apoptosis by directly targeting and disrupting mitochondrial membranes.[1][2] Unlike many eukaryotic cells whose outer membranes are neutral, mitochondrial membranes are negatively charged, similar to bacterial membranes.[4] This charge difference allows the cationic this compound to selectively interact with and permeabilize the mitochondrial membrane.[4][10]

This disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[11][12] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[1][2][11] The activation of these caspases ultimately leads to the cleavage of essential cellular proteins, like PARP (poly ADP ribose polymerase), and programmed cell death.[1][2]

G dKLA This compound Mito Mitochondrion (Negative Membrane Charge) dKLA->Mito Targets MembraneDisrupt Mitochondrial Membrane Disruption Mito->MembraneDisrupt Induces CytoC Cytochrome c Release MembraneDisrupt->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

d-KLA induced apoptotic signaling pathway.

Quantitative Data on d-KLA Activity

The cytotoxic activity of d-KLA and its derivatives is often quantified by the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50). These values can vary depending on the cell line, the specific peptide construct, and the experimental conditions.

Table 2: Cytotoxicity of d-KLA and its Conjugates in Cancer Cell Lines

Peptide ConstructCell LineAssayIC50 / LC50Reference
TCTP-KLAVarious Cancer CellsNot specified7 - 10 µM[13]
Bld-1-KLAHT1376 (Bladder)Not specified41.5 µM[14]
r7-klaHT-1080 (Fibrosarcoma)MTS Assay3.54 ± 0.11 µM[11]
melittin-dKLAM0 MacrophagesNot specified1.229 µM[4]
melittin-dKLAM1 MacrophagesNot specified0.737 µM[4]
melittin-dKLAM2 MacrophagesNot specified0.415 µM[4]
PEG-melittin-dKLA 8-26M0 MacrophagesNot specified4.125 µM[4]
PEG-melittin-dKLA 8-26M1 MacrophagesNot specified2.185 µM[4]
PEG-melittin-dKLA 8-26M2 MacrophagesNot specified1.454 µM[4]
D-KLA-RH1299 (Lung Carcinoma)ATP-Glo~2.5 µM[5][6]
Dimer B (KLA analog)HeLa CellsNot specified1.6 µM[15]

Experimental Protocols for d-KLA Evaluation

To assess the efficacy of d-KLA peptides, several key in vitro experiments are typically performed. Below are generalized protocols for these assays.

Cell Viability Assay (ATP-Glo Assay)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., H1299) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Peptide Treatment: Treat the cells with varying concentrations of the this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).[6]

  • Lysis and ATP Measurement:

    • Add ATP-Glo reagent to each well, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

Apoptosis/Necrosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells (e.g., H1299) with the this compound (e.g., 5 µM) for a set time period.[5]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Peptide Penetration Assay

This assay visualizes the internalization of the peptide into cells using fluorescence microscopy.

Methodology:

  • Peptide Labeling: Synthesize a fluorescently-labeled version of the this compound (e.g., FITC-d-KLA). A detailed protocol involves reacting the peptide with FITC in DMF with DIPEA overnight.[5]

  • Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.

  • Treatment: Treat the cells with the fluorescently-labeled peptide (e.g., 3 µM) for various time points (e.g., 1, 4, 24 hours).[6]

  • Imaging:

    • Wash the cells with PBS to remove any unbound peptide.

    • Fix the cells if required (e.g., with 4% paraformaldehyde).

    • Mount the coverslips and visualize the cellular uptake of the peptide using a confocal laser scanning microscope.

G Start Start: Seed Cells (e.g., H1299 in 96-well plate) Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 AddReagent Add ATP-Glo Reagent Incubate2->AddReagent Incubate3 Incubate for 10 min (Room Temperature) AddReagent->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Analyze Data: Calculate % Viability & IC50 Measure->Analyze End End Analyze->End

Workflow for a typical cell viability (ATP-Glo) assay.

Enhancing d-KLA Efficacy through Conjugation

While potent, d-KLA has poor cell-penetrating ability on its own and lacks tumor specificity.[3][11][15] To overcome these limitations, researchers have developed various strategies by conjugating d-KLA to targeting moieties or cell-penetrating peptides (CPPs).[10][11][16]

  • Cell-Penetrating Peptides (CPPs): Fusing d-KLA to CPPs like poly-arginine (e.g., r7) or a domain from the Translationally Controlled Tumor Protein (TCTP-PTD) enhances its cellular uptake, thereby increasing its cytotoxic efficacy.[11][13]

  • Tumor-Homing Peptides: Conjugating d-KLA to peptides that specifically bind to receptors overexpressed on cancer cells (e.g., Bld-1 for bladder tumors, iRGD for gastric cancer) can target the peptide's apoptotic activity directly to the tumor site, potentially reducing side effects on healthy tissues.[10][14]

  • Activatable Peptides: An innovative approach involves masking the peptide's activity until it reaches the tumor microenvironment. For instance, a modified this compound was designed to be activated by Matrix Metalloproteinase-2 (MMP2), an enzyme often overexpressed in tumors.[5][6]

The development of these bifunctional and activatable peptides represents a significant step toward creating highly selective and effective cancer therapeutics based on the d-KLA scaffold.[7]

References

Unveiling the Potent Core of d-KLA: A Technical Guide to its D-Amino Acid Composition and Pro-Apoptotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pro-Apoptotic d-KLA Peptide: Composition, Mechanisms, and Methodologies

This technical guide offers an in-depth exploration of the this compound, a promising agent in cancer research and drug development. Composed entirely of D-amino acids, this synthetic peptide exhibits potent pro-apoptotic activity by selectively targeting and disrupting mitochondrial membranes. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its core characteristics, including its precise D-amino acid composition, physicochemical properties, and the signaling pathways it triggers. Furthermore, it outlines detailed experimental protocols for its synthesis and the evaluation of its biological activity, accompanied by visual representations of key processes to facilitate a deeper understanding.

Core Composition and Physicochemical Characteristics

The this compound, also known as d-(KLAKLAK)₂, is a 14-amino acid cationic peptide. Its defining feature is that all its constituent amino acids are in the D-enantiomeric form, rendering it resistant to degradation by endogenous proteases and enhancing its stability.[1] The specific sequence and physicochemical properties are summarized in the table below.

PropertyValue
Amino Acid Sequence d-{Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys}
Shorthand Notation d-(KLAKLAK)₂
Molecular Formula C₇₂H₁₃₈N₂₀O₁₅
Molecular Weight 1523.99 g/mol
Theoretical pI 11.21
Grand Average of Hydropathicity (GRAVY) -0.07
Chirality All amino acids are in the D-configuration.

Mechanism of Action: A Mitochondria-Centric Assault

The pro-apoptotic activity of the this compound is primarily mediated through its direct interaction with mitochondrial membranes.[2][3] Unlike the plasma membranes of mammalian cells which are largely composed of zwitterionic phospholipids, mitochondrial membranes possess a net negative charge. This charge difference is believed to be the basis for the peptide's selective toxicity towards mitochondria.[4] Upon entering a cell, often facilitated by a cell-penetrating peptide, d-KLA preferentially binds to and disrupts the mitochondrial membrane integrity. This disruption leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[3] This cascade of events ultimately activates the caspase family of proteins, key executioners of apoptosis, leading to programmed cell death.[2][3]

G d-KLA Signaling Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion dKLA_extracellular This compound (Extracellular) dKLA_intracellular This compound (Intracellular) dKLA_extracellular->dKLA_intracellular Cellular Uptake Cell_Membrane Cell Membrane Mitochondrial_Membrane Mitochondrial Membrane Disruption dKLA_intracellular->Mitochondrial_Membrane Cytochrome_c Cytochrome c Release Mitochondrial_Membrane->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of d-KLA induced apoptosis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of d-KLA

A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of d-KLA.[4]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected D-amino acids (Lys(Boc), Leu, Ala)

  • Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N-methylmorpholine (NMM)

  • Solvent: N,N-dimethylformamide (DMF)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v)

  • Peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected D-amino acids sequentially according to the d-KLA sequence. Each coupling step involves activating the amino acid with HCTU and NMM in DMF and adding it to the resin.

  • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles until the full peptide sequence is assembled.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

G d-KLA Solid-Phase Peptide Synthesis Workflow Start Start: Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (Fmoc-D-AA, HCTU, NMM) Fmoc_Deprotection->AA_Coupling Washing Washing (DMF) AA_Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Sequence Complete Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization End Pure this compound Characterization->End

Caption: Workflow for the solid-phase synthesis of d-KLA.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Treat the cells with various concentrations of the this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

This comprehensive guide provides a solid foundation for researchers and drug developers working with the pro-apoptotic this compound. The detailed information on its composition, mechanism, and experimental protocols will aid in the design and execution of further studies to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of the d-KLA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The d-KLA peptide, a cationic amphipathic peptide, has emerged as a promising agent in cancer therapy due to its ability to selectively induce apoptosis in cancer cells. Composed of D-amino acids, d-KLA exhibits resistance to proteolytic degradation, enhancing its therapeutic potential. This guide provides a comprehensive overview of the core mechanism of action of the this compound, detailing its interaction with cellular components, the signaling pathways it modulates, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Core Mechanism of Action

The primary mechanism of action of the this compound is the induction of apoptosis through the disruption of mitochondrial membranes.[1][2] Unlike many conventional chemotherapeutics, d-KLA's action is rooted in its biophysical properties and its interaction with cellular membranes.

Mitochondrial Targeting and Membrane Disruption

The this compound, with its repeating lysine (B10760008) (K) and leucine (B10760876) (L) residues, adopts an α-helical conformation.[3] This structure presents a positively charged face (from lysine residues) and a hydrophobic face (from leucine residues). Eukaryotic cell plasma membranes are primarily composed of zwitterionic phospholipids, making them less susceptible to the disruptive effects of cationic peptides like d-KLA.[4] In contrast, mitochondrial membranes are enriched in negatively charged phospholipids, such as cardiolipin.[4]

This charge difference serves as a key determinant for d-KLA's selectivity. Upon entering a cell, often facilitated by a cell-penetrating peptide (CPP) or a targeting moiety, d-KLA preferentially interacts with the anionic mitochondrial membranes.[5][6] The peptide then inserts into the mitochondrial membrane, leading to its permeabilization and the dissipation of the mitochondrial membrane potential (ΔΨm).[3][6]

Induction of Apoptosis

The disruption of the mitochondrial outer membrane triggers the intrinsic pathway of apoptosis. This process involves the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Key events in this signaling cascade include:

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[5][7]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1][8]

  • Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Necrotic Cell Death

While apoptosis is the primary mode of action, some studies have reported that modified versions of the this compound can induce necrotic cell death. For instance, a this compound conjugated with a cell-penetrating motif activatable by matrix metalloproteinase-2 (MMP2) was shown to disrupt both plasma and mitochondrial membranes, leading to necrosis.[3] This suggests that at high concentrations or with enhanced cell-penetrating capabilities, d-KLA can cause direct membrane lysis, bypassing the classical apoptotic pathway.

Quantitative Data Summary

The cytotoxic efficacy of d-KLA peptides, often presented as IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%), varies depending on the specific peptide construct, the cell line, and the experimental conditions. The following table summarizes key quantitative data from the literature.

Peptide ConstructCell LineAssayValueReference
D-KLA-R (MMP2-activated)H1299 (lung carcinoma)Cell ViabilityIC50 ≈ 3.17 µM[3][9]
Melittin-dKLAM0 MacrophagesCell ViabilityIC50 = 1.229 µM[2]
Melittin-dKLAM1 MacrophagesCell ViabilityIC50 = 0.737 µM[2]
Melittin-dKLAM2 MacrophagesCell ViabilityIC50 = 0.415 µM[2]
Melittin-dKLA 8-26M0 MacrophagesCell ViabilityIC50 = 4.125 µM[2]
Melittin-dKLA 8-26M1 MacrophagesCell ViabilityIC50 = 2.185 µM[2]
Melittin-dKLA 8-26M2 MacrophagesCell ViabilityIC50 = 1.454 µM[2]
Dimer B (dimeric KLA)HeLa (cervical cancer)Cell ViabilityLD50 = 1.6 µM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of the this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound solution

  • Target cancer cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.[7]

  • Peptide Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometry within one hour.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound-treated cell lysates

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with the this compound to induce apoptosis.

  • Cell Lysis: Lyse the cells using the provided Cell Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Preparation: Add 50-200 µg of protein lysate to each well of a 96-well plate.

  • Reaction Mix: Prepare a reaction mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each well.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.[11] The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

Cellular Localization by Confocal Microscopy

This technique is used to visualize the subcellular localization of the this compound.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-d-KLA)

  • Target cells

  • MitoTracker Red (for mitochondrial staining)

  • Hoechst 33342 (for nuclear staining)

  • Glass-bottom dishes or chamber slides

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Staining: Incubate the cells with MitoTracker Red for 15-30 minutes to label the mitochondria. Wash with fresh medium.

  • Peptide Treatment: Add the fluorescently labeled this compound to the cells and incubate for the desired time.

  • Nuclear Staining: Add Hoechst 33342 to the cells for 10-15 minutes to stain the nuclei.

  • Imaging: Wash the cells with PBS and acquire images using a confocal microscope with the appropriate laser excitation and emission filters for each fluorophore.

  • Co-localization Analysis: Analyze the images to determine the co-localization of the this compound with the mitochondria.

Visualizations

Signaling Pathway of d-KLA Induced Apoptosis

G cluster_cell Cell cluster_mito Mitochondrion dKLA_in This compound (Intracellular) Mito_Membrane Mitochondrial Membrane dKLA_in->Mito_Membrane Disruption Cyto_c Cytochrome c Mito_Membrane->Cyto_c Release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Pro_Casp9 Pro-Caspase-9 Apoptosome->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 Activation Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Casp3 Caspase-3 Pro_Casp3->Casp3 Activation PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Cleaved_PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for d-KLA Mechanism of Action Studies

G start Start: Treat Cells with this compound cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability apoptosis_analysis Apoptosis Analysis (Flow Cytometry) start->apoptosis_analysis caspase_activity Caspase Activity Assay start->caspase_activity localization Cellular Localization (Confocal Microscopy) start->localization end Elucidate Mechanism of Action cell_viability->end apoptosis_analysis->end caspase_activity->end localization->end

Caption: General experimental workflow for studying the this compound's mechanism.

References

d-KLA Peptide: A Technical Guide to its Mitochondrial Targeting and Pro-Apoptotic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The d-KLA peptide, a cationic amphipathic peptide composed of D-amino acids with the sequence (KLAKLAK)2, is a potent inducer of apoptosis through the targeted disruption of mitochondrial membranes.[1][2] Its synthetic nature and resistance to proteolysis make it a compelling candidate for anti-cancer therapies.[3] This technical guide provides an in-depth exploration of the core mechanisms governing d-KLA's mitochondrial targeting and pro-apoptotic activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action

The this compound's efficacy stems from its specific physicochemical properties that enable it to interact with and permeabilize mitochondrial membranes.[1][2] Comprised of repeating lysine (B10760008) (K), leucine (B10760876) (L), and alanine (B10760859) (A) residues in their D-isomeric forms, the peptide adopts an α-helical conformation in membranous environments.[4][5] This structure presents a segregated distribution of charged and hydrophobic residues, a characteristic known as amphipathicity, which is crucial for its membrane-disrupting activity.[6]

The primary intracellular target of d-KLA is the mitochondrion.[1] Unlike the zwitterionic plasma membranes of eukaryotic cells, mitochondrial membranes possess a significant negative charge, which facilitates the electrostatic attraction of the positively charged (cationic) this compound.[7] Upon accumulation at the mitochondrial surface, the peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, the loss of mitochondrial membrane potential (ΔΨm).[4][7] This disruption triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[8][9] Cytosolic cytochrome c then activates a cascade of cysteine-aspartic proteases (caspases), including caspase-9 and caspase-3, which execute the apoptotic program, leading to programmed cell death.[1][8] The activation of Poly (ADP-ribose) polymerase (PARP) is also a downstream event in the d-KLA induced apoptotic pathway.[1]

A critical aspect of d-KLA's application is its limited ability to cross the plasma membrane of eukaryotic cells on its own.[10] Therefore, it is often conjugated with cell-penetrating peptides (CPPs) or other targeting ligands to facilitate its entry into cancer cells, thereby enhancing its therapeutic potential and selectivity.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of d-KLA and its derivatives from various studies.

Table 1: In Vitro Cytotoxicity (IC50) of d-KLA and Conjugates

Peptide/ConjugateCell LineIC50 (μM)Reference
melittin-dKLAM0 Macrophages1.229[13]
melittin-dKLAM1 Macrophages0.737[13]
melittin-dKLAM2 Macrophages0.415[13]
melittin-dKLA 8-26M0 Macrophages4.125[13]
melittin-dKLA 8-26M1 Macrophages2.185[13]
melittin-dKLA 8-26M2 Macrophages1.454[13]
kla-r7LL/2 (LLC1) lung carcinoma3.17[4][5]
Dimer B (KLA analog)HeLa1.6[9]
MEL-dKLAM2 Macrophages0.577[14]

Table 2: Efficacy in Cell-Free Systems

PeptideAssayED50 (μM)Reference
D-(KLAKLAK)2Mitochondrial swelling0.44[7]
D-(KLAKLAK)2Mitochondrial membrane potential (ΔΨm) loss0.4[7]

Experimental Protocols

Peptide Synthesis and Purification

Objective: To synthesize and purify the this compound.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The this compound (Ac-KLAKLAKKLAKLAK-amide) is synthesized using solid-phase methods on a suitable resin (e.g., MBHA rink amide resin) employing 9-fluorenyl-methoxycarbonyl (Fmoc) chemistry.[15][16]

  • Cleavage and Deprotection: Following chain assembly, the peptide is cleaved from the resin and all protecting groups are removed, typically using a cleavage cocktail containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[17] A linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used for elution.[17]

  • Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC, and the molecular weight is confirmed by mass spectrometry.[15]

  • Lyophilization: Fractions containing the pure peptide are pooled and lyophilized to obtain a white powder.[17]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the this compound on cancer cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., MKN45, KATO III, A549, MCF-7) in a 96-well plate at a density of 5x10^3 cells/well and culture for 12-24 hours.[8][15]

  • Peptide Treatment: Remove the culture medium and expose the cells to serum-free medium containing various concentrations of the this compound or its conjugates.

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against peptide concentration to determine the IC50 value using non-linear regression analysis.[8]

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of the this compound on mitochondrial membrane potential.

Methodology:

  • Cell Preparation: Culture cells to a density of approximately 1 x 10^6 cells/mL.[18]

  • Peptide Treatment: Treat the cells with the this compound at the desired concentration and for the desired duration. Include a positive control (e.g., CCCP or FCCP) to induce mitochondrial depolarization.[19][20]

  • Dye Staining: Add a cationic fluorescent dye such as JC-1 or TMRE to the cell suspension.[18][19]

    • For JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[20]

    • For TMRE: This dye accumulates in active mitochondria with intact membrane potential, exhibiting red fluorescence. A decrease in fluorescence intensity indicates a loss of ΔΨm.[19]

  • Incubation: Incubate the cells with the dye according to the manufacturer's instructions (typically 15-30 minutes at 37°C).[18][19]

  • Washing: Wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye.[18][19]

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.[18][19] For JC-1, measure the ratio of red to green fluorescence. For TMRE, quantify the mean fluorescence intensity. A shift from red to green fluorescence (JC-1) or a decrease in red fluorescence (TMRE) indicates mitochondrial membrane depolarization.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the this compound.

Methodology:

  • Cell Treatment: Treat cells with the this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.

Visualizations

Signaling Pathway

dKLA_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion dKLA_CPP d-KLA-CPP Conjugate dKLA_Internalized Internalized d-KLA dKLA_CPP->dKLA_Internalized Cellular Uptake Mito_Membrane Mitochondrial Membrane dKLA_Internalized->Mito_Membrane Mitochondrial Targeting CytochromeC Cytochrome c Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9_inactive Pro-Caspase-9 Caspase9_inactive->Apoptosome Caspase9_active Caspase-9 Apoptosome->Caspase9_active Activation Caspase3_active Caspase-3 Caspase9_active->Caspase3_active Cleavage & Activation Caspase3_inactive Pro-Caspase-3 Caspase3_inactive->Caspase3_active PARP PARP Caspase3_active->PARP Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Execution Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Mito_Membrane->CytochromeC Membrane Disruption & Cytochrome c Release CytochromeC_Mito Cytochrome c

Caption: d-KLA induced apoptosis signaling pathway.

Experimental Workflow

Mitochondrial_Membrane_Potential_Workflow start Start: Culture Cells treat_cells Treat cells with d-KLA (and controls) start->treat_cells add_dye Add JC-1 or TMRE dye treat_cells->add_dye incubate Incubate (15-30 min, 37°C) add_dye->incubate wash Wash cells with PBS incubate->wash analyze Analyze by Flow Cytometry or Fluorescence Microscopy wash->analyze end End: Quantify ΔΨm analyze->end

Caption: Workflow for Mitochondrial Membrane Potential Assay.

Structure-Function Relationship

dKLA_Structure_Function dKLA_Peptide This compound (KLAKLAK)2 Sequence Properties Physicochemical Properties D-Amino Acids Cationic Nature (+ charge) Amphipathic α-helix dKLA_Peptide:f1->Properties:n Leads to Functions Biological Functions Protease Resistance Electrostatic Attraction to Anionic Membranes Membrane Insertion & Disruption Properties:p1->Functions:f1 Properties:p2->Functions:f2 Properties:p3->Functions:f3 Outcome Outcome Selective Mitochondrial Targeting Mitochondrial Membrane Permeabilization Induction of Apoptosis Functions:f2->Outcome:o1 Functions:f3->Outcome:o2 Outcome:o2->Outcome:o3

Caption: Logical relationship of d-KLA structure to function.

References

An In-depth Technical Guide on the Pro-apoptotic Activity of d-KLA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pro-apoptotic peptide d-KLA, focusing on its mechanism of action, experimental validation, and therapeutic potential. d-KLA is a synthetic, cationic, amphipathic peptide that selectively targets and disrupts mitochondrial membranes, leading to the induction of apoptosis in cancer cells. Its D-amino acid composition confers resistance to proteolysis, enhancing its stability for therapeutic applications.

Core Mechanism of Action

The pro-apoptotic activity of d-KLA is primarily driven by its interaction with the negatively charged mitochondrial membranes of cancer cells.[1][2] Unlike the zwitterionic plasma membranes of eukaryotic cells, mitochondrial membranes possess a net negative charge, making them a selective target for the cationic d-KLA peptide.[1] Upon cellular internalization, d-KLA adopts an α-helical structure and integrates into the mitochondrial membrane, causing its disruption.[1][2] This permeabilization of the mitochondrial membrane is a critical event, leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[3][4]

The release of cytochrome c initiates the intrinsic pathway of apoptosis. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.[5][6][7] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]

Quantitative Analysis of d-KLA's Pro-Apoptotic Efficacy

The cytotoxic and pro-apoptotic effects of d-KLA and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, while flow cytometry is commonly employed to determine the percentage of apoptotic cells following treatment.

Table 1: Cytotoxicity (IC50) of d-KLA and its Conjugates in Cancer Cell Lines
Peptide ConstructCell LineCancer TypeIC50 (µM)Citation
TCTP-KLAA549Lung Carcinoma~7-10[8]
D-KLA-RH1299Lung Carcinoma~3.17[1]
TB511 (TAMpep-dKLA)M2 Macrophages-4.925[9]
HMKSK-BR-3Breast Cancer8.36 ± 0.62[10]
HMKMCF-10ANormal Breast Epithelial32.40 ± 2.93[10]
Table 2: Induction of Apoptosis by d-KLA Conjugates
Peptide ConstructCell LineConcentration (µM)Apoptosis (%)Citation
4-HPRNB-4560.34[11]
Table 3: Effect of d-KLA on Mitochondrial Membrane Potential (ΔΨm)
Peptide ConstructCell LineConcentration (µM)ObservationCitation
D-KLA-RH12995Reduction in ΔΨm[12]
[LaCit2]3−HeLa-Decrease in cells with high ΔΨm[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway of d-KLA Induced Apoptosis

The primary mechanism of d-KLA-induced apoptosis is through the intrinsic pathway, initiated by mitochondrial disruption.

G d-KLA Induced Intrinsic Apoptotic Pathway dKLA This compound Mitochondrion Mitochondrion dKLA->Mitochondrion Disruption CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Intrinsic apoptotic pathway initiated by d-KLA.

Experimental Workflow for Assessing d-KLA Activity

A typical workflow to evaluate the pro-apoptotic activity of d-KLA involves a series of in vitro assays.

G Workflow for d-KLA Pro-Apoptotic Activity Assessment Start Start: Treat Cancer Cells with d-KLA MTT MTT Assay for Cytotoxicity (IC50) Start->MTT Flow Flow Cytometry (Annexin V/PI Staining) Start->Flow Mito Mitochondrial Membrane Potential Assay (JC-1) Start->Mito Caspase Caspase Activity Assay Start->Caspase Western Western Blot for Apoptotic Proteins Start->Western End End: Confirmation of Apoptotic Mechanism MTT->End Flow->End Mito->End Caspase->End Western->End

Caption: Standard experimental workflow for d-KLA evaluation.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • DMSO or solubilization buffer[14][15]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells per well and incubate overnight.[16]

  • Treat the cells with various concentrations of the this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14][15]

  • Shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • d-KLA treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[17]

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with d-KLA for the desired time.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.[17]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[19]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers.[20]

Materials:

  • d-KLA treated and untreated cells

  • JC-1 Mitochondrial Membrane Potential Assay Kit[21]

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Culture and treat cells with d-KLA as required. Include a positive control treated with a mitochondrial membrane potential disruptor like CCCP.[20]

  • Prepare the JC-1 staining solution according to the kit manufacturer's instructions.[20][21]

  • Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.[21][22]

  • Wash the cells with assay buffer to remove excess dye.[21]

  • Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader.[21]

  • Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and induction of apoptosis.[20]

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • d-KLA treated and untreated cells

  • Caspase-Glo® 3/7 Assay System or similar luminescent/fluorescent kit

  • Luminometer or fluorometer

Procedure:

  • Plate cells in a 96-well plate and treat with d-KLA.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence or fluorescence using a plate reader. An increase in signal corresponds to increased caspase-3/7 activity.

Western Blotting for Cytochrome c Release

This technique is used to detect the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

  • d-KLA treated and untreated cells

  • Cell lysis buffer for cytosolic and mitochondrial fractionation

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-cytochrome c, and loading controls for cytosolic and mitochondrial fractions, e.g., GAPDH and COX IV respectively)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with d-KLA and harvest.

  • Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.[23]

  • Determine the protein concentration of each fraction.

  • Separate 10-20 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.[23]

  • Block the membrane and then incubate with the primary anti-cytochrome c antibody.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system. An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release and the induction of apoptosis.[24][25][26]

References

Biophysical Properties of the d-KLA Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The d-KLA peptide, a cationic and amphipathic peptide composed of D-amino acids with the sequence (KLAKLAK)2, is a pro-apoptotic agent that has garnered significant interest for its potential therapeutic applications, particularly in oncology. Its unique biophysical properties enable it to selectively target and disrupt mitochondrial membranes, leading to a caspase-independent necrotic cell death pathway. This technical guide provides a comprehensive overview of the core biophysical characteristics of the this compound, including its structural features, mechanism of action, and the experimental protocols used for its characterization.

Introduction

The this compound is a member of the larger family of antimicrobial peptides (AMPs) that exhibit broad-spectrum cytotoxic activity. The incorporation of D-amino acids confers resistance to proteolysis, enhancing its stability and bioavailability in biological systems. Its amphipathic α-helical structure is crucial for its interaction with and disruption of biological membranes. This guide delves into the key biophysical attributes of the this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mode of action and characterization workflows.

Structural Properties

The primary sequence of the this compound is a repeating motif of lysine (B10760008) (K), leucine (B10760876) (L), and alanine (B10760859) (A) residues: (d-K)(d-L)(d-A)(d-K)(d-L)(d-A)(d-K)(d-K)(d-L)(d-A)(d-K)(d-L)(d-A)(d-K). This sequence imparts an amphipathic character to the peptide, with the cationic lysine residues and hydrophobic leucine residues segregating on opposite faces of the α-helix upon folding.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in different environments. In aqueous solutions such as phosphate-buffered saline (PBS), the this compound may exhibit a random coil conformation at low concentrations. However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), it adopts a distinct α-helical conformation. This induced helicity is a critical prerequisite for its membrane-disrupting activity.

Parameter Condition Value Reference
Secondary Structure PBS (low concentration)α-helix[1]
PBS (high concentration)β-sheet[1]
SDS (membrane mimic)~34% α-helix (for d-KLA-R)[2]
TFE (membrane mimic)~44% α-helix (for d-KLA-R)[2]

Note: The helicity percentages are for a modified d-KLA-R peptide and are expected to be similar for the unmodified this compound.

Mechanism of Action

The cytotoxic effect of the this compound is primarily mediated by its direct interaction with and disruption of cellular membranes, with a particular affinity for the negatively charged mitochondrial membranes.

Membrane Interaction and Disruption

The cationic nature of the this compound facilitates its initial electrostatic attraction to the negatively charged outer leaflet of the plasma membrane and, more significantly, the mitochondrial membranes. Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and loss of integrity. This disruption is a key event in its mechanism of action, leading to the dissipation of the mitochondrial membrane potential.

Signaling Pathway: Caspase-Independent Necrotic Cell Death

Unlike classical apoptosis, which is a caspase-dependent process, the this compound induces a form of programmed necrosis. The disruption of the mitochondrial and plasma membranes leads to a rapid loss of cellular homeostasis, cellular swelling, and eventual lysis. This pathway is characterized by the absence of key apoptotic markers such as the activation of caspases and PARP cleavage[3][4].

G d-KLA Induced Necrotic Cell Death Pathway dKLA This compound PlasmaMembrane Plasma Membrane dKLA->PlasmaMembrane Initial Interaction MitochondrialMembrane Mitochondrial Membrane dKLA->MitochondrialMembrane Preferential Targeting MembraneDisruption Membrane Disruption & Permeabilization PlasmaMembrane->MembraneDisruption MitochondrialMembrane->MembraneDisruption MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) MembraneDisruption->MMP_Loss IonFlux Uncontrolled Ion Flux MembraneDisruption->IonFlux Necrosis Necrotic Cell Death MMP_Loss->Necrosis CellSwelling Cellular Swelling IonFlux->CellSwelling CellSwelling->Necrosis

d-KLA induced necrotic cell death pathway.

Quantitative Biophysical Data

The following tables summarize the available quantitative data on the biophysical properties and cytotoxic activity of the this compound and its close analogs.

Table 1: Cytotoxicity (IC50 Values)
Peptide Cell Line IC50 (µM) Reference
d-KLA-RH1299 (high MMP2)Concentration-dependent cell death[5]
d-KLA-RA549 (low MMP2)Negligible cytotoxicity[5]
kla-r7 (d-KLA-R7)LL/2 (LLC1) lung carcinoma3.17[5]
TU17:D(KLAKLAK)2CT26 colorectal carcinomaLess effective than necrosis-inducing peptide[6]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biophysical properties of the this compound.

Circular Dichroism (CD) Spectroscopy

This protocol outlines the procedure for determining the secondary structure of the this compound.

G Circular Dichroism Spectroscopy Workflow start Start prep_peptide Prepare this compound Solution (e.g., in PBS) start->prep_peptide calibrate Calibrate CD Spectropolarimeter prep_peptide->calibrate prep_mimic Prepare Membrane Mimicking Solutions (e.g., SDS, TFE) prep_mimic->calibrate measure_blank Measure Blank Spectra (Buffer/Solvent only) calibrate->measure_blank measure_sample Measure CD Spectra of d-KLA in Different Solutions measure_blank->measure_sample process_data Process Data: Subtract Blank, Convert to Mean Residue Ellipticity measure_sample->process_data analyze Analyze Spectra for Secondary Structure Content (e.g., α-helix, β-sheet) process_data->analyze end End analyze->end

Workflow for CD spectroscopy analysis.

Methodology:

  • Peptide Preparation: Dissolve lyophilized this compound in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. For membrane-mimicking conditions, prepare solutions in the same buffer containing SDS (above its critical micelle concentration) or TFE (e.g., 50% v/v).

  • Instrument Setup: Calibrate the CD spectropolarimeter using a standard like camphor-d-10-sulfonic acid. Set the measurement parameters, typically scanning from 190 to 260 nm with a bandwidth of 1 nm and a scan speed of 50 nm/min.

  • Data Acquisition: Record the CD spectra of the blank solutions (buffer, SDS solution, TFE solution) and then the peptide solutions in a quartz cuvette with a path length of 1 mm.

  • Data Analysis: Subtract the corresponding blank spectrum from each peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

G MTT Assay Workflow start Start seed_cells Seed Cells in a 96-well plate start->seed_cells add_peptide Add this compound at Varying Concentrations seed_cells->add_peptide incubate_24h Incubate for 24-72 hours add_peptide->incubate_24h add_mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (e.g., DMSO, isopropanol) incubate_4h->add_solubilizer measure_abs Measure Absorbance at ~570 nm add_solubilizer->measure_abs calculate_viability Calculate Cell Viability (%) measure_abs->calculate_viability end End calculate_viability->end

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

G JC-1 Assay Workflow start Start seed_cells Seed Cells in a plate or on coverslips start->seed_cells treat_peptide Treat Cells with This compound seed_cells->treat_peptide add_jc1 Add JC-1 Dye treat_peptide->add_jc1 incubate_jc1 Incubate for 15-30 minutes add_jc1->incubate_jc1 wash_cells Wash Cells with Assay Buffer incubate_jc1->wash_cells measure_fluorescence Measure Fluorescence: Green (~529 nm) and Red (~590 nm) wash_cells->measure_fluorescence calculate_ratio Calculate Red/Green Fluorescence Ratio measure_fluorescence->calculate_ratio end End calculate_ratio->end

Workflow for the JC-1 mitochondrial membrane potential assay.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat them with the this compound for the desired time.

  • JC-1 Staining: Add JC-1 staining solution (typically 1-10 µM) to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with an appropriate assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or necrotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence (~529 nm)[7][8].

  • Data Analysis: The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Calcein (B42510) Leakage Assay

This assay measures the ability of the this compound to permeabilize lipid vesicles by monitoring the release of the fluorescent dye calcein.

G Calcein Leakage Assay Workflow start Start prepare_vesicles Prepare Calcein-Loaded Lipid Vesicles (LUVs) start->prepare_vesicles remove_free_dye Remove Unencapsulated Calcein (e.g., by size exclusion chromatography) prepare_vesicles->remove_free_dye add_peptide Add this compound to Vesicle Suspension remove_free_dye->add_peptide monitor_fluorescence Monitor Fluorescence Increase Over Time (Ex/Em ~490/520 nm) add_peptide->monitor_fluorescence add_triton Add Triton X-100 to Lyse all Vesicles (100% Leakage Control) monitor_fluorescence->add_triton calculate_leakage Calculate Percentage of Calcein Leakage add_triton->calculate_leakage end End calculate_leakage->end

Workflow for the calcein leakage assay.

Methodology:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) with a desired lipid composition (e.g., POPC/POPG to mimic mammalian membranes) in a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).

  • Dye Removal: Remove the unencapsulated calcein from the vesicle suspension using size-exclusion chromatography.

  • Leakage Measurement: Add the this compound to the calcein-loaded vesicles and monitor the increase in fluorescence over time using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).

  • Maximum Leakage: At the end of the experiment, add a detergent like Triton X-100 to lyse all vesicles and determine the fluorescence corresponding to 100% leakage.

  • Data Analysis: Calculate the percentage of calcein leakage induced by the peptide relative to the maximum leakage.

Conclusion

The this compound exhibits potent cytotoxic activity through a mechanism involving the disruption of cellular and mitochondrial membranes, leading to caspase-independent necrosis. Its α-helical structure, induced in membrane environments, is a key determinant of its function. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biophysical characterization of d-KLA and similar membrane-active peptides. Further research focusing on quantitative binding affinities and a broader range of cell lines will continue to elucidate the full therapeutic potential of this promising peptide.

References

The Alpha-Helical Conformation of d-KLA Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the alpha-helical conformation of the d-KLA peptide, a synthetic, cationic, amphipathic peptide with potent pro-apoptotic properties. The this compound, with the sequence (KLAKLAK)2, is the d-enantiomer of the KLA peptide, a feature that confers resistance to proteolytic degradation and enhances its therapeutic potential.[1] Its ability to selectively target and disrupt mitochondrial membranes is intrinsically linked to its adoption of an alpha-helical secondary structure within the hydrophobic environment of the cell membrane.[2][3] This guide details the structural characteristics, factors influencing its conformation, and the downstream signaling events that lead to programmed cell death, providing a comprehensive resource for researchers in drug development and molecular biology.

Structural Conformation and Helicity

The biological activity of the this compound is critically dependent on its ability to form an amphipathic alpha-helix.[3] In aqueous solutions, the peptide exists in a largely random coil conformation. However, upon encountering the anionic environment of a cell membrane, particularly the mitochondrial membrane, it undergoes a conformational change to an alpha-helical structure.[2] This helix positions its hydrophobic leucine (B10760876) and alanine (B10760859) residues on one face and its hydrophilic lysine (B10760008) residues on the opposite face, facilitating its insertion into and disruption of the lipid bilayer.

Quantitative Analysis of Alpha-Helical Content

Circular Dichroism (CD) spectroscopy is a primary technique used to quantify the helical content of peptides. The characteristic CD spectrum of an alpha-helical peptide shows two negative bands at approximately 208 nm and 222 nm, and a strong positive band at around 192 nm. The mean residue ellipticity (MRE) at 222 nm is commonly used to calculate the percentage of alpha-helicity.

Environment Mean Residue Ellipticity (MRE) at 222 nm (deg·cm²·dmol⁻¹)† α-Helical Content (%)†
Phosphate-Buffered Saline (PBS), pH 7.4Data not available in a tabular format~18
Sodium Dodecyl Sulfate (B86663) (SDS) Micelles (30 mM)Data not available in a tabular format~34
50% Trifluoroethanol (TFE) in PBSData not available in a tabular format~44

†Note: Specific Mean Residue Ellipticity values for this compound were not available in a tabular format in the searched literature. The percentage of α-helical content for a variant, d-KLA-R, is reported here to illustrate the conformational changes in different environments.[4][5]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Helicity Determination

This protocol describes the determination of the secondary structure of the this compound in aqueous buffer and membrane-mimetic environments.

Materials:

  • This compound (lyophilized powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dodecyl sulfate (SDS)

  • 2,2,2-Trifluoroethanol (TFE)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound in sterile water or PBS. Determine the precise concentration by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by other quantitative amino acid analysis methods.

    • Prepare the following peptide solutions for analysis:

      • d-KLA in PBS (e.g., 50 µM)

      • d-KLA in PBS containing 30 mM SDS (to mimic anionic membranes)

      • d-KLA in 50% (v/v) TFE/PBS (to induce helix formation)

  • Instrument Setup:

    • Set the CD spectropolarimeter to a wavelength range of 190-260 nm.

    • Use a bandwidth of 1.0 nm, a response time of 1 s, and a scanning speed of 50 nm/min.

    • Maintain the sample temperature at 25°C using a Peltier temperature controller.

  • Data Acquisition:

    • Record the CD spectrum for each sample.

    • Acquire an average of 3-5 scans for each sample to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the respective buffer/solvent and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ × 100) / (c × n × l) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Calculate the percentage of α-helicity using the MRE value at 222 nm ([θ]₂₂₂) with the following formula: % α-helix = (([θ]₂₂₂ - [θ]₀) / ([θ]₁₀₀ - [θ]₀)) × 100 where:

      • [θ]₂₂₂ is the experimentally observed MRE at 222 nm

      • [θ]₀ is the MRE of a random coil (approximately 0)

      • [θ]₁₀₀ is the MRE of a pure α-helix (approximately -33,000 deg·cm²·dmol⁻¹)

NMR Spectroscopy for 3D Structure Determination in a Membrane Environment

This protocol outlines the general workflow for determining the three-dimensional structure of the this compound in a membrane-mimetic environment, such as SDS micelles, using nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Structure Calculation and Refinement prep Isotope Labeling (¹⁵N, ¹³C) of d-KLA micelle Reconstitution in SDS Micelles prep->micelle tocsy 2D ¹H-¹H TOCSY micelle->tocsy hsqc 2D ¹H-¹⁵N HSQC micelle->hsqc noesy 2D ¹H-¹H NOESY tocsy->noesy assign Resonance Assignment noesy->assign hnca 3D HNCA/HN(CO)CA hsqc->hnca hnca->assign restraint Generate Distance & Dihedral Angle Restraints assign->restraint calc Structure Calculation (e.g., Simulated Annealing) restraint->calc refine Structure Refinement calc->refine

NMR Structure Determination Workflow
Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of the this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with serial dilutions of the this compound (e.g., 0.1 to 50 µM) and incubate for 24-48 hours. Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).

Mechanism of Action and Signaling Pathway

The primary mechanism of action of the this compound is the disruption of the mitochondrial membrane, which initiates a cascade of events leading to apoptosis or necrosis.[6][7]

Mitochondrial Targeting and Membrane Disruption

Upon entering a cell, the cationic this compound is electrostatically attracted to the negatively charged mitochondrial membrane. The amphipathic alpha-helical conformation facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and loss of the mitochondrial membrane potential (ΔΨm).[1][7]

Apoptotic Signaling Cascade

The disruption of the mitochondrial outer membrane results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] In some cases, particularly at higher concentrations, d-KLA can also induce necrotic cell death by disrupting the plasma membrane.[6][7]

Apoptosis_Pathway cluster_cell Cellular Environment cluster_cyto Cytoplasm dKLA This compound Mito Mitochondrion dKLA->Mito Disrupts Membrane Potential CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Casp37 Caspase-3/7 ProCasp37->Casp37 Activation PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

d-KLA Induced Apoptotic Pathway

Biological Activity

The this compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its efficacy is often enhanced by conjugating it to cell-penetrating peptides (CPPs) or tumor-targeting moieties to improve its cellular uptake.[8]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

Peptide Conjugate Cell Line Tumor Type IC₅₀ (µM)
TCTP-KLAA549Lung Carcinoma7 - 10
TCTP-KLAHeLaCervical Cancer7 - 10
TCTP-KLAMCF-7Breast Cancer7 - 10
d-KLA-RH1299 (MMP2-expressing)Lung Carcinoma~3.2
G3-C12-HPMA-KLAPC-3Prostate Cancer~10

Note: IC₅₀ values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method.[6][8][9]

Conclusion

The alpha-helical conformation of the this compound is fundamental to its pro-apoptotic activity. Understanding the factors that govern this conformational change and the subsequent signaling events is crucial for the rational design of more potent and selective anticancer therapeutics. This guide provides a comprehensive overview of the current knowledge and experimental approaches for studying the this compound, serving as a valuable resource for researchers in the field. Further investigation into the precise molecular interactions between d-KLA and the mitochondrial membrane, as well as the development of novel delivery strategies, will undoubtedly pave the way for its clinical application.

References

The (KLAKLAK)2 Peptide: A Technical Guide to its Discovery, Mechanism, and Application in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The (KLAKLAK)2 peptide, a cationic amphipathic peptide, has emerged as a significant agent in cancer research due to its pro-apoptotic properties. Initially designed as an antimicrobial agent, its ability to selectively disrupt mitochondrial membranes in cancer cells has led to extensive investigation as a potential anticancer therapeutic. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the (KLAKLAK)2 peptide. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its synthesis and evaluation, and visualizations of its signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Discovery and History

The (KLAKLAK)2 peptide originated from studies in the 1990s focused on the de novo design of antimicrobial peptides. A seminal 1996 paper by Javadpour et al. described the synthesis and antimicrobial activity of a series of amphipathic peptides, including (KLAKLAK)2, which were designed to have low toxicity against mammalian cells while being potent against bacteria.[1] The key innovation was the creation of a peptide that forms an α-helical structure, segregating hydrophobic and hydrophilic residues, which allows it to preferentially interact with the anionic membranes of bacteria and mitochondria over the zwitterionic membranes of most eukaryotic cells.[2]

The transition of (KLAKLAK)2 from an antimicrobial to a potential anticancer agent was notably highlighted in a 1999 study by Ellerby et al.[3][4] This research demonstrated that by conjugating the (KLAKLAK)2 peptide to a tumor-homing motif, it could be selectively delivered to tumor vasculature, inducing apoptosis in angiogenic endothelial cells and resulting in anti-cancer activity in mice.[3] This pioneering work established the principle of using (KLAKLAK)2 as a pro-apoptotic payload in targeted cancer therapy.[3][4] Subsequent research has focused on optimizing its delivery and efficacy by conjugating it to various targeting moieties or encapsulating it in nanocarriers.[5][6][7][8]

Mechanism of Action

The primary mechanism of action of the (KLAKLAK)2 peptide is the induction of apoptosis through the disruption of mitochondrial membranes.[2][9] Its cationic nature facilitates interaction with the negatively charged mitochondrial membrane. Upon internalization into a cancer cell, the peptide targets the mitochondria, leading to:

  • Mitochondrial Membrane Permeabilization: The amphipathic α-helical structure of (KLAKLAK)2 inserts into the mitochondrial membrane, causing swelling and increased permeability.[2][10]

  • Release of Pro-apoptotic Factors: This disruption leads to the release of key apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c and Apoptosis-Inducing Factor (AIF).[2]

  • Activation of the Intrinsic Apoptotic Pathway: The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and programmed cell death.[9][11][12]

While the intrinsic mitochondrial pathway is the primary mechanism, some studies have suggested that when conjugated with specific targeting peptides, (KLAKLAK)2 can also induce apoptosis through the extrinsic, Fas-dependent pathway, involving the activation of caspase-8.[5][13]

Quantitative Data

The efficacy of (KLAKLAK)2 and its derivatives has been quantified in numerous studies. The following tables summarize key findings regarding its in vitro cytotoxicity and in vivo anti-tumor effects.

Table 1: In Vitro Cytotoxicity of (KLAKLAK)2 and its Conjugates
Cell LineCancer TypePeptide/ConjugateIC50 (µM)Citation(s)
MCF-7Breast Cancer(KLAKLAK)2-NH2124.1 ± 8.12[14]
MCF-7Breast Cancer1,8-NphtG-(KNleAKNleAK)2-NH254.1 ± 1.85[14]
MCF-7Breast CancerSi9 (NphtG-(KLAKLAK)2-NH2)45 ± 4.2[10]
MCF-7Breast CancerSi10 (Caf-(KLAKLAK)2-NH2)50 ± 1.7[10]
MDA-MB-231Breast Cancer (Triple Negative)(KLAKLAK)2-NH2>2000[14]
MDA-MB-231Breast Cancer (Triple Negative)1,8-NphtG-(KNleAKNleAK)2-NH2321.5 ± 38.12[14]
PC-3M-1E8Prostate Cancer (Metastatic)TMTP1-GG-D(KLAKLAK)2~10 (at 24h)[13]
MKN-45sciGastric Cancer (Metastatic)TMTP1-GG-D(KLAKLAK)2~10 (at 24h)[5][13]
THP-1Monocytic LeukemiaCPP44-KLA~5 (viability ~58%)
Normal Cells
MCF-10ANormal Breast Epithelial(KLAKLAK)2-NH2154 ± 6.53[14]
MCF-10ANormal Breast Epithelial1,8-NphtG-(KNleAKNleAK)2-NH2349.7 ± 6.11[14]
NIH/3T3Mouse FibroblastTMTP1-GG-D(KLAKLAK)2No significant effect[5][13]
Table 2: In Vivo Efficacy of (KLAKLAK)2 and its Conjugates
Tumor ModelPeptide/ConjugateTreatment RegimenOutcomeCitation(s)
B16(F10) MelanomaRGD-4C-GG-D(KLAKLAK)2Intratumoral administrationTumor growth inhibition[15]
Breast Cancer XenograftTP-Tox [LTVSPWY-GG-(KLAKLAK)2]Intratumoral injectionsTumor growth retardation, 80% survival at 100 days[16]
Prostate & Gastric XenograftsTMTP1-GG-D(KLAKLAK)2Direct injectionReduction in tumor volumes, significant delay in tumor progression[5]
KS & HT-29 XenograftsNGR-Daunorubicin ConjugatesNot specifiedTumor growth inhibition of 37.7% (KS) and 24.8% (HT-29)[17]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-(KLAKLAK)2

This protocol is based on the Fmoc/tBu strategy, which is commonly used for the synthesis of (KLAKLAK)2.[2][18][19][20][21]

  • Resin Selection and Swelling:

    • Use a Rink Amide resin for a C-terminally amidated peptide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is suitable.

    • Swell the resin in N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.[18][21]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes.

    • Drain the vessel and repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HATU or HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each amino acid in the D-(KLAKLAK)2 sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.[2]

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment:

    • Treat the cells with various concentrations of the (KLAKLAK)2 peptide and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Treat cells with the (KLAKLAK)2 peptide for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (KLAKLAK)2 in a mouse model.

  • Cell Preparation:

    • Culture the desired cancer cell line to 70-80% confluency.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or DMEM) at a concentration of 1-5 x 10^6 cells per 100 µL. Matrigel may be mixed with the cell suspension to improve tumor formation.

  • Tumor Inoculation:

    • Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the (KLAKLAK)2 peptide or a control (e.g., saline, scrambled peptide) via the desired route (e.g., intratumoral, intravenous, intraperitoneal) according to a predetermined schedule.

  • Efficacy Evaluation:

    • Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

    • Monitor overall survival.

Visualizations

Signaling Pathways

G cluster_extrinsic Extrinsic Pathway (Context-Dependent) cluster_intrinsic Intrinsic Pathway (Primary) cluster_execution Execution Phase Targeted_KLAKLAK2 (KLAKLAK)2 (Conjugated) FasL Fas Ligand (FasL) Targeted_KLAKLAK2->FasL May influence FasR Fas Receptor (FasR) FasL->FasR DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase37 Pro-caspase-3, -7 Caspase8->Procaspase37 Activates KLAKLAK2 (KLAKLAK)2 Mitochondrion Mitochondrion KLAKLAK2->Mitochondrion Disrupts Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release AIF AIF Mitochondrion->AIF Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase37 Activates Caspase37 Caspase-3, -7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Signaling pathways of (KLAKLAK)2-induced apoptosis.

Experimental Workflow

G cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry (Purity & Identity) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT MTT Assay (Cytotoxicity, IC50) Cell_Culture->MTT Apoptosis_Assay Annexin V/PI Assay (Apoptosis Confirmation) Cell_Culture->Apoptosis_Assay Caspase_Assay Caspase Activity Assay Apoptosis_Assay->Caspase_Assay Xenograft Tumor Xenograft Model Establishment Apoptosis_Assay->Xenograft Treatment Peptide Administration Xenograft->Treatment Efficacy Tumor Growth & Survival Analysis Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight, Histology) Treatment->Toxicity

Caption: Experimental workflow for the evaluation of (KLAKLAK)2.

Conclusion

The (KLAKLAK)2 peptide represents a compelling example of rational drug design, transitioning from an antimicrobial agent to a promising platform for anticancer therapeutics. Its well-defined mechanism of action, centered on mitochondrial disruption, offers a direct route to inducing apoptosis in cancer cells. The extensive body of research summarized in this guide provides a solid foundation for further development. Future efforts will likely focus on enhancing its therapeutic index through innovative targeting strategies and combination therapies, ultimately aiming to translate the potent in vitro and preclinical efficacy of (KLAKLAK)2 into clinical applications. This guide serves as a valuable resource for researchers dedicated to advancing this promising field of peptide-based cancer therapy.

References

The Role of d-KLA Peptide in the Caspase Activation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The d-KLA peptide, a cationic amphipathic peptide with the sequence (KLAKLAK)2 in its D-isomeric form, has emerged as a potent inducer of apoptosis, showing promise in cancer therapy. Its efficacy stems from its ability to selectively target and disrupt mitochondrial membranes, thereby initiating the intrinsic caspase activation pathway. This technical guide provides an in-depth exploration of the molecular mechanisms underlying d-KLA-mediated apoptosis, detailed experimental protocols for its study, and a summary of key quantitative data. Visualizations of the signaling cascade and experimental workflows are provided to facilitate a comprehensive understanding of this pro-apoptotic peptide's function.

Introduction

The this compound is a member of a class of antimicrobial peptides that have been repurposed for their pro-apoptotic capabilities in eukaryotic cells.[1] Its D-amino acid composition confers resistance to proteolysis, enhancing its stability and therapeutic potential.[2] Unlike many conventional chemotherapeutics, d-KLA's primary intracellular target is the mitochondrion, a central organelle in the regulation of apoptosis.[1] By directly permeabilizing the mitochondrial membranes, d-KLA triggers a cascade of events culminating in caspase activation and programmed cell death.[1][3] This guide elucidates the critical steps in this pathway, from mitochondrial targeting to the execution of apoptosis.

Mechanism of Action: The Intrinsic Pathway of Apoptosis

The pro-apoptotic activity of d-KLA is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. This process can be dissected into several key stages:

2.1. Mitochondrial Targeting and Membrane Disruption:

The cationic nature of the this compound is crucial for its initial interaction with the negatively charged outer mitochondrial membrane. Upon entry into the cell, often facilitated by cell-penetrating peptides (CPPs) or other delivery systems, d-KLA preferentially accumulates at the mitochondria.[3] Its amphipathic helical structure allows it to insert into and disrupt the integrity of the mitochondrial membranes. This disruption leads to a critical event: the loss of mitochondrial membrane potential (ΔΨm).[4]

2.2. Cytochrome c Release:

The permeabilization of the mitochondrial outer membrane results in the release of pro-apoptotic factors from the intermembrane space into the cytosol.[3][5] The most critical of these is cytochrome c.[3]

2.3. Apoptosome Formation and Caspase-9 Activation:

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1).[5] This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a large protein complex known as the apoptosome.[5] The apoptosome then recruits and activates the initiator caspase, pro-caspase-9.[6]

2.4. Executioner Caspase Activation and Apoptosis Execution:

Activated caspase-9 proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7.[6] These activated executioner caspases are responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), lamins, and other structural and regulatory proteins.[1] This ultimately leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

2.5. Role of Bcl-2 Family Proteins:

The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak can promote mitochondrial outer membrane permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[7][8] Studies suggest that d-KLA can influence the balance of these proteins, favoring a pro-apoptotic state, though the direct interactions are still under investigation.[6] Some evidence points to d-KLA's ability to induce the upregulation of Bax and downregulation of Bcl-2.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language.

G d-KLA Induced Caspase Activation Pathway dKLA This compound Mitochondrion Mitochondrion dKLA->Mitochondrion Targets MOMP Mitochondrial Outer Membrane Permeabilization Mitochondrion->MOMP Disruption of membrane potential CytochromeC Cytochrome c MOMP->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Recruited to ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves and activates Casp3 Activated Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: d-KLA induced caspase activation pathway.

G Experimental Workflow for d-KLA Apoptosis Analysis cluster_cell_culture Cell Culture and Treatment cluster_assays Apoptosis Assays cluster_data Data Analysis CellSeeding Seed Cancer Cells Treatment Treat with this compound CellSeeding->Treatment AnnexinV Annexin V-FITC/PI Staining (Flow Cytometry) Treatment->AnnexinV JC1 JC-1 Assay (Mitochondrial Membrane Potential) Treatment->JC1 WesternBlot Western Blot (Cytochrome c, Caspases, PARP) Treatment->WesternBlot Quantification Quantification of Apoptosis AnnexinV->Quantification MMP_Analysis Analysis of ΔΨm JC1->MMP_Analysis Protein_Analysis Protein Expression Analysis WesternBlot->Protein_Analysis Conclusion Conclusion on Apoptotic Induction Quantification->Conclusion MMP_Analysis->Conclusion Protein_Analysis->Conclusion

Caption: Experimental workflow for apoptosis analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the this compound.

Table 1: IC50 Values of d-KLA and its Conjugates in Cancer Cell Lines

PeptideCell LineIC50 (µM)Reference
d-KLA-R7LL/2 (Lung Carcinoma)3.17[2]
Bld-1-KLAHT1376 (Bladder Tumor)41.5
KLA polymersHeLa12.5 - 30[4]

Table 2: Quantitative Apoptosis and Necrosis Data

Cell LineTreatmentApoptosis (%)Necrosis (%)Reference
MKN45KLA-iRGDIncreased early and late apoptosisNot specified[9]
Jurkatr7-kla48Not specified
MCF-7HPRP-A1 + kla65Not specified
A549HPRP-A1 + kla40Not specified

Detailed Experimental Protocols

5.1. Synthesis and Purification of this compound

  • Synthesis: The this compound (Ac-(KLAKLAK)2-amide) is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a rink amide resin.[10] All amino acids used are in the D-configuration to ensure resistance to proteolysis.

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution.[10][11]

  • Characterization: The purified peptide's molecular weight is confirmed by mass spectrometry.[10]

5.2. Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Cell Preparation: Culture and treat cells with the this compound for the desired time. Harvest cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

5.3. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay utilizes a cationic dye that differentially accumulates in mitochondria based on their membrane potential.[3][13][14]

  • Cell Preparation: Culture and treat cells with the this compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution at 37°C.

  • Analysis:

    • Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • Flow Cytometry: The ratio of red to green fluorescence is quantified to determine the change in ΔΨm.

5.4. Detection of Cytochrome c Release by Western Blotting

This protocol allows for the detection of cytochrome c translocated from the mitochondria to the cytosol.

  • Cell Fractionation:

    • Harvest and wash treated cells.

    • Resuspend cells in a cytosol extraction buffer and homogenize to release the cytosolic fraction.

    • Centrifuge to pellet the mitochondria and other organelles. The supernatant is the cytosolic fraction.

  • Western Blotting:

    • Separate the proteins in the cytosolic fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate.

5.5. Caspase-3 and Caspase-9 Activity Assays

These assays measure the enzymatic activity of activated caspases using a colorimetric or fluorometric substrate.[15][16][17]

  • Cell Lysis: Prepare cell lysates from treated and untreated cells.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).

  • Incubation: Incubate at 37°C to allow the caspase to cleave the substrate, releasing a chromophore (pNA) or fluorophore.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength. The activity is proportional to the amount of released chromophore/fluorophore.

Conclusion

The this compound represents a compelling pro-apoptotic agent with a well-defined mechanism of action centered on the mitochondrial-mediated activation of the caspase cascade. Its ability to directly induce mitochondrial dysfunction provides a potent and targeted approach to trigger programmed cell death in cancer cells. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of d-KLA and similar pro-apoptotic peptides. Future research will likely focus on optimizing delivery strategies to enhance its in vivo efficacy and further elucidating its interactions with the complex regulatory network of the Bcl-2 family proteins.

References

Methodological & Application

Application Notes and Protocols for Evaluating d-KLA Peptide Efficacy Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The d-KLA peptide, a synthetic, pro-apoptotic peptide composed of D-amino acids ((KLAKLAK)2), is a promising candidate for cancer therapy.[1] Its cationic and amphipathic nature allows it to selectively target and disrupt the negatively charged mitochondrial membranes of cancer cells, leading to apoptosis.[1][2] This mechanism makes it an attractive agent for targeted cancer treatment. The d-enantiomer configuration provides resistance to protease degradation, enhancing its stability.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[4] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic efficacy of the this compound on cancer cell lines.

Mechanism of Action of this compound

The primary mechanism of action for the this compound is the induction of apoptosis through the intrinsic pathway, initiated by direct interaction with mitochondrial membranes.[1][2] While it shows low cytotoxicity to mammalian cells on its own due to poor membrane penetration, when coupled with a cell-penetrating peptide (CPP), it can be effectively internalized.[2] Once inside the cell, d-KLA targets the mitochondria, disrupting the membrane potential and leading to the release of pro-apoptotic factors like cytochrome c. This triggers a cascade of caspase activation (caspase-9 and caspase-3), ultimately leading to programmed cell death.[1] Some studies have also reported that d-KLA can induce necrotic cell death by disrupting both plasma and mitochondrial membranes.[5][6]

dKLA_Signaling_Pathway cluster_cell Cancer Cell dKLA This compound Mitochondrion Mitochondrion dKLA->Mitochondrion Disruption of Mitochondrial Membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 1: d-KLA induced apoptosis signaling pathway.

Data Presentation: Cytotoxicity of d-KLA and its Analogs

The following tables summarize the cytotoxic effects of d-KLA and its modified versions on various cancer cell lines as determined by cell viability assays.

Peptide VariantCell LineAssayIC50 Value (µM)Reference
kla-r7 (d-form KLA with R7 CPP)LL/2 (Lung Carcinoma)Not Specified3.17[5][7]
DTP-KLA (FA and TPP modified)KB (Oral Cancer)Not Specified8.2[3]
DTP-KLA (FA and TPP modified)HeLa (Cervical Cancer)Not Specified28.5[3]
HMK (HER2-targeted KLA)SK-BR-3 (Breast Cancer)Not Specified8.36 ± 0.62[6]
HMK (HER2-targeted KLA)MCF-10A (Normal Breast)Not Specified32.40 ± 2.93[6]
TreatmentCell LineAssayIncubation Time% Cell Viability (Mean ± SD)Reference
KLA peptideTHP-1 (Leukemia)MTT24 hours58.5 ± 8[8][9]
KLA peptide + Gamma RadiationTHP-1 (Leukemia)MTT24 hours43.3 ± 6.5[8][9]
Radiation aloneTHP-1 (Leukemia)MTT24 hours82.2 ± 6.1[8][9]

Experimental Protocols

Workflow for Evaluating d-KLA Efficacy

The overall workflow for assessing the efficacy of the this compound using an MTT assay involves several key stages, from initial cell culture and treatment to data acquisition and analysis.

MTT_Workflow A 1. Cell Culture (Seed cells in 96-well plate) B 2. Cell Treatment (Add this compound dilutions) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT Reagent (Incubate for 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO or other solvent) D->E F 6. Measure Absorbance (Plate reader at ~570nm) E->F G 7. Data Analysis (Calculate % viability and IC50) F->G

Figure 2: Experimental workflow for the MTT assay.
Detailed MTT Assay Protocol for this compound

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound (and relevant CPP if necessary)

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

Stage 1: Cell Seeding

  • Culture cells in appropriate complete medium until they reach 70-80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cells in complete medium to a final concentration that will yield 70-80% confluency after the desired incubation period (e.g., 5,000-10,000 cells per well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Stage 2: Peptide Treatment

  • Prepare a stock solution of the this compound in a suitable solvent (e.g., sterile water or PBS).

  • Prepare serial dilutions of the this compound in serum-free or low-serum (0.5-1%) medium . The use of serum-free medium during treatment is recommended to prevent potential peptide degradation by serum proteases or binding to serum proteins like albumin, which could affect its activity.[10]

  • After the 24-hour incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the various this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the peptide) and an untreated cell control (fresh medium).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Stage 3: MTT Assay

  • Following the treatment incubation, carefully remove the medium containing the peptide.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[11] Alternatively, add 10 µL of 5 mg/mL MTT solution directly to the 100 µL of medium in each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.

  • After the incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

Stage 4: Data Acquisition and Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Calculation:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the peptide concentration.

  • Determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The MTT assay is a reliable and straightforward method for assessing the cytotoxic efficacy of the this compound. By following the detailed protocol and understanding the peptide's mechanism of action, researchers can obtain reproducible and meaningful data to advance the development of d-KLA as a potential anti-cancer therapeutic. Careful consideration of experimental parameters, particularly the use of serum-free medium during peptide incubation, is crucial for accurate results.

References

Application Notes and Protocols for Annexin V/PI Staining of d-KLA Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Annexin V and Propidium Iodide (PI) staining to quantify and characterize apoptosis induced by the pro-apoptotic peptide d-KLA. This document includes the principles of the assay, a detailed experimental protocol, data interpretation guidelines, and an overview of the d-KLA induced apoptotic signaling pathway.

Introduction to d-KLA Induced Apoptosis

The peptide d-KLA is a cationic, amphipathic peptide that has been shown to selectively induce apoptosis in cancer cells. Its mechanism of action involves the disruption of mitochondrial membranes, a key event in the intrinsic pathway of apoptosis. This disruption leads to the release of pro-apoptotic factors from the mitochondria, initiating a cascade of events culminating in programmed cell death.

Principle of Annexin V/PI Staining

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. The assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Annexin V: This is a calcium-dependent phospholipid-binding protein with a high affinity for PS.[1][2][3] When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can identify apoptotic cells by binding to the exposed PS.

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells.[1] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1]

By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (this population is often small in apoptosis studies).

Data Interpretation

Flow cytometry analysis of cells stained with Annexin V and PI will generate a dot plot with four quadrants representing the different cell populations as described above. The percentage of cells in each quadrant provides a quantitative measure of the extent of apoptosis induced by d-KLA treatment.

d-KLA Apoptotic Signaling Pathway

The pro-apoptotic peptide d-KLA primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. The key steps in this pathway are:

  • Mitochondrial Membrane Disruption: d-KLA directly targets and disrupts the mitochondrial membrane, leading to a loss of mitochondrial membrane potential.

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.[4]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and dATP, forming a complex known as the apoptosome.

  • Caspase-9 Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[5]

  • Caspase-3 Activation: Activated caspase-9 then cleaves and activates pro-caspase-3, an executioner caspase.

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Protocols

Experimental Protocol for Annexin V/PI Staining of d-KLA Treated Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • d-KLA peptide

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of d-KLA for the desired incubation period. Include an untreated control group.

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Collect the supernatant as it may contain apoptotic cells that have detached.

    • Suspension cells: Collect the cells by centrifugation.

    • Wash the cells once with cold PBS.

  • Staining:

    • Centrifuge the washed cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution to the cell suspension.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up appropriate compensation controls for the fluorochromes used.

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the fluorescence of Annexin V and PI to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Quantitative Analysis of d-KLA Induced Apoptosis

The following table summarizes representative quantitative data from an experiment assessing apoptosis in H1299 cells treated with a d-KLA-R peptide, as determined by Annexin V/PI staining and flow cytometry.

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Necrotic Cells (Annexin V- / PI+)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control 95.12.50.81.6
d-KLA-R Treated 48.228.93.519.4

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Analysis cell_seeding Seed Cells dKLA_treatment Treat with d-KLA cell_seeding->dKLA_treatment harvest_cells Harvest and Wash Cells dKLA_treatment->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_annexin Add Annexin V resuspend->add_annexin incubate1 Incubate (15 min, RT, Dark) add_annexin->incubate1 add_pi Add Propidium Iodide incubate1->add_pi flow_cytometry Flow Cytometry Analysis add_pi->flow_cytometry data_quantification Data Quantification flow_cytometry->data_quantification

Caption: Experimental workflow for Annexin V/PI staining of d-KLA treated cells.

dKLA_pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm dKLA This compound mito_membrane Mitochondrial Membrane Disruption dKLA->mito_membrane cyto_c_release Cytochrome c Release mito_membrane->cyto_c_release apoptosome Apoptosome Formation (Cytochrome c, Apaf-1, dATP) cyto_c_release->apoptosome casp9_activation Caspase-9 Activation apoptosome->casp9_activation casp3_activation Caspase-3 Activation casp9_activation->casp3_activation apoptosis Apoptosis casp3_activation->apoptosis

Caption: Signaling pathway of d-KLA induced apoptosis.

References

Application Notes and Protocols for FITC-labeled d-KLA Peptide in Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fluorescein Isothiocyanate (FITC)-labeled d-KLA peptide in cellular uptake and mechanistic studies. The this compound, an enantiomer of the pro-apoptotic (KLAKLAK)2 peptide, is composed of D-amino acids, rendering it resistant to degradation by proteases.[1] Its cationic and amphipathic nature allows it to disrupt mitochondrial membranes, leading to apoptosis, making it a peptide of significant interest in cancer research.[2][3][4][5] However, its inherent cell-penetrating capability is low, often necessitating conjugation to a cell-penetrating peptide (CPP) for efficient intracellular delivery.[2][3][6] FITC labeling provides a reliable method for visualizing and quantifying its cellular internalization.

Quantitative Data Summary

The following table summarizes typical experimental parameters for studying the cellular uptake of FITC-labeled peptides, including d-KLA, derived from various studies. This data can serve as a starting point for experimental design.

Cell LinePeptide ConcentrationIncubation TimeMethod of AnalysisKey FindingsReference
MCF-7 (Breast Cancer)25 µM - 100 µM1h, 4hFlow Cytometry, Fluorescence MicroscopyConcentration and time-dependent uptake observed. Punctate cytosolic distribution.[7]
MDA-MB-231 (Breast Cancer)25 µMVarious timesFluorescence MicroscopyVisualization of intracellular localization.[7]
Jurkat (T-cell Leukemia)50 µM4hFlow CytometryQuantification of peptide internalization.[7]
H1299 (Lung Cancer)3 µM - 5 µM1hFluorescence Microscopy, Cell Viability AssayMMP2-dependent internalization and induction of necrotic cell death.[2][8]
A549 (Lung Cancer)5 µM-Cell Viability AssayLow uptake and negligible cytotoxicity due to low MMP2 expression.[2]
HeLa (Cervical Cancer)2.5 µM30 minFlow CytometryComparison of uptake with CPP-conjugated KLA.[9]
PC3 (Prostate Cancer)5 µM1hFlow CytometryQuantification of cellular uptake.[9]

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol details the steps to quantify the internalization of FITC-d-KLA peptide into mammalian cells using flow cytometry.

  • Cell Preparation:

    • Seed cells (e.g., MCF-7, Jurkat) in a 24-well plate at a density of 1 x 10^5 cells/well.[7]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Peptide Treatment:

    • Prepare solutions of FITC-d-KLA peptide in serum-free cell culture medium at various concentrations (e.g., 10 µM, 25 µM, 50 µM).

    • Remove the culture medium from the wells and wash the cells once with phosphate-buffered saline (PBS).

    • Add the FITC-d-KLA peptide solutions to the respective wells. Include an untreated control group.

    • Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, harvest the cells and wash them twice with PBS to remove any unbound peptide.[7]

    • To remove non-internalized, surface-bound peptide, treat the cells with trypsin for 5 minutes.[7]

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 200 µL of PBS.[7]

    • For apoptosis analysis, cells can be co-stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[10]

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for FITC excitation.

    • Measure the mean fluorescence intensity (MFI) of the FITC signal to quantify peptide uptake.[11]

    • Use the untreated cells to set the baseline fluorescence.

Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy

This protocol allows for the visualization of the intracellular localization of FITC-d-KLA.

  • Cell Preparation:

    • Seed cells (e.g., MCF-7, H1299) on glass coverslips placed in a 24-well plate or in an 8-well chamber slide at a density of 2 x 10^4 cells/well.[7]

    • Allow cells to adhere and grow overnight at 37°C and 5% CO2.

  • Peptide Treatment:

    • Prepare a solution of FITC-d-KLA peptide in cell culture medium at the desired concentration (e.g., 25 µM).[7]

    • Remove the medium, wash the cells with PBS, and add the peptide solution.

    • Incubate for the desired time (e.g., 1 hour) at 37°C.[7]

  • Cell Fixation and Mounting:

    • After incubation, wash the cells three times with PBS to remove unbound peptide.[7]

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[7]

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[7]

  • Imaging:

    • Visualize the cells using a fluorescence microscope or a confocal microscope.[12]

    • Capture images using appropriate filters for FITC (green fluorescence) and DAPI (blue fluorescence).

Diagrams

experimental_workflow cluster_flow Flow Cytometry cluster_microscopy Fluorescence Microscopy start Start: Seed Cells in Multi-well Plate incubation Overnight Incubation (37°C, 5% CO2) start->incubation treatment Treat with FITC-d-KLA Peptide incubation->treatment wash1 Wash with PBS to Remove Unbound Peptide treatment->wash1 harvest Harvest Cells (e.g., Trypsinization) wash1->harvest For Quantification fix Fix Cells (e.g., 4% PFA) wash1->fix For Visualization wash2 Wash Cells and Resuspend in PBS harvest->wash2 analysis_flow Analyze by Flow Cytometer wash2->analysis_flow mount Mount with DAPI fix->mount analysis_micro Image with Fluorescence Microscope mount->analysis_micro

Caption: Experimental workflow for cellular uptake studies of FITC-labeled this compound.

apoptosis_pathway peptide peptide membrane membrane protein protein process process outcome outcome dKLA This compound cell_entry Cellular Internalization dKLA->cell_entry mitochondria Mitochondrion cell_entry->mitochondria Targets disruption Mitochondrial Membrane Disruption mitochondria->disruption cytochrome_c Cytochrome c activation1 Activation cytochrome_c->activation1 caspase9 Caspase-9 activation2 Activation caspase9->activation2 caspase3 Caspase-3 apoptosis Apoptosis caspase3->apoptosis release Release into Cytosol disruption->release

Caption: Apoptotic signaling pathway induced by intracellular this compound.

References

Application Notes and Protocols for d-KLA Peptide in Animal Model Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the pro-apoptotic d-KLA peptide in preclinical xenograft models of cancer. The following sections detail the therapeutic efficacy of d-KLA, often in conjunction with tumor-targeting moieties, across various cancer types. Detailed protocols for key experiments are provided to facilitate the replication and further development of these promising anti-cancer strategies.

Introduction to this compound

The this compound, with the amino acid sequence (KLAKLAK)2 in its D-enantiomeric form, is a cationic, amphipathic peptide designed to induce apoptosis. Its primary mechanism of action involves the disruption of the negatively charged mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death[1]. Due to its inability to efficiently cross the plasma membrane of mammalian cells on its own, d-KLA is often conjugated with targeting peptides to ensure specific delivery to tumor cells or components of the tumor microenvironment.

Therapeutic Efficacy of this compound Conjugates in Xenograft Models

The versatility of the this compound is demonstrated in its application against a range of solid tumors when combined with specific targeting domains. These studies highlight significant inhibition of tumor growth and, in some cases, improved survival rates.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of various this compound conjugate xenograft studies.

Table 1: Efficacy of Melittin-dKLA in Triple-Negative Breast Cancer (TNBC)

PeptideCell LineAnimal ModelDosing RegimenTumor Growth InhibitionSurvival BenefitReference
Melittin-dKLA4T1BALB/c miceNot specifiedSignificant decrease in tumor growthMedian survival of 33 days (vs. 31 days for PBS)[2]
PEG-melittin-dKLA 8-264T1BALB/c miceNot specifiedSignificant decrease in tumor growthMedian survival of 35 days (vs. 31 days for PBS)[2]

Table 2: Efficacy of KLA-iRGD in Gastric Cancer

PeptideCell LineAnimal ModelDosing RegimenTumor Growth InhibitionTumor Weight ReductionReference
KLA-iRGDMKN45Nude mice10 mg/kg, intraperitoneallySignificant suppression of tumor growthSignificant reduction in mean tumor weight[3]

Table 3: Efficacy of MEL-dKLA in Prostate Cancer

PeptideCell LineAnimal ModelDosing RegimenTumor Growth InhibitionTumor Weight ReductionReference
MEL-dKLATRAMP-C2C57BL/6 mice200 nmol/mice, intraperitoneally, every 3 daysMarked reduction in tumor growthSignificantly lower tumor weights[4][5]

Table 4: Efficacy of Bld-1-KLA in Bladder Cancer

PeptideCell LineAnimal ModelDosing RegimenTumor Growth InhibitionApoptosis InductionReference
Bld-1-KLAHT1376Nude miceIntravenous injectionMore efficient tumor growth inhibition compared to controlInduced apoptosis of tumor cells[6][7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of d-KLA peptides are rooted in their ability to induce apoptosis and modulate the tumor microenvironment.

d-KLA Induced Apoptosis Signaling Pathway

The core mechanism of d-KLA's cytotoxicity is the induction of the intrinsic apoptotic pathway. Once internalized into a cancer cell, the cationic this compound targets the anionic mitochondrial membrane, leading to its permeabilization. This results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, which then activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates[1][5][7].

dKLA_Apoptosis_Pathway cluster_cell Cancer Cell dKLA_Peptide Targeted this compound Internalization Internalization dKLA_Peptide->Internalization Mitochondrion Mitochondrion Internalization->Mitochondrion Mitochondrial Membrane Disruption Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation binds to Apaf-1 Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: d-KLA induced apoptosis signaling pathway.

Targeting M2-like Tumor-Associated Macrophages (TAMs)

In some therapeutic strategies, such as with melittin-dKLA, the targeting moiety directs the peptide to M2-like TAMs within the tumor microenvironment. These macrophages are known to promote tumor progression and suppress anti-tumor immunity. By selectively inducing apoptosis in M2-like TAMs, melittin-dKLA can shift the balance of the tumor microenvironment towards an anti-tumor state, characterized by a higher M1/M2 macrophage ratio and increased infiltration of cytotoxic CD8+ T cells[2][4][8].

Melittin_dKLA_TAM_Targeting cluster_tme Tumor Microenvironment Melittin_dKLA Melittin-dKLA M2_TAM M2-like TAM Melittin_dKLA->M2_TAM Melittin-mediated binding Apoptosis_M2 Apoptosis of M2-like TAM M2_TAM->Apoptosis_M2 dKLA-induced apoptosis M1_M2_Ratio Increased M1/M2 Ratio Apoptosis_M2->M1_M2_Ratio CD8_T_Cell Increased CD8+ T Cell Infiltration M1_M2_Ratio->CD8_T_Cell Tumor_Suppression Tumor Growth Suppression CD8_T_Cell->Tumor_Suppression

Caption: Mechanism of Melittin-dKLA in targeting M2-like TAMs.

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with various this compound conjugates, based on published research.

General Xenograft Study Workflow

The general workflow for a this compound xenograft study involves several key stages, from the initial preparation of cancer cells to the final analysis of tumor growth and other relevant endpoints.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Line Culture and Preparation Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous/Orthotopic) Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model Preparation Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation 5. Treatment Initiation with this compound Tumor_Growth->Treatment_Initiation Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment_Initiation->Data_Collection Endpoint 7. Study Endpoint and Tissue Collection Data_Collection->Endpoint Analysis 8. Data Analysis and Histology Endpoint->Analysis

Caption: General workflow for a this compound xenograft study.

Protocol 1: Melittin-dKLA in a Triple-Negative Breast Cancer Xenograft Model

This protocol is adapted from studies on PEG-melittin-dKLA 8-26 in a 4T1 TNBC mouse model[2].

1. Cell Culture:

  • Culture 4T1 murine TNBC cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells at 80-90% confluency using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or Matrigel for injection.

2. Animal Model:

  • Use female BALB/c mice, 6-8 weeks old.
  • Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Implantation:

  • Inject 1 x 10^5 to 1 x 10^6 4T1 cells suspended in 100 µL of PBS or a PBS/Matrigel mixture subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the tumor dimensions with a digital caliper every 2-3 days.
  • Calculate tumor volume using the formula: (length x width^2) / 2.

5. Treatment Protocol:

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., PBS control, melittin-dKLA, PEG-melittin-dKLA 8-26).
  • Administer the peptides via intraperitoneal injection at the specified dosage and schedule (e.g., daily or every other day).

6. Data Collection and Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
  • For survival studies, monitor mice until they meet predefined endpoint criteria.

Protocol 2: KLA-iRGD in a Gastric Cancer Xenograft Model

This protocol is based on the study of KLA-iRGD in an MKN45 gastric cancer xenograft model[3].

1. Cell Culture:

  • Culture MKN45 human gastric cancer cells in an appropriate medium (e.g., RPMI-1640) with standard supplements.
  • Prepare cells for injection as described in Protocol 1.

2. Animal Model:

  • Use athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

3. Tumor Implantation:

  • Inject 5 x 10^6 MKN45 cells in 100 µL of PBS subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring:

  • Allow tumors to grow for approximately 2 weeks until they reach a volume of about 200 mm³.
  • Monitor tumor volume as described previously.

5. Treatment Protocol:

  • Randomize mice into treatment groups (e.g., PBS control, KLA, KLA-iRGD).
  • Administer the peptides via intraperitoneal injection at a dosage of 10 mg/kg.

6. Data Collection and Analysis:

  • Measure tumor size during the treatment period.
  • After the treatment period (e.g., 12 days), capture images of the tumors.
  • Euthanize the mice, dissect and weigh the tumors.
  • Perform histological analysis on major organs to assess for any potential toxicity.

Protocol 3: MEL-dKLA in a Prostate Cancer Xenograft Model

This protocol is derived from the study of MEL-dKLA in a TRAMP-C2 prostate cancer mouse model[4][5].

1. Cell Culture:

  • Culture TRAMP-C2 murine prostate cancer cells in an appropriate medium.
  • Prepare cells for injection.

2. Animal Model:

  • Use male C57BL/6 mice, 6-8 weeks old.

3. Tumor Implantation:

  • Inject 1 x 10^5 TRAMP-C2 cells mixed with Matrigel subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth as described in the previous protocols.

5. Treatment Protocol:

  • One week after tumor cell injection, randomize mice into treatment groups (e.g., PBS, melittin, dKLA, MEL-dKLA).
  • Administer the peptides intraperitoneally at a dose of 200 nmol/mouse every 3 days.

6. Data Collection and Analysis:

  • Measure tumor volume and body weight every 3 days.
  • At the study endpoint, excise and weigh the tumors.
  • Analyze tumor tissues for the infiltration of immune cells (e.g., CD163+ M2 macrophages, CD8+ T cells) by flow cytometry or immunohistochemistry.

Conclusion

The this compound, when appropriately targeted, represents a powerful tool in the preclinical development of cancer therapeutics. The data from various xenograft models consistently demonstrate its potential to inhibit tumor growth through the induction of apoptosis and, in some contexts, the favorable modulation of the tumor microenvironment. The protocols provided herein offer a foundation for researchers to further explore and optimize d-KLA-based therapies for a variety of malignancies.

References

Application Notes and Protocols: d-KLA Peptide Conjugation to Cell-Penetrating Peptides for Enhanced Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pro-apoptotic peptide, d-KLA, holds significant promise as a therapeutic agent due to its ability to selectively disrupt mitochondrial membranes and induce apoptosis in cancer cells.[1] The d-enantiomeric form of the peptide provides resistance to proteolytic degradation, enhancing its stability. However, its therapeutic potential is limited by its poor cellular permeability.[2] To overcome this limitation, d-KLA can be conjugated to cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules intracellularly.[3] This conjugation strategy enhances the cellular uptake of d-KLA, thereby increasing its cytotoxic efficacy against cancer cells.[2]

These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of d-KLA-CPP conjugates.

Synthesis and Characterization of d-KLA-CPP Conjugates

Principle

The synthesis of a d-KLA-CPP conjugate is typically achieved through solid-phase peptide synthesis (SPPS), where the two peptide moieties are synthesized sequentially as a single chimeric peptide.[4] Alternatively, the two peptides can be synthesized separately and then conjugated using chemical ligation methods. Following synthesis, the conjugate must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.[1][3]

Protocol: Solid-Phase Synthesis of a d-KLA-Polyarginine (R9) Conjugate

This protocol describes the synthesis of a chimeric peptide where d-KLA is linked to a nona-arginine (B115151) (R9) CPP.

Materials:

  • Fmoc-protected amino acids (including D-amino acids for d-KLA)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN)

  • Diethylether

  • Automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (the C-terminal residue of R9) by mixing with DIC and OxymaPure in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the R9 and then the d-KLA sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a water/ACN mixture and purify using preparative RP-HPLC.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the molecular weight of the purified peptide conjugate using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[5]

  • Lyophilization and Storage: Lyophilize the pure peptide fractions and store at -20°C or -80°C.

In Vitro Efficacy Evaluation

A series of in vitro assays are essential to characterize the biological activity of the d-KLA-CPP conjugate.

Cell Viability and Cytotoxicity Assays

Principle: These assays determine the concentration-dependent effect of the conjugate on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. Assays like the MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol: MTS Assay

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • d-KLA-CPP conjugate stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the d-KLA-CPP conjugate in complete medium. Remove the old medium from the cells and add 100 µL of the diluted conjugate to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the logarithm of the conjugate concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

Principle: To confirm that the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[6] Early apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Protocol: Annexin V-FITC/PI Staining

Materials:

  • Cancer cell lines

  • 6-well plates

  • d-KLA-CPP conjugate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the d-KLA-CPP conjugate at a concentration around the IC50 value for 24 hours. Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, detach them using trypsin-free dissociation buffer.

    • Collect all cells (including those in the supernatant) and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[7]

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cellular Uptake Studies

Principle: To visualize and quantify the internalization of the conjugate, it can be labeled with a fluorophore (e.g., FITC) and analyzed by confocal microscopy and flow cytometry.

Protocol: Confocal Microscopy

Materials:

  • FITC-labeled d-KLA-CPP conjugate

  • Cancer cell lines

  • Glass-bottom dishes or chamber slides

  • Paraformaldehyde (PFA)

  • DAPI (for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treatment: Treat the cells with the FITC-labeled d-KLA-CPP conjugate for a defined period (e.g., 1-4 hours).

  • Washing: Wash the cells three times with PBS to remove non-internalized conjugate.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.

  • Imaging: Wash the cells again and image them using a confocal microscope. The green fluorescence from FITC will indicate the location of the conjugate, and the blue fluorescence from DAPI will show the nucleus.

Quantitative Data Summary

ConjugateCell LineIC50 (µM)AssayReference
D-KLA-R7LLC13.17Not specified[8]
MEL-dKLAM2 macrophages0.577Not specified[9]
MEL-dKLAM0 macrophages>10Not specified[9]
MEL-dKLAM1 macrophages>10Not specified[9]

This table summarizes available quantitative data. Direct comparison should be made with caution due to variations in experimental conditions.

Visualizations

Signaling Pathway

dKLA_Apoptosis_Pathway d-KLA Induced Apoptosis Pathway dKLA_CPP d-KLA-CPP Conjugate Cell_Membrane Cellular Uptake dKLA_CPP->Cell_Membrane Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion d-KLA targets mitochondria Mito_Membrane Mitochondrial Membrane Disruption Mitochondrion->Mito_Membrane Cytochrome_c Cytochrome c Release Mito_Membrane->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 activates Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

Caption: d-KLA induced intrinsic apoptosis pathway.

Experimental Workflow

dKLA_CPP_Workflow In Vitro Evaluation Workflow Synthesis Synthesis & Purification of d-KLA-CPP Characterization Characterization (HPLC, Mass Spec) Synthesis->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTS) Cell_Culture->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Uptake_Study Cellular Uptake (Confocal Microscopy) Cell_Culture->Uptake_Study IC50 IC50 Determination Cytotoxicity->IC50 IC50->Apoptosis_Assay Inform concentration Data_Analysis Data Analysis & Interpretation IC50->Data_Analysis Apoptosis_Assay->Data_Analysis Uptake_Study->Data_Analysis

Caption: Experimental workflow for d-KLA-CPP evaluation.

References

Application Notes and Protocols for iRGD Peptide Conjugation for d-KLA Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of cytotoxic agents to tumor tissues remains a significant challenge in cancer therapy. The iRGD peptide (internalizing RGD) has emerged as a promising tumor-penetrating peptide capable of enhancing the accumulation and penetration of conjugated therapies into the tumor microenvironment. This is achieved through a dual-receptor targeting mechanism involving initial binding to αv integrins, which are overexpressed on tumor vasculature and some tumor cells, followed by a proteolytic cleavage that exposes a C-end Rule (CendR) motif. This motif then binds to neuropilin-1 (NRP-1), triggering enhanced transport into the tumor parenchyma.[1][2][3][4][5]

The pro-apoptotic peptide d-KLA, a synthetic cationic peptide composed of D-amino acids, induces apoptosis by disrupting the mitochondrial membrane.[6][7] Its efficacy is often limited by its poor penetration into tumor cells.[7] By conjugating iRGD to d-KLA, the resulting conjugate can leverage the tumor-homing and penetrating properties of iRGD to deliver the cytotoxic d-KLA peptide specifically to tumor cells, thereby enhancing its anti-tumor activity while potentially reducing systemic toxicity.[8]

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of iRGD-d-KLA conjugates for targeted tumor therapy. Detailed protocols for key experiments are provided to guide researchers in this field.

Data Presentation

The following tables summarize quantitative data from studies evaluating the efficacy of iRGD-d-KLA and related conjugates.

Table 1: In Vitro Cytotoxicity of iRGD-KLA Conjugates

Cell LinePeptideConcentration% Cell ViabilityAssayReference
MKN45 (Gastric Cancer)KLA-iRGD100 µg/mLDose-dependent decreaseMTT[1]
MKN45 (Gastric Cancer)KLA-RGD200 µg/mLNo significant effectMTT[1]
KATO III (Gastric Cancer)KLA-iRGDUp to 200 µg/mLNo obvious effectMTT[1]
IGROV-1 (Ovarian Cancer)RAFT-RGD-KLA2.5 µMSignificant cell deathNot specified[9]

Table 2: In Vitro Apoptosis Induction by iRGD-KLA Conjugates

Cell LinePeptideConcentration% Apoptotic Cells (Early + Late)AssayReference
MKN45 (Gastric Cancer)KLA100 ng/mL4.3 ± 2.2%Annexin V/PI[1]
MKN45 (Gastric Cancer)KLA-RGD100 ng/mL11.9 ± 3.9%Annexin V/PI[1]
MKN45 (Gastric Cancer)KLA-iRGD100 ng/mL63.9 ± 17.0%Annexin V/PI[1]

Table 3: In Vivo Tumor Growth Inhibition by iRGD-KLA Conjugates

Tumor ModelPeptideDosage and AdministrationTumor Growth InhibitionReference
MKN45 XenograftKLA-iRGD10 mg/kg, intraperitoneal, every 3 daysSignificant reduction in tumor volume and weight[1][8]
IGROV-1 XenograftRAFT-RGD-KLA0.12 µmol, intraperitoneal, dailySignificant reduction in tumor growth[9]
A549 XenograftGemcitabine + iRGD (co-administration)Not specified86.9% tumor growth inhibition rate[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis and Purification of iRGD-d-KLA Peptide

This protocol describes a general method for the synthesis of an iRGD-d-KLA conjugate using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (including D-amino acids for the KLA sequence)

  • Rink Amide MBHA resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Thallium trifluoroacetate (B77799) (for disulfide bond formation)

  • Solvents: DMF, Dichloromethane (DCM), Acetonitrile (B52724) (ACN)

  • Ether (cold)

  • Reversed-phase HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer

Procedure:

  • Resin Preparation: Swell the Rink Amide MBHA resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (C-terminal amino acid of the d-KLA sequence) in DMF.

    • Add HBTU, HOBt, and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the d-KLA and then the iRGD sequence.

  • On-Resin Cyclization (for iRGD): After the linear peptide has been assembled, perform on-resin cyclization to form the disulfide bond in the iRGD moiety. This can be achieved by treating the resin-bound peptide with a solution of thallium trifluoroacetate in DMF.[6]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail (TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using a preparative reversed-phase HPLC system with a C18 column. Use a gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the desired peptide.

  • Characterization and Lyophilization:

    • Confirm the purity and identity of the purified peptide by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of the iRGD-d-KLA conjugate on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MKN45)

  • Complete cell culture medium

  • iRGD-d-KLA peptide conjugate, this compound, and iRGD peptide (as controls)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the iRGD-d-KLA conjugate and control peptides in a complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include wells with medium only as a blank and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with the iRGD-d-KLA conjugate.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • iRGD-d-KLA peptide conjugate and control peptides

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the iRGD-d-KLA conjugate and control peptides for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 4: In Vivo Tumor Targeting and Efficacy Study

This protocol outlines a general procedure for evaluating the tumor-targeting and therapeutic efficacy of the iRGD-d-KLA conjugate in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft establishment (e.g., MKN45)

  • iRGD-d-KLA peptide conjugate and control peptides

  • Sterile PBS or other suitable vehicle for injection

  • Calipers for tumor measurement

  • Anesthesia (as per institutional guidelines)

  • (Optional) FITC-labeled peptides for biodistribution studies

  • (Optional) CD31 antibody for vessel staining

Procedure:

  • Xenograft Model Establishment:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomly divide the mice into treatment groups (e.g., Vehicle control, d-KLA, iRGD, iRGD-d-KLA).

    • Administer the peptides via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 10 mg/kg every 3 days).[1]

  • Tumor Growth Monitoring: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Biodistribution Study (Optional):

    • Inject FITC-labeled peptides into tumor-bearing mice.

    • After a specific circulation time, euthanize the mice and harvest the tumors and major organs.

    • Analyze the fluorescence intensity in the tissues using an in vivo imaging system or by fluorescence microscopy of tissue sections.

    • For tumor penetration analysis, tissue sections can be co-stained with an anti-CD31 antibody to visualize blood vessels.[1]

  • Efficacy Evaluation:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the average tumor weight among the different treatment groups.

    • (Optional) Perform histological analysis (e.g., H&E staining, TUNEL assay) on tumor sections to assess necrosis and apoptosis.

Mandatory Visualizations

G Mechanism of iRGD-d-KLA Tumor Targeting and Penetration cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment iRGD_dKLA iRGD-d-KLA Conjugate Integrin αv Integrin iRGD_dKLA->Integrin 1. Binding Protease Tumor Protease Integrin->Protease 2. Proteolytic Cleavage Cleaved_iRGD_dKLA Cleaved iRGD-d-KLA (CendR motif exposed) Protease->Cleaved_iRGD_dKLA NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD_dKLA->NRP1 3. Binding to NRP-1 Internalization Internalization NRP1->Internalization 4. Enhanced Penetration G d-KLA Induced Apoptotic Signaling Pathway cluster_cell Tumor Cell Internalized_dKLA Internalized d-KLA Mitochondrion Mitochondrion Internalized_dKLA->Mitochondrion Membrane_Disruption Mitochondrial Membrane Disruption Mitochondrion->Membrane_Disruption Cytochrome_c Cytochrome c Release Membrane_Disruption->Cytochrome_c Caspase_Activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Experimental Workflow for iRGD-d-KLA Evaluation Synthesis Peptide Synthesis (SPPS) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro In_Vivo In Vivo Studies Characterization->In_Vivo Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) In_Vitro->Apoptosis Xenograft Xenograft Model Establishment In_Vivo->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Biodistribution Biodistribution & Penetration Xenograft->Biodistribution

References

Application Notes and Protocols for Synthesizing Fusion Peptides with d-KLA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The d-KLA peptide, a cationic amphipathic peptide composed of D-amino acids with the sequence (KLAKLAK)2, is a potent inducer of apoptosis. Its pro-apoptotic activity stems from its ability to selectively target and disrupt mitochondrial membranes, leading to the activation of cell death pathways.[1][2][3] Due to its low permeability in eukaryotic cells, d-KLA is often synthesized as a fusion peptide, conjugated with cell-penetrating peptides (CPPs) or tumor-homing peptides to enhance its delivery and efficacy against target cells, such as cancer cells.[4][5]

These application notes provide detailed protocols for the synthesis, purification, and characterization of d-KLA fusion peptides. Additionally, methodologies for assessing the biological activity of these peptides are described, along with an overview of the signaling pathways involved in d-KLA induced cell death.

Quantitative Data Summary

The synthesis and purification of d-KLA and its fusion peptides can yield high-purity products suitable for research and preclinical studies. The following table summarizes typical quantitative data obtained from the synthesis and characterization of these peptides.

ParameterThis compoundd-KLA Fusion Peptide (Example)Reference
Synthesis Method Solid-Phase Peptide Synthesis (SPPS)SPPS followed by conjugation[1]
Purity (RP-HPLC) >95%>90%[1][6]
Yield (after purification) ~40%Variable, dependent on conjugation efficiency[1]
Molecular Weight (MS) Expected: 1524.0 g/mol Confirmed by MS[7]
Cellular Uptake (CPP fusion) LowHigh[4][5]
In vitro Cytotoxicity (IC50) High (micromolar)Low (sub-micromolar to low micromolar)[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of the this compound, (d-Lys-d-Leu-d-Ala-d-Lys-d-Leu-d-Ala-d-Lys)2, using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected d-amino acids (d-Lys(Boc), d-Leu, d-Ala)

  • N,N-Dimethylformamide (DMF)

  • N-methylmorpholine (NMM)

  • O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HCTU)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected d-amino acid (3 equivalents to the resin substitution) and HCTU (3 equivalents) in DMF.

    • Add NMM (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the d-KLA sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[1]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Synthesis of a d-KLA Fusion Peptide with a Cysteine-Containing CPP

This protocol details the conjugation of the this compound to a cell-penetrating peptide (CPP) containing a cysteine residue for site-specific attachment.

Materials:

  • Purified this compound with an N-terminal modification (e.g., a maleimide (B117702) group)

  • Purified cysteine-containing CPP

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2)

  • Size-exclusion chromatography column

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Activation of d-KLA (if necessary): If the this compound was not synthesized with a reactive group, it needs to be activated. For example, to introduce a maleimide group, react the N-terminus with a heterobifunctional crosslinker like SMCC.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated d-KLA and the cysteine-containing CPP in the conjugation buffer. A molar excess of one peptide may be used to drive the reaction to completion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification of the Fusion Peptide:

    • Separate the fusion peptide from unreacted d-KLA and CPP using size-exclusion chromatography or RP-HPLC.

    • Collect the fractions corresponding to the fusion peptide.

  • Characterization:

    • Confirm the purity of the fusion peptide using analytical RP-HPLC.

    • Verify the molecular weight of the fusion peptide using mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final fusion peptide product.

Protocol 3: Assessment of d-KLA Fusion Peptide-Induced Apoptosis

This protocol describes how to evaluate the pro-apoptotic activity of a d-KLA fusion peptide on a cancer cell line using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • d-KLA fusion peptide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Peptide Treatment:

    • The next day, treat the cells with varying concentrations of the d-KLA fusion peptide.

    • Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow Experimental Workflow for d-KLA Fusion Peptide Synthesis and Evaluation cluster_synthesis Peptide Synthesis & Conjugation cluster_characterization Characterization cluster_activity Biological Activity Assessment s1 Solid-Phase Synthesis of d-KLA s3 Purification of Peptides (RP-HPLC) s1->s3 s2 Solid-Phase Synthesis of CPP s2->s3 s4 Conjugation of d-KLA to CPP s3->s4 s5 Purification of Fusion Peptide s4->s5 c1 Purity Analysis (RP-HPLC) s5->c1 c2 Identity Confirmation (Mass Spectrometry) s5->c2 a1 Cell Culture a2 Treatment with Fusion Peptide a1->a2 a3 Apoptosis/Necrosis Assay (e.g., Annexin V/PI) a2->a3 a4 Flow Cytometry Analysis a3->a4

Caption: Workflow for synthesis and evaluation of d-KLA fusion peptides.

dKLA_signaling_pathway d-KLA Induced Apoptosis Signaling Pathway cluster_cell Cellular Environment cluster_apoptosis Apoptotic Cascade dKLA_fusion d-KLA Fusion Peptide cell_membrane Cell Membrane dKLA_fusion->cell_membrane Cellular Uptake via CPP mitochondrion Mitochondrion cytoplasm Cytoplasm membrane_disruption Mitochondrial Membrane Disruption mitochondrion->membrane_disruption d-KLA Action cytochrome_c Cytochrome c Release membrane_disruption->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis caspase3->apoptosis parp_cleavage->apoptosis

Caption: d-KLA induced intrinsic apoptosis pathway.

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemicals and biological materials. It is recommended to consult original research articles for further details and to optimize protocols for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing d-KLA Peptide Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the d-KLA peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to improving the cell permeability of the pro-apoptotic this compound.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or no cytotoxicity observed with d-KLA treatment. The this compound has inherently poor cell permeability and may not be reaching its intracellular target (the mitochondria) in sufficient concentrations.[1][2]1. Fuse d-KLA with a Cell-Penetrating Peptide (CPP): Conjugate d-KLA to a CPP such as polyarginine (e.g., hepta-arginine, r7) to significantly enhance its cellular uptake.[3] 2. Utilize a Delivery Vehicle: Encapsulate the this compound within liposomes or other nanoparticles to facilitate its entry into cells.[4] 3. Coadminister with a Membrane-Active Peptide: Use an auxiliary peptide, like HPRP-A1, to transiently increase the permeability of the cancer cell membrane, allowing for d-KLA entry.[2]
High off-target toxicity in non-cancerous cells. The strategy used to enhance cell permeability (e.g., a non-specific CPP) is not tumor-specific, leading to uptake by healthy cells.1. Implement an Activatable CPP Strategy: Design a chimeric peptide where the CPP is initially masked by an anionic sequence. This "mask" can be cleaved by tumor-specific enzymes, such as matrix metalloproteinase-2 (MMP2), unmasking the CPP and enabling targeted cell penetration only in the tumor microenvironment.[5][6] 2. Targeted Delivery Systems: Couple the d-KLA delivery system (e.g., liposomes) to a ligand that recognizes a receptor overexpressed on cancer cells, such as RGD peptides that target αvβ3 integrin.[7]
Inconsistent results between different permeability assays (e.g., PAMPA vs. Caco-2). These assays measure different aspects of permeability. PAMPA (Parallel Artificial Membrane Permeability Assay) assesses passive diffusion, while Caco-2 assays can also account for active transport mechanisms.[8]1. Interpret the data in context: If you observe low permeability in PAMPA but higher permeability in a Caco-2 assay, it may suggest that your modified this compound is a substrate for an active uptake transporter present in the Caco-2 cells.[8] 2. Optimize Assay Conditions: For peptide permeability assays, consider lowering incubation concentrations to minimize aggregation, extending pre-incubation times to reach a steady state, and adding bovine serum albumin (BSA) to the receiver compartment to reduce non-specific binding.[9]
Low intracellular concentration of d-KLA despite successful cell entry. The peptide may be trapped in endosomes following uptake and is not being released into the cytoplasm to reach the mitochondria.1. Incorporate Endosomal Escape Moieties: Modify your delivery system to include components that promote endosomal escape. This can be achieved with fusogenic peptides or by co-delivering a photosensitizer like Chlorin e6, which upon light activation, can disrupt the endosomal membrane.[4][8] 2. Test Different CPPs: The efficiency of endosomal escape can vary between different CPPs. It may be beneficial to screen a panel of CPPs to find one that provides optimal cytosolic delivery for d-KLA.[8]
Degradation of the peptide in biological fluids. Peptides are susceptible to degradation by proteases present in serum or cell culture media.1. Use D-amino acids: The this compound is already composed of D-amino acids, which provides resistance to protease digestion.[3] 2. PEGylation: To further enhance stability, consider PEGylating your peptide construct. This has been shown to improve the stability of a melittin-dKLA fusion peptide.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound?

The this compound is a pro-apoptotic agent.[11] It is an amphipathic peptide that, once inside the cell, targets and physically disrupts the negatively charged mitochondrial membrane.[3][10][11] This disruption leads to the release of cytochrome c, which in turn activates the caspase cascade and induces apoptosis.[3][11]

Q2: Why is the unmodified this compound not effective against cancer cells on its own?

While d-KLA is potent once it reaches the mitochondria, it has very poor cell-penetrating capabilities.[1][2] Eukaryotic cell membranes are generally neutral on their outer leaflet, which limits the interaction and subsequent internalization of the cationic this compound.[10] Therefore, it requires a delivery strategy to be transported into the cytoplasm.[2]

Q3: What are the main strategies to improve the cell permeability of d-KLA?

The main strategies focus on facilitating its transport across the cell membrane. These include:

  • Fusion with Cell-Penetrating Peptides (CPPs): Covalently linking d-KLA to short, cationic peptides (like polyarginine) that can readily cross cell membranes.[3][12]

  • Encapsulation in Nanoparticles: Using delivery vehicles like liposomes to carry d-KLA into the cell.[4]

  • Coadministration with other agents: Using other membrane-active peptides that increase the permeability of the cell membrane.[2]

  • Activatable Peptides: Designing constructs that become cell-permeable only in the presence of specific tumor-associated enzymes.[5][6]

Q4: How can I make the delivery of d-KLA specific to cancer cells?

Specificity can be achieved by targeting molecules or conditions unique to the tumor microenvironment. One effective method is to use an "activatable" CPP. For instance, a polyanionic sequence can be used to mask a polycationic CPP attached to d-KLA. This masking sequence is designed to be cleaved by an enzyme that is overexpressed in tumors, such as MMP2.[5][6] Once cleaved, the CPP is exposed, allowing the peptide to penetrate nearby cancer cells.[5][6] Another approach is to use targeting ligands like RGD peptides on a nanoparticle delivery system, which will bind to integrins that are often overexpressed on tumor cells.[7]

Q5: What experimental assays can be used to measure the improved permeability and efficacy of modified d-KLA?

A combination of assays is recommended:

  • Permeability Assays: To directly measure the ability of the peptide to cross a membrane barrier. Examples include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell permeability assay for a model of intestinal absorption.[8]

  • Cellular Uptake Quantification: To measure how much peptide is getting into cells. This is often done by labeling the peptide with a fluorescent tag (e.g., FITC) and quantifying the intracellular fluorescence using flow cytometry or confocal microscopy.[5]

  • Cytotoxicity Assays: To determine the therapeutic effect of the peptide. Common assays include MTT, or ATP-based viability assays (e.g., ATP-Glo).[1][6]

  • Apoptosis/Necrosis Assays: To confirm the mechanism of cell death, using methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[5]

  • Mitochondrial Membrane Potential Assays: To verify that the peptide is acting on its intended target. Dyes like JC-1 can be used to measure the disruption of the mitochondrial membrane potential.[7]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on enhancing d-KLA permeability and efficacy.

d-KLA Formulation Cell Line Metric Value Reference
r7-kla (d-KLA fused with hepta-arginine)HT-1080 (human fibrosarcoma)IC503.54 ± 0.11 µmol/L[12]
D-KLA-R (MMP2-activatable CPP)H1299 (high MMP2)Cell Viability~20% at 5 µM[5]
D-KLA-R (MMP2-activatable CPP)A549 (low MMP2)Cell Viability~100% at 5 µM[5]
KLA polymer (DP ~5)HeLaLD5012.5 µM[13]
KLA polymer (DP ~10)HeLaLD5025 µM[13]
KLA polymer (DP ~15)HeLaLD5030 µM[13]
Lipo (Pep) (Liposomal d-KLA)KB cellsIC50~10 µg/mL[4]
Free this compoundKB cellsIC50> 50 µg/mL[4]
kla + 4 µM HPRP-A1MCF-7IC50 of kla~8 µM[1]
kla aloneMCF-7IC50 of kla> 64 µM[1]
RAFT-RGD-KLAIGROV-1IC50~2.5 µM[7]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay models drug absorption across the intestinal epithelium and can be used to assess both passive and active transport of your modified this compound.[8]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test peptide (e.g., FITC-labeled modified d-KLA) and control compounds

  • Lucifer Yellow for monolayer integrity check

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm tight junction formation. A Lucifer Yellow leakage test can also be performed; low passage of this fluorescent marker indicates a healthy monolayer.[8]

  • Apical to Basolateral (A→B) Transport:

    • Wash the cell monolayers with warm transport buffer.

    • Add the test peptide solution (at a defined concentration) to the apical (A, upper) chamber.

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, take samples from the basolateral chamber for analysis (e.g., fluorescence measurement if using a labeled peptide).

  • Basolateral to Apical (B→A) Transport:

    • Simultaneously, in separate wells, perform the reverse experiment.

    • Add the test peptide solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

    • Incubate as above and collect samples from the apical chamber.

  • Analysis: Quantify the concentration of the peptide in the collected samples. Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the peptide is a substrate for efflux transporters.

Protocol 2: Quantification of Peptide Cellular Uptake

This protocol uses a fluorescently labeled peptide to quantify its uptake into cells.

Materials:

  • HeLa cells (or other target cell line)

  • 12-well plates

  • Fluorescently labeled peptide (e.g., FITC-d-KLA)

  • Extracellular buffer (ECB; e.g., 5.036 mM HEPES pH 7.4, 136.89 mM NaCl, 2.68 mM KCl, 2.066 mM MgCl2, 1.8 mM CaCl2, and 5.55 mM glucose)

  • Trypsin

  • 0.1 M NaOH for cell lysis

  • Fluorometer or plate reader

Methodology:

  • Cell Seeding: Seed HeLa cells in 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Peptide Incubation:

    • Wash the cells twice with warm ECB.

    • Add the fluorescently labeled peptide solution (at desired concentrations in ECB) to the wells.

    • Incubate for the desired time points (e.g., 1, 2, 4 hours) at 37°C. Protect plates from light.

  • Washing and Cell Detachment:

    • Remove the peptide solution and wash the cells twice with ECB to remove any peptide adhered to the extracellular surface.

    • Add trypsin to each well and incubate for ~10 minutes at room temperature to detach the cells.

  • Cell Lysis and Quantification:

    • Resuspend the cells in ECB and transfer to microcentrifuge tubes.

    • Centrifuge the samples to pellet the cells.

    • Discard the supernatant and lyse the cell pellet with 0.1 M NaOH.

    • Measure the fluorescence intensity of the lysate using a fluorometer.

    • A standard curve of the fluorescent peptide can be used to convert fluorescence intensity to molar concentration.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis s1 Synthesize d-KLA s3 Conjugate d-KLA to CPP s1->s3 s2 Synthesize CPP (e.g., R7) s2->s3 t1 Permeability Assay (Caco-2) s3->t1 Test Permeability t2 Cellular Uptake (Flow Cytometry) s3->t2 Measure Uptake t3 Cytotoxicity Assay (MTT) s3->t3 Assess Viability a1 Calculate Papp t1->a1 a2 Quantify Uptake t2->a2 t4 Apoptosis Assay (Annexin V/PI) t3->t4 Confirm Apoptosis a3 Determine IC50 t3->a3 a4 Assess Apoptosis % t4->a4

Caption: Experimental workflow for developing and testing a CPP-d-KLA conjugate.

activatable_cpp_pathway cluster_peptide Peptide Construct cluster_tumor Tumor Microenvironment p1 d-KLA p3 CPP (R7) p2 MMP2 Cleavage Site p4 Masking Sequence (D7) enzyme MMP2 Enzyme p4->enzyme Cleavage of Masking Sequence activated_peptide Activated Peptide (d-KLA-R7) enzyme->activated_peptide cell Cancer Cell uptake Cellular Uptake & Mitochondrial Targeting cell->uptake activated_peptide->cell Penetration apoptosis Apoptosis uptake->apoptosis

Caption: Signaling pathway for an MMP2-activatable CPP-d-KLA peptide.

References

Technical Support Center: Enhancing d-KLA Peptide Stability with PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the pro-apoptotic d-KLA peptide and its PEGylation for enhanced stability.

Troubleshooting Guides

Researchers may encounter several challenges during the PEGylation of the this compound. This guide addresses specific issues in a question-and-answer format to facilitate rapid problem-solving.

Issue 1: Low PEGylation Reaction Yield

  • Question: My PEGylation reaction with d-KLA is showing a very low yield of the PEGylated product. What are the potential causes and how can I improve it?

  • Answer: Low PEGylation yield can stem from several factors. Firstly, ensure the purity and reactivity of your activated PEG reagent, as older reagents can lose activity. The reaction conditions are also critical; optimize the pH of the reaction buffer, as the reactivity of the primary amines on d-KLA (N-terminus and lysine (B10760008) side chains) is pH-dependent. A pH range of 7.5-8.5 is generally recommended for targeting lysine residues. Additionally, consider the molar ratio of PEG to the peptide. A higher molar excess of PEG can drive the reaction forward, but an excessively high ratio can lead to di- or multi-PEGylated products and increase purification challenges. Finally, ensure that your this compound is fully solubilized in the reaction buffer to be accessible for conjugation.

Issue 2: Heterogeneity of the PEGylated Product

  • Question: I am observing multiple PEGylated species (mono-, di-, and multi-PEGylated) in my final product. How can I achieve a more homogenous mono-PEGylated d-KLA?

  • Answer: The presence of multiple lysine residues in the d-KLA sequence makes it susceptible to multi-PEGylation. To favor mono-PEGylation, you can employ several strategies. Reducing the molar ratio of activated PEG to d-KLA will statistically favor the formation of mono-conjugates. Optimizing the reaction time is also crucial; shorter reaction times can limit the extent of PEGylation. For more precise control, consider site-specific PEGylation strategies. This could involve temporarily protecting certain lysine residues or, if feasible, synthesizing a d-KLA analogue with a single, strategically placed cysteine residue for thiol-specific PEGylation chemistry, which is highly selective.

Issue 3: Loss of this compound's Biological Activity After PEGylation

  • Question: After successfully PEGylating d-KLA, I've observed a significant decrease in its pro-apoptotic activity in my cell-based assays. What could be the reason for this?

  • Answer: A reduction in biological activity is a known potential drawback of PEGylation, often attributed to steric hindrance.[1] The attached PEG polymer can mask the regions of the this compound that are essential for its interaction with mitochondrial membranes. The size of the PEG chain is a critical factor; using a smaller PEG molecule might restore some of the activity. The site of PEGylation also plays a significant role. If the PEG is attached near the key functional residues, it is more likely to interfere with activity. If you are observing a complete loss of activity, it might be beneficial to explore different PEGylation chemistries that allow for attachment at a site further away from the active region or consider a cleavable linker that releases the native peptide at the target site.

Issue 4: Aggregation of this compound During or After PEGylation

  • Question: I am noticing precipitation or aggregation of my this compound during the PEGylation reaction or upon storage of the PEGylated product. How can I prevent this?

  • Answer: d-KLA is a cationic and amphipathic peptide, which can be prone to aggregation, especially at high concentrations. PEGylation generally improves solubility, but issues can still arise. Ensure that the pH of your buffers is not close to the isoelectric point of the peptide. The addition of excipients, such as arginine or a non-ionic surfactant at a low concentration, can help to prevent aggregation. For storage, it is recommended to keep the PEGylated d-KLA at a low concentration in a suitable buffer, and for long-term storage, flash-freezing and lyophilization are preferable to slow freezing, which can promote aggregation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of PEGylated d-KLA peptides.

  • Question 1: Why is PEGylation necessary for the this compound?

  • Answer: While the D-amino acid configuration of d-KLA provides inherent resistance to proteases, its relatively small size can lead to rapid renal clearance in vivo. PEGylation increases the hydrodynamic radius of the peptide, which reduces its clearance by the kidneys and shields it from enzymatic degradation, thereby prolonging its circulation half-life and enhancing its therapeutic potential.[1][2]

  • Question 2: What is the expected impact of PEGylation on the stability of the this compound?

  • Answer: PEGylation is expected to significantly enhance the in vivo stability of the this compound. The PEG chain provides a protective hydrophilic shield that hinders the access of proteolytic enzymes.[1] This leads to a longer plasma half-life and increased resistance to degradation in biological fluids. The exact extent of stability enhancement will depend on the size and number of attached PEG chains.

  • Question 3: How can I characterize my PEGylated d-KLA to confirm successful conjugation and purity?

  • Answer: A combination of analytical techniques is recommended for the characterization of PEGylated d-KLA. SDS-PAGE will show a shift in the molecular weight corresponding to the attached PEG. Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the exact mass of the conjugate and identify the number of attached PEG molecules.[3] HPLC, particularly size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC), is essential for assessing the purity of the PEGylated product and separating it from the unreacted peptide and excess PEG.

  • Question 4: What are the key parameters to consider when choosing a PEG reagent for d-KLA?

  • Answer: Several factors should be considered when selecting a PEG reagent. The molecular weight of the PEG will influence the pharmacokinetic profile of the conjugate; larger PEGs generally lead to longer half-lives but may also cause a greater loss of activity.[4] The structure of the PEG (linear or branched) can also affect its in vivo behavior. The activating group on the PEG will determine the conjugation chemistry. For targeting the primary amines on d-KLA, NHS-ester or aldehyde-activated PEGs are commonly used. Ensure the use of a monofunctional PEG (mPEG) to avoid cross-linking.

Data Presentation

Table 1: Representative Comparison of Stability Parameters for d-KLA and PEGylated d-KLA

ParameterNon-PEGylated d-KLAPEGylated d-KLA (20 kDa)
In Vitro Half-life (Human Serum) ~ 2 - 4 hours> 24 hours
Proteolytic Cleavage (Trypsin) High susceptibilitySignificantly reduced
Renal Clearance RapidSlow
Pro-apoptotic Activity (IC50) X µM> X µM (Potentially higher)

Note: The data presented in this table is representative and compiled from general knowledge of peptide PEGylation. Actual values will vary depending on the specific experimental conditions, the size of the PEG used, and the cell line tested.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of d-KLA with mPEG-NHS Ester

  • Materials:

    • This compound (lyophilized powder)

    • mPEG-NHS ester (e.g., 20 kDa)

    • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 8.0

    • Quenching Solution: 1 M Tris-HCl, pH 8.0

    • Purification system (e.g., SEC-HPLC)

  • Procedure:

    • Dissolve the this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the mPEG-NHS ester in the reaction buffer to achieve a 5-10 molar excess relative to the this compound.

    • Add the mPEG-NHS solution to the d-KLA solution and mix gently.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Purify the PEGylated d-KLA from the reaction mixture using SEC-HPLC.

    • Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the mono-PEGylated product.

    • Pool the desired fractions and lyophilize for storage.

Protocol 2: In Vitro Proteolytic Stability Assay

  • Materials:

    • Non-PEGylated d-KLA and PEGylated d-KLA

    • Human serum or a solution of a specific protease (e.g., trypsin)

    • Quenching solution (e.g., 10% trifluoroacetic acid)

    • RP-HPLC system

  • Procedure:

    • Incubate a known concentration of the non-PEGylated and PEGylated d-KLA separately in human serum or the protease solution at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction.

    • Immediately quench the proteolytic activity by adding the quenching solution.

    • Centrifuge the samples to pellet any precipitated proteins.

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

    • Calculate the half-life of each peptide under the tested conditions.

Visualizations

PEGylation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis cluster_3 Final Product dKLA This compound Solution Reaction PEGylation Reaction (pH 8.0, RT, 1-2h) dKLA->Reaction PEG Activated mPEG Solution PEG->Reaction Purification SEC-HPLC Purification Reaction->Purification Reaction Mixture Analysis Characterization (SDS-PAGE, MS) Purification->Analysis Fractions Final_Product Lyophilized PEG-d-KLA Analysis->Final_Product Pure Product

Caption: Experimental workflow for the PEGylation of this compound.

Stability_Mechanism cluster_0 Non-PEGylated d-KLA cluster_1 PEGylated d-KLA Native_dKLA d-KLA Protease Proteolytic Enzyme Native_dKLA->Protease Kidney Renal Filtration Native_dKLA->Kidney Degradation Rapid Degradation & Clearance Protease->Degradation Kidney->Degradation PEG_dKLA PEG-d-KLA (Increased Size) Shield Steric Shield Kidney_Blocked Renal Filtration PEG_dKLA->Kidney_Blocked Reduced Protease_Blocked Proteolytic Enzyme Shield->Protease_Blocked Blocks Access Stability Enhanced Stability & Longer Half-life Protease_Blocked->Stability Kidney_Blocked->Stability

Caption: Mechanism of enhanced stability of this compound via PEGylation.

Troubleshooting_Tree Start PEGylation Issue Low_Yield Low Yield? Start->Low_Yield Heterogeneity Product Heterogeneity? Start->Heterogeneity Low_Activity Loss of Activity? Start->Low_Activity Check_PEG Check PEG Activity & Purity Low_Yield->Check_PEG Yes Optimize_pH Optimize pH & Molar Ratio Low_Yield->Optimize_pH No Reduce_Ratio Reduce PEG:Peptide Ratio & Reaction Time Heterogeneity->Reduce_Ratio Yes Site_Specific Consider Site-Specific PEGylation Heterogeneity->Site_Specific No Smaller_PEG Use Smaller PEG or Cleavable Linker Low_Activity->Smaller_PEG Yes Check_Site Change PEGylation Site Low_Activity->Check_Site No

Caption: Troubleshooting decision tree for d-KLA PEGylation experiments.

References

reducing off-target effects of d-KLA peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the d-KLA peptide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and optimize your experiments using the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its mechanism of action?

A1: The this compound, with the sequence (KLAKLAK)2, is a synthetic, pro-apoptotic (cell-killing) peptide. It is composed of D-amino acids, which makes it resistant to degradation by proteases. Its mechanism of action involves the specific targeting and disruption of mitochondrial membranes.[1][2] Once internalized by a cell, d-KLA preferentially binds to the negatively charged inner mitochondrial membrane, similar to bacterial membranes, leading to membrane disruption, the release of cytochrome C, and the activation of the caspase cascade, ultimately inducing apoptosis (programmed cell death).[1][3]

Q2: What are the primary off-target effects of the this compound?

A2: The primary off-target effect of d-KLA is its lytic activity against cells with exposed negatively charged membranes, which can include healthy cells. The most significant and commonly measured off-target effect is hemolysis , the rupture of red blood cells.[2] This occurs because the cationic (positively charged) nature of the peptide can lead to non-specific interactions with the anionic (negatively charged) surfaces of erythrocytes. At sufficient concentrations, this interaction disrupts the cell membrane, causing cell lysis.[4] This lack of specificity can lead to systemic toxicity in vivo, limiting its therapeutic potential.

Q3: Why is the peptide's native cell-penetrating ability low?

A3: While highly effective once inside the cell, the this compound itself has a low capacity to penetrate the relatively neutral outer membrane of mammalian cells.[5][6] Its pro-apoptotic activity is therefore dependent on an efficient delivery mechanism to reach the intracellular mitochondria. Without a targeting or cell-penetrating moiety, high concentrations are often required, which exacerbates off-target toxicity.[5]

Troubleshooting Guide

This guide addresses common issues encountered during d-KLA experiments and provides strategies to improve specificity and reduce off-target effects.

Issue 1: High Hemolytic Activity Observed in My In Vitro Assays

  • Problem: My preparation of d-KLA is causing significant lysis of red blood cells, indicating a high potential for systemic toxicity.

  • Solutions & Strategies:

    • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can shield its positive charge, reducing non-specific interactions with red blood cells. One study demonstrated that PEGylating a melittin-dKLA fusion peptide eliminated its hemolytic effects at concentrations up to 40 μM.[2]

    • pH-Sensitive Masking: Incorporate histidine residues or pH-sensitive linkers into your d-KLA construct.[7][8] At physiological pH (7.4), the masking agent is stable, neutralizing the peptide's charge. In the acidic tumor microenvironment (pH ~6.5) or endosomes (pH 5.5-6.0), the linker is cleaved or the histidine becomes protonated, activating the peptide's lytic function only at the target site.[7][9][10]

    • Truncation/Modification: If using a fusion peptide (e.g., melittin-dKLA), systematic truncation of the more toxic fusion partner can reduce hemolysis while retaining targeting ability. For instance, truncating the melittin (B549807) portion of a melittin-dKLA peptide was shown to completely abrogate its hemolytic activity.[2]

Issue 2: Low Anti-Cancer Efficacy and Poor Selectivity Between Cancer and Normal Cells

  • Problem: The this compound is not effectively killing cancer cells, or it is killing healthy control cells at similar concentrations, resulting in a poor therapeutic index.

  • Solutions & Strategies:

    • Active Targeting via Ligand Conjugation: This is the most effective strategy to enhance tumor specificity. Conjugate d-KLA to a ligand that binds to a receptor overexpressed on your target cancer cells.[11]

      • RGD Peptides: Target αvβ3 integrins, which are overexpressed on tumor neovasculature and many tumor cells.[12][13] This approach ensures that the peptide preferentially accumulates at the tumor site.

      • Transferrin (TfR): The transferrin receptor is frequently upregulated in proliferating cancer cells to increase iron uptake.[14]

      • Folic Acid (FA): The folate receptor is another common target that is overexpressed on various cancers.[15]

      • Tumor-Specific Antibodies/Fragments: For maximum specificity, use antibodies that recognize tumor-specific antigens.

    • Enzyme-Activatable Peptides: Design a d-KLA construct that is "caged" with a neutralizing sequence that can be cleaved by an enzyme abundant in the tumor microenvironment, such as Matrix Metalloproteinase-2 (MMP-2).[5][16] This ensures the peptide is only activated at the tumor site, reducing systemic exposure.[5]

    • Delivery via Nanoparticles: Encapsulating d-KLA within liposomes or other nanoparticles can improve its pharmacokinetic profile and leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[11] The nanoparticle surface can be further decorated with targeting ligands for active targeting.[11][12]

Issue 3: My Modified this compound Has Poor Solubility or Aggregates in Solution

  • Problem: After synthesis and purification, the peptide is difficult to dissolve in standard buffers (like PBS) for experimental use.

  • Solutions & Strategies:

    • Check Crude Purity: Aggregation can be caused by impurities from the synthesis process. Ensure high purity (>95%) using RP-HPLC.[17]

    • Optimize Solubility:

      • First, try dissolving the peptide in a small amount of a sterile organic solvent like DMSO, and then slowly add the aqueous buffer to the desired final concentration.

      • For highly hydrophobic sequences, the addition of a small percentage of trifluoroacetic acid (TFA) or formic acid to the aqueous buffer can aid dissolution by protonating residues.

    • PEGylation: As mentioned for reducing hemolysis, PEGylation also significantly improves the solubility and stability of peptides in aqueous solutions.[2]

Data on d-KLA Efficacy and Targeting

The following tables summarize quantitative data from various studies to illustrate the impact of different targeting strategies on the efficacy and selectivity of d-KLA-based peptides.

Table 1: Comparison of IC50 Values for Different d-KLA Constructs

Peptide ConstructCell Line (Target Receptor)IC50 (µM)Key FindingReference
TCTP-KLALung Carcinoma (N/A)7 - 10Fusion with a cell-penetrating peptide (TCTP) enables cytotoxicity.[6]
FA-KLAKB (Folate Receptor)22Folic acid targeting improves efficacy.[15]
DTP-KLA (Dual-Targeting)KB (Folate Receptor + Mitochondria)8.2Dual targeting of the cell and mitochondria significantly enhances potency.[15]
RAFT-RGD-KLATumor Cells (αvβ3 Integrin)2.5RGD-mediated targeting leads to potent cell death at low concentrations.[13]
HMK (HER2-targeted)SK-BR-3 (HER2+)8.36Targeting HER2+ cells shows high efficacy.[18][19]
HMK (HER2-targeted)MCF-10A (Normal Breast)32.40Demonstrates a 4-fold selectivity for cancer cells over normal cells.[18][19]

Table 2: Impact of Modifications on Hemolytic Activity

Peptide ConstructHemolytic ActivityConcentration TestedKey FindingReference
Melittin-dKLAHigh5 µMThe parent fusion peptide is highly hemolytic.[2]
Melittin-dKLA(8-26)None ObservedUp to 40 µMTruncation of the melittin domain eliminates hemolytic activity.[2]
PEG-Melittin-dKLA(8-26)None ObservedUp to 40 µMPEGylation maintains low toxicity while improving stability.[2]

Key Experimental Protocols

Protocol 1: Red Blood Cell (RBC) Hemolysis Assay

This protocol is used to quantify the primary off-target effect of membrane-lytic peptides.

  • Prepare RBC Suspension:

    • Collect fresh blood (human, rat, or sheep) in a tube containing an anticoagulant (e.g., EDTA).[20]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.[20]

    • Aspirate the supernatant and plasma, then wash the RBC pellet three times with cold, sterile phosphate-buffered saline (PBS, pH 7.4).[20]

    • Resuspend the final RBC pellet in PBS to create a 2-8% (v/v) suspension.[20][21]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of peptide solution (serially diluted in PBS) to the wells.

    • Add 100 µL of the RBC suspension to each well.[21]

    • Controls:

      • Negative Control (0% Lysis): 100 µL RBC suspension + 100 µL PBS.[21]

      • Positive Control (100% Lysis): 100 µL RBC suspension + 100 µL 0.1-1% Triton X-100.[20][21]

    • Incubate the plate at 37°C for 1 hour.[20][22]

  • Data Collection:

    • Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.[20][22]

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm or 570 nm using a microplate reader to quantify hemoglobin release.[20][21]

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100[21]

Protocol 2: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells to determine cytotoxicity after treatment with d-KLA peptides.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[23]

  • Peptide Treatment:

    • Prepare serial dilutions of your this compound in serum-free or low-serum (0.5-1%) medium.[24]

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the peptide or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[23]

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[23][25]

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[23][25][26]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[23]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[23]

  • Data Collection:

    • Measure the absorbance at a wavelength of 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[26]

    • The intensity of the purple color is directly proportional to the number of viable cells.[26]

Visualizations

OnTarget_Pathway Targeted_dKLA Targeted_dKLA Receptor Receptor Targeted_dKLA->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Mitochondrion Mitochondrion Endosome->Mitochondrion 3. Endosomal Escape & Mitochondrial Targeting Apoptosis Apoptosis Mitochondrion->Apoptosis 4. Membrane Disruption & Caspase Activation

Caption: On-target mechanism of a ligand-targeted this compound.

Troubleshooting_Workflow Start Start: Experiment with d-KLA Problem Observe Off-Target Effects? (e.g., Hemolysis, Low Selectivity) Start->Problem Hemolysis High Hemolysis Problem->Hemolysis Yes LowSelectivity Low Selectivity Problem->LowSelectivity Yes Success Optimized Peptide: Proceed to In Vivo Studies Problem->Success No Sol_Hemolysis Solution: - PEGylation - pH-Sensitive Masking - Sequence Truncation Hemolysis->Sol_Hemolysis Sol_Selectivity Solution: - Add Targeting Ligand (RGD, FA) - Use Enzyme-Activatable Linker - Encapsulate in Nanoparticles LowSelectivity->Sol_Selectivity Test Synthesize & Purify New Construct Sol_Hemolysis->Test Sol_Selectivity->Test Validate Re-evaluate In Vitro: - Hemolysis Assay - MTT Cytotoxicity Assay Test->Validate Validate->Problem Iterate

Caption: Troubleshooting workflow for optimizing d-KLA peptides.

Mitigation_Strategies center_node Reducing Off-Target Effects of d-KLA PEG PEG center_node->PEG Shields Charge Mask Mask center_node->Mask Activates in Acidic TME Enzyme Enzyme center_node->Enzyme Activates via Tumor Enzymes Ligand Ligand center_node->Ligand Binds Tumor Receptors NP NP center_node->NP Utilizes EPR Effect Fusion Fusion center_node->Fusion High-Specificity Binding

Caption: Key strategies to mitigate d-KLA off-target effects.

References

Technical Support Center: Preventing Proteolytic Degradation of Pro-apoptotic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the proteolytic degradation of pro-apoptotic peptides during experimentation.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Peptide Activity in Cell-Based Assays
Possible Cause Troubleshooting Step Recommended Action
Peptide Degradation During Storage or Handling Review storage and handling procedures.Ensure lyophilized peptide is stored at -20°C or -80°C, protected from light and moisture.[1][2][3] For reconstituted peptides, store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][3] Before use, allow vials to equilibrate to room temperature in a desiccator to prevent condensation.[2]
Enzymatic Degradation in Cell Culture Media Evaluate the experimental setup.If using serum-containing media, consider heat-inactivating the serum (56°C for 30 minutes) to denature some proteases.[2] If the experimental design permits, switch to a serum-free medium.[2] Minimize the duration of the experiment to reduce the peptide's exposure to proteases.[2]
Chemical Instability (Hydrolysis, Oxidation, Deamidation) Analyze the peptide sequence and experimental conditions.Avoid prolonged exposure to pH >8.[1] For peptides containing susceptible residues like Asp, Asn, Gln, Cys, or Met, be aware of potential hydrolysis, deamidation, or oxidation.[1] Use freshly prepared solutions and minimize exposure to atmospheric oxygen.[1]
Issue 2: Rapid Clearance and Short Half-Life in In Vivo Studies
Possible Cause Troubleshooting Step Recommended Action
Susceptibility to Serum Proteases Assess the peptide's stability in serum or plasma.Incorporate chemical modifications to enhance proteolytic resistance. Common strategies include N-terminal acetylation, C-terminal amidation, substitution with D-amino acids or other unnatural amino acids, and cyclization.[4][5][6]
Rapid Renal Clearance Evaluate the molecular size of the peptide.Increase the hydrodynamic volume of the peptide through strategies like PEGylation or conjugation to larger molecules like albumin or Fc domains to reduce the rate of renal clearance.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of pro-apoptotic peptide degradation in experiments?

A1: Pro-apoptotic peptides are susceptible to degradation from several sources. The primary causes include:

  • Enzymatic Degradation: Proteases present in serum-supplemented cell culture media or secreted by cells can cleave peptide bonds.[2]

  • Chemical Instability: This includes processes like hydrolysis (especially at acidic or basic pH), oxidation of certain amino acid residues (e.g., Met, Cys), and deamidation of Asn and Gln residues.[1][2]

  • Physical Instability: Factors such as repeated freeze-thaw cycles, adsorption to container surfaces, and aggregation can lead to a loss of active peptide.[2]

Q2: How should I properly store and handle my lyophilized and reconstituted pro-apoptotic peptides?

A2: Proper storage and handling are critical for maintaining peptide integrity.

  • Lyophilized Peptides: Store at -20°C or ideally -80°C in a desiccated, dark environment.[1][2][3]

  • Reconstituted Peptides: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[2][3] When reconstituting, use sterile, distilled water or a recommended buffer and ensure complete dissolution by gentle vortexing or sonication.[2]

Q3: What chemical modifications can I use to increase the stability of my pro-apoptotic peptide?

A3: Several chemical modifications can significantly enhance peptide stability and prolong its half-life:

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation protect against exopeptidases.[4][5][9]

  • Amino Acid Substitution: Replacing natural L-amino acids at cleavage sites with D-amino acids or other unnatural amino acids can hinder protease recognition.[4][5][10]

  • Cyclization: Creating a cyclic peptide structure enhances conformational rigidity and resistance to proteases.[4][5][11]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can protect it from proteolysis and reduce renal clearance.[5][7]

Q4: How can I quantify the degradation of my peptide in a cell culture experiment?

A4: Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used method for quantifying peptide degradation.[12][13] A streamlined approach involves directly injecting unpurified samples from the cell culture onto the LC-MS system, which allows for rapid and accurate measurement of the peptide concentration over time.[12][13][14] This method can be used to determine the peptide's half-life under specific experimental conditions.

Q5: Are there alternatives to modifying the peptide to prevent degradation during my experiment?

A5: Yes, in addition to peptide modification, you can employ several experimental strategies:

  • Use of Protease Inhibitors: A cocktail of protease inhibitors can be added to the experimental system to block the activity of various proteases.[9][15]

  • Delivery Systems: Encapsulating the peptide in liposomes or other nanoparticle-based delivery systems can protect it from degradation and facilitate its delivery to the target cells.[5][16]

  • Serum-Free Media: If your cell line can be maintained in serum-free media, this will significantly reduce the concentration of exogenous proteases.[2]

Data Presentation

Table 1: Impact of Chemical Modifications on Peptide Half-Life
Modification StrategyExampleFold Increase in Half-Life (Approximate)Reference
D-Amino Acid Substitution Triptorelin (GnRH analog)>30-fold (in vivo)[5]
N-terminal Acetylation N-AcGIP (GIP analog)>288-fold (in vivo)[5]
PEGylation Site-specific PEGylated GLP-116-fold (in plasma)[5]
Cyclization Pasireotide (Somatostatin analog)Significantly longer half-life (nearly 12h) compared to the linear counterpart[4]
Lipidation Liraglutide and SemaglutideSignificantly increased half-lives[5]

Experimental Protocols

Protocol 1: Peptide Stability Assay in Cell Culture Supernatant
  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Peptide Incubation: Prepare a stock solution of the pro-apoptotic peptide in a suitable vehicle (e.g., sterile water, PBS). Add the peptide to the cell culture medium at the final desired concentration. Include a cell-free control well containing only medium and the peptide.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the cell culture supernatant from both the cell-containing and cell-free wells.

  • Sample Quenching: To stop further enzymatic degradation, immediately add a quenching solution to the collected samples. An effective solution is 5% trifluoroacetic acid (TFA) in 80% acetonitrile (B52724) and 15% water.[2]

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant using a suitable LC-MS method to quantify the amount of intact peptide remaining at each time point.[12][13]

  • Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point. The half-life of the peptide can be determined by fitting the data to a one-phase decay model.[17][18]

Protocol 2: Peptide Stability Assay in Human Plasma
  • Plasma Preparation: Obtain human plasma and store it on ice.

  • Peptide Incubation: Dilute the peptide stock solution in the plasma to the final desired concentration (e.g., 10 µM).[17][18] Incubate the mixture at 37°C with gentle shaking.

  • Sample Collection: At various time points, collect aliquots of the plasma-peptide mixture.

  • Protein Precipitation: To stop the reaction and remove plasma proteins, add a precipitation agent. A mixture of organic solvents is often more suitable than strong acids to preserve the peptide for analysis.[17][19] For example, add a cold organic solvent mixture (e.g., acetonitrile with 1% TFA).

  • Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide by RP-HPLC or LC-MS to determine the concentration of the intact peptide.[17][18]

  • Half-Life Calculation: Determine the half-life by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.[17][18]

Visualizations

Pro_Apoptotic_Peptide_Degradation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent or Reduced Pro-Apoptotic Activity Cause1 Enzymatic Degradation (Proteases) Problem->Cause1 Cause2 Chemical Instability (pH, Oxidation) Problem->Cause2 Cause3 Improper Handling (Storage, Freeze-Thaw) Problem->Cause3 Sol1 Modify Peptide (D-amino acids, Cyclization) Cause1->Sol1 Sol2 Optimize Experiment (Serum-free media, Inhibitors) Cause1->Sol2 Sol4 Use Delivery System (Liposomes) Cause1->Sol4 Cause2->Sol1 Sol3 Improve Handling (Aliquoting, Proper Storage) Cause3->Sol3

Caption: Troubleshooting workflow for reduced pro-apoptotic peptide activity.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Procaspase9->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activate Apoptosis Apoptosis Caspase3->Apoptosis leads to ProApoptoticPeptide Pro-apoptotic (BH3 mimetic) Peptide Bcl2 Anti-apoptotic Bcl-2 proteins ProApoptoticPeptide->Bcl2 inhibits Bcl2->Mitochondrion inhibits

References

Technical Support Center: d-KLA Peptide Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in d-KLA peptide delivery to solid tumors.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of the this compound?

The this compound, with the sequence (KLAKLAK)2 in its D-amino acid form, is a pro-apoptotic agent.[1][2] Its amphipathic nature allows it to selectively disrupt the negatively charged mitochondrial membranes of cancer cells, leading to the release of cytochrome c.[2][3][4] This event initiates the intrinsic apoptotic pathway, activating caspase-9 and subsequently effector caspases like caspase-3 and -7, ultimately leading to programmed cell death.[1][2][5][6]

2. Why is the delivery of d-KLA to solid tumors challenging?

The primary challenge lies in the peptide's poor ability to penetrate eukaryotic cell membranes on its own.[2][4][7] This limitation necessitates the use of delivery systems to transport the peptide into the cytoplasm where it can reach its mitochondrial target. Additional challenges include:

  • Poor Tumor Penetration: The dense extracellular matrix and high interstitial fluid pressure of solid tumors can impede the diffusion of d-KLA and its delivery vehicle.

  • Endosomal Entrapment: After cellular uptake, d-KLA formulations can become trapped in endosomes, preventing the peptide from reaching the mitochondria in the cytosol.

  • In Vivo Stability: Like other peptides, d-KLA can be susceptible to degradation by proteases in the bloodstream, reducing its circulation time and bioavailability.

  • Off-Target Toxicity: Non-specific delivery to healthy tissues can lead to unwanted side effects.

3. What are the common strategies to enhance d-KLA delivery?

Several strategies are employed to overcome the delivery challenges:

  • Cell-Penetrating Peptides (CPPs): Fusing d-KLA to CPPs, such as TAT or iRGD, enhances its cellular uptake.[7]

  • Nanoparticle and Liposome Formulation: Encapsulating d-KLA in nanoparticles or liposomes can protect it from degradation, improve its pharmacokinetic profile, and facilitate tumor accumulation through the enhanced permeability and retention (EPR) effect.

  • Tumor-Targeting Moieties: Conjugating the delivery system with ligands that bind to receptors overexpressed on cancer cells (e.g., RGD peptides targeting integrins) can improve tumor specificity.

  • Activatable Systems: Designing delivery systems that release d-KLA in response to the tumor microenvironment (e.g., cleavage by tumor-specific enzymes like MMP2) can enhance targeted delivery and reduce off-target effects.[3][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Issue 1: Low or Inconsistent Cytotoxicity in a Cell-Based Assay

Possible Cause Troubleshooting Steps
Poor Cellular Uptake 1. Confirm the efficacy of your delivery system (e.g., CPP, nanoparticles). Use a fluorescently labeled version of your d-KLA construct to visualize cellular uptake via confocal microscopy or quantify it by flow cytometry. 2. Optimize the concentration of the delivery vehicle and the d-KLA to vehicle ratio.
Endosomal Entrapment 1. Incorporate an endosomal escape agent into your delivery system. 2. Use confocal microscopy to assess the co-localization of your fluorescently labeled d-KLA with endosomal markers (e.g., LysoTracker).
Peptide Aggregation or Degradation 1. Ensure proper peptide handling and storage to prevent degradation. Store lyophilized peptides at -20°C or -80°C and reconstituted solutions in aliquots at -80°C. 2. Check for peptide aggregation using techniques like dynamic light scattering (DLS). If aggregation is an issue, consider optimizing the buffer conditions (pH, ionic strength).
Incorrect Assay Conditions 1. Ensure the cell line used is appropriate and sensitive to apoptosis. 2. Optimize the incubation time and peptide concentration. 3. Include positive controls (e.g., a known apoptosis-inducing agent) to validate the assay.

Issue 2: High Variability or Lack of Efficacy in Animal Models

Possible Cause Troubleshooting Steps
Poor Tumor Accumulation 1. Evaluate the biodistribution of your d-KLA formulation using in vivo imaging with a fluorescently or radioactively labeled construct. 2. Assess tumor vascular permeability using techniques like the Evans blue assay to ensure the delivery vehicle can extravasate into the tumor tissue.
Rapid Clearance or In Vivo Instability 1. Assess the pharmacokinetic profile of your d-KLA formulation. 2. Consider modifications to the delivery system, such as PEGylation, to increase circulation half-life.
Off-Target Toxicity 1. Monitor animal weight and conduct histological analysis of major organs to assess toxicity. 2. If off-target effects are observed, consider incorporating tumor-targeting moieties or using an activatable delivery strategy.
Insufficient Dose or Dosing Regimen 1. Perform a dose-escalation study to determine the optimal therapeutic dose. 2. Optimize the dosing frequency and schedule.

Quantitative Data

Table 1: In Vitro Cytotoxicity of d-KLA Formulations in Various Cancer Cell Lines

FormulationCell LineIC50 (µM)Reference
Bld-1-KLAHT1376 (Bladder Cancer)41.5[9]
D-KLA-R (MMP2-activatable)H1299 (Lung Carcinoma, high MMP2)~3-5[3][10]
D-KLA-R (MMP2-activatable)A549 (Lung Carcinoma, low MMP2)> 5[3]
RAFT-RGD-KLAIGROV-1 (Ovarian Cancer)~2.5[11]
kla-r7LL/2 (Lung Carcinoma)3.17[10]
HPRP-A1 + klaMCF-7 (Breast Cancer)Lower than kla alone[4]
HPRP-A1 + klaA549 (Lung Cancer)Lower than kla alone[4]

Table 2: In Vivo Efficacy of d-KLA Delivery Systems in Tumor Models

Delivery SystemTumor ModelTreatment RegimenTumor Growth InhibitionReference
KLA-iRGDMKN45 Gastric Cancer Xenograft10 mg/kg, i.p., every 3 daysSignificant inhibition vs. control[2]
RAFT-RGD-KLAIGROV-1 Ovarian Cancer Xenograft0.12 µmol, i.p., dailySignificant reduction in tumor growth[11]
D-KLA-R (MMP2-activatable)H1299 Lung Cancer XenograftNot specifiedSignificant decrease in tumor volume[3]
Bld-1-KLAHT1376 Bladder Cancer XenograftIntravenous injectionMore efficient tumor growth inhibition than control[9]
HPRP-A1 + klaMCF-7 Breast Cancer Xenograft10 mg/kg each, intratumoral, every 2 daysSignificantly lower tumor weight and volume[4]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential Disruption

This protocol is used to determine if d-KLA is reaching the mitochondria and inducing depolarization, a key step in its mechanism of action.

  • Cell Seeding: Plate cancer cells in a suitable plate for microscopy or flow cytometry and allow them to adhere overnight.

  • Treatment: Treat the cells with your d-KLA formulation at various concentrations and for different time points. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining: After treatment, wash the cells with PBS and incubate with a mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE) according to the manufacturer's instructions.

  • Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.

    • Flow Cytometry: Quantify the shift in fluorescence from red to green to determine the percentage of cells with depolarized mitochondria.

Protocol 2: Caspase-3/7 Activity Assay

This assay confirms the activation of executioner caspases, a downstream event of d-KLA-induced mitochondrial damage.

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with your d-KLA formulation as described above. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).[6] Add the reagent directly to the wells, which contains a proluminescent substrate for caspase-3 and -7.

  • Measurement: Incubate at room temperature as per the manufacturer's protocol. Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity.[6]

Protocol 3: In Vivo Tumor Vascular Permeability Assay (Evans Blue)

This protocol assesses the leakiness of tumor blood vessels, which is crucial for the extravasation of nanoparticle-based d-KLA delivery systems.[2][9][12]

  • Animal Model: Use tumor-bearing mice with palpable tumors.

  • Dye Injection: Inject Evans blue dye (e.g., 2% solution in saline) intravenously into the tail vein.

  • Circulation: Allow the dye to circulate for a defined period (e.g., 1-4 hours).

  • Perfusion: Perfuse the animals with saline through the left ventricle to remove the dye from circulation.

  • Tumor Excision and Dye Extraction: Excise the tumors and other organs as controls. Weigh the tissues and incubate them in formamide (B127407) to extract the Evans blue dye.[12]

  • Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at approximately 620 nm. Calculate the amount of dye per tissue weight to determine the extent of vascular permeability.[12]

Visualizations

dKLA_Apoptosis_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm dKLA_delivery d-KLA Delivery System endosome Endosome dKLA_delivery->endosome Endocytosis dKLA_peptide This compound endosome->dKLA_peptide Endosomal Escape mitochondrion Mitochondrial Membrane dKLA_peptide->mitochondrion Disruption cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release Apaf1 Apaf-1 cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 active_Caspase9 Active Caspase-9 Caspase9->active_Caspase9 Activation Caspase37 Pro-Caspase-3/7 active_Caspase9->Caspase37 Cleavage active_Caspase37 Active Caspase-3/7 Caspase37->active_Caspase37 Activation Apoptosis Apoptosis active_Caspase37->Apoptosis Execution

Caption: d-KLA induced apoptosis signaling pathway.

experimental_workflow cluster_synthesis 1. Synthesis & Formulation cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Studies synthesis Synthesize/Obtain This compound conjugation Conjugate to Delivery System (e.g., CPP, NP) synthesis->conjugation characterization Characterize Formulation (Size, Charge, Purity) conjugation->characterization uptake Cellular Uptake Assay (Microscopy, Flow Cytometry) characterization->uptake cytotoxicity Cytotoxicity Assay (MTT, etc.) uptake->cytotoxicity apoptosis Apoptosis Assays (Caspase, TUNEL) cytotoxicity->apoptosis animal_model Establish Tumor Xenograft Model apoptosis->animal_model biodistribution Biodistribution Study (In Vivo Imaging) animal_model->biodistribution efficacy Efficacy Study (Tumor Growth Inhibition) biodistribution->efficacy toxicity Toxicity Assessment (Histology, Body Weight) efficacy->toxicity

Caption: Experimental workflow for d-KLA delivery system evaluation.

troubleshooting_tree start Low In Vitro Cytotoxicity q1 Is cellular uptake confirmed? start->q1 sol1 Optimize delivery system - Check CPP/NP efficacy - Fluorescently label & visualize q1->sol1 No q2 Is d-KLA co-localizing with mitochondria? q1->q2 Yes a1_yes Yes a1_no No sol2 Address endosomal escape - Use co-localization markers - Add endosomolytic agent q2->sol2 No q3 Is caspase activity increased? q2->q3 Yes a2_yes Yes a2_no No sol3 Check peptide integrity - Assess for degradation - Verify mitochondrial membrane depolarization q3->sol3 No end Successful Apoptosis Induction q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low in vitro efficacy.

References

minimizing hemolytic activity of d-KLA conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with d-KLA peptide conjugates, focusing on minimizing hemolytic activity while preserving therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is d-KLA and what is its primary mechanism of action?

A1: d-KLA, with the sequence d-(KLAKLAK)2, is a synthetic, pro-apoptotic peptide.[1][2] Its primary mechanism involves the disruption of mitochondrial membranes, which leads to the activation of the caspase cascade and subsequent programmed cell death (apoptosis).[1][2] Due to its cationic and amphipathic nature, it can effectively target and lyse negatively charged membranes, such as those of mitochondria and bacteria.[3]

Q2: What is hemolytic activity and why is it a concern for d-KLA conjugates?

A2: Hemolytic activity refers to the lysis, or breakdown, of red blood cells (erythrocytes), which results in the release of hemoglobin.[4] For therapeutic peptides like d-KLA that are intended for systemic administration, high hemolytic activity is a significant safety concern. It can lead to toxic side effects such as anemia and jaundice.[4] Therefore, minimizing this off-target effect is crucial for the clinical development of d-KLA-based therapies.[4]

Q3: How is the hemolytic activity of d-KLA conjugates quantified?

A3: The hemolytic activity of a peptide is typically quantified by determining its HC50 value. The HC50 is the concentration of the peptide that causes 50% hemolysis of a red blood cell suspension.[4][5] A higher HC50 value indicates lower hemolytic activity, which is a desirable characteristic for a therapeutic peptide.[4]

Q4: What are the primary strategies to minimize the hemolytic activity of d-KLA?

A4: The primary strategies to reduce the hemolytic activity of d-KLA revolve around modifying its physicochemical properties and shielding it from non-specific interactions with red blood cells. These strategies include:

  • Conjugation to polymers: Attaching polymers like polyethylene (B3416737) glycol (PEG) can sterically hinder the peptide's interaction with the red blood cell membrane.[4][6]

  • Liposomal encapsulation: Encapsulating d-KLA within liposomes can prevent its direct contact with erythrocytes.[3]

  • Amino acid substitutions: Modifying the peptide sequence to alter its hydrophobicity and net positive charge can reduce its affinity for the zwitterionic membranes of red blood cells.[4]

  • Conjugation to targeting moieties: Attaching a ligand that specifically directs the conjugate to target cells can reduce off-target effects on red blood cells.

Troubleshooting Guide: High Hemolytic Activity in d-KLA Conjugates

This guide provides a systematic approach to troubleshooting and mitigating unexpected or high hemolytic activity observed in your d-KLA conjugate experiments.

Problem: My d-KLA conjugate shows significant hemolytic activity in vitro.

Step 1: Verify Experimental Setup and Controls

Before modifying your conjugate, it is crucial to confirm the integrity of your hemolysis assay.

  • Negative Control (PBS): Should show minimal to no hemolysis.

  • Positive Control (e.g., 1% Triton X-100): Should show close to 100% hemolysis.[4]

  • Reagent and Conjugate Integrity: Confirm the purity and concentration of your d-KLA conjugate stock solution.

Step 2: Analyze Physicochemical Properties of the Conjugate

The inherent properties of your conjugate can significantly influence its hemolytic activity.

  • Hydrophobicity: High hydrophobicity is often correlated with increased hemolytic activity.[4][7] Consider if your conjugation partner significantly increases the overall hydrophobicity.

  • Net Charge: A high net positive charge can contribute to non-specific binding to the negatively charged surface of red blood cells.[4]

Step 3: Implement Mitigation Strategies

Based on your analysis, consider the following modifications to your d-KLA conjugate:

  • Strategy 1: PEGylation. Covalently attaching polyethylene glycol (PEG) to your this compound can create a hydrophilic shield, reducing interactions with red blood cell membranes.[4][6]

  • Strategy 2: Modify the Conjugation Linker. The linker used to attach d-KLA to its partner can influence the overall properties of the conjugate. Consider using a more hydrophilic or a longer, more flexible linker.

  • Strategy 3: Encapsulation. Formulating the d-KLA conjugate within a nanocarrier, such as a liposome, can prevent its direct interaction with red blood cells.[3][8]

Step 4: Re-evaluate Hemolytic Activity and Therapeutic Efficacy

After modification, it is essential to re-assess both the hemolytic activity and the intended therapeutic function of the new conjugate to ensure that the modifications have not compromised its efficacy.

Experimental Protocols

Protocol 1: Hemolysis Assay

This protocol outlines the procedure for quantifying the hemolytic activity of d-KLA conjugates.

Materials:

  • d-KLA conjugate

  • Phosphate-buffered saline (PBS)

  • Freshly collected red blood cells (RBCs)

  • 10% Triton X-100 in PBS (Positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge fresh blood to pellet the RBCs.

    • Wash the RBC pellet three times with PBS.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Prepare Peptide Dilutions:

    • Prepare a series of dilutions of the d-KLA conjugate in PBS.

  • Incubation:

    • In a 96-well plate, add 100 µL of the RBC suspension to each well.

    • Add 100 µL of the peptide dilutions to the respective wells.

    • For controls, add 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control) to separate wells.

    • Incubate the plate at 37°C for 1 hour.[4]

  • Centrifugation:

    • Centrifuge the plate to pellet the intact RBCs.[4]

  • Measure Hemoglobin Release:

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.[4]

  • Calculate Percent Hemolysis:

    • Percent hemolysis is calculated using the following formula:

  • Determine HC50:

    • Plot the percent hemolysis against the peptide concentration and determine the concentration at which 50% hemolysis occurs (HC50).[4]

Data Presentation

Table 1: Example Data for Hemolytic Activity of d-KLA Conjugates

ConjugateModificationHC50 (µM)Therapeutic Activity (IC50, µM)
d-KLAUnmodified155
PEG-d-KLAPEGylated>1007
Lipo-d-KLALiposomal Encapsulation>2006
d-KLA-VariantAmino Acid Substitution5010

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_rbc Prepare RBC Suspension start->prep_rbc prep_pep Prepare Peptide Dilutions start->prep_pep incubate Incubate at 37°C prep_rbc->incubate prep_pep->incubate centrifuge Centrifuge Plate incubate->centrifuge measure Measure Absorbance centrifuge->measure calculate Calculate % Hemolysis measure->calculate determine Determine HC50 calculate->determine end End determine->end

Caption: Workflow for Hemolysis Assay.

signaling_pathway dKLA This compound Mito Mitochondrial Membrane dKLA->Mito Disruption CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: d-KLA Pro-Apoptotic Signaling Pathway.

troubleshooting_logic cluster_strategies Mitigation Strategies start High Hemolytic Activity Observed verify Verify Assay Controls and Reagents start->verify analyze Analyze Conjugate Physicochemical Properties verify->analyze peg PEGylation analyze->peg linker Modify Linker analyze->linker encap Encapsulation analyze->encap reevaluate Re-evaluate Hemolysis and Therapeutic Efficacy peg->reevaluate linker->reevaluate encap->reevaluate end Optimized Conjugate reevaluate->end

Caption: Troubleshooting Logic for High Hemolysis.

References

Technical Support Center: Formulation Strategies to Prevent d-KLA Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting aggregation of the d-KLA peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

The this compound, with the sequence (KLAKLAK)2, is a cationic, amphipathic, pro-apoptotic peptide. Its structure consists of d-amino acids, which confer resistance to proteolytic degradation. The peptide's amphipathic nature, with both hydrophobic (Leucine, Alanine) and hydrophilic/cationic (Lysine) residues, allows it to interact with and disrupt mitochondrial membranes, leading to apoptosis.

However, this same amphipathic characteristic is the primary driver of its aggregation. In aqueous solutions, the hydrophobic regions of the peptide tend to self-associate to minimize their exposure to water, leading to the formation of aggregates. This process is influenced by factors such as peptide concentration, pH, temperature, and ionic strength. At high concentrations, d-KLA can transition from its active α-helical conformation to aggregated β-sheet structures.

Q2: How should I dissolve my lyophilized this compound to minimize aggregation?

Proper initial dissolution of lyophilized d-KLA is critical to prevent pre-existing aggregates that can seed further aggregation. A systematic approach is recommended:

  • Initial Solvent Selection: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[1] d-KLA is a basic peptide due to the multiple lysine (B10760008) residues, so it should be soluble in neutral to slightly acidic aqueous solutions.[2]

  • Aqueous Dissolution: If soluble in water, you can proceed to dilute it with your desired aqueous buffer (e.g., PBS).

  • Organic Solvent for Hydrophobic Peptides: If the peptide is difficult to dissolve in water, which can happen with some batches or if it has formed aggregates during storage, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to first solubilize the peptide.[2] The peptide can then be slowly diluted with the desired aqueous buffer while vortexing.

  • Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.[3]

Q3: What are the key formulation parameters to consider for preventing d-KLA aggregation in solution?

Several formulation parameters can be optimized to maintain d-KLA in its monomeric, active state:

  • pH: The pH of the solution affects the net charge of the peptide. For cationic peptides like d-KLA, maintaining a pH below its isoelectric point (pI) will ensure a net positive charge, promoting electrostatic repulsion between peptide molecules and reducing aggregation. A pH in the range of 5-7 is generally recommended for storing peptide solutions.[1]

  • Ionic Strength: The effect of ionic strength can be complex. In some cases, increasing the salt concentration can screen the electrostatic repulsion between cationic peptides, leading to increased aggregation.[4] In other instances, salts can modulate protein-protein interactions in a way that reduces aggregation.[5] Therefore, the optimal ionic strength should be determined empirically for your specific application.

  • Peptide Concentration: Aggregation is a concentration-dependent process. Whenever possible, work with the lowest effective concentration of d-KLA. For storage, it is advisable to prepare a concentrated stock solution and dilute it to the working concentration immediately before use.

Q4: Which excipients can be used to prevent d-KLA aggregation?

Excipients are inert substances added to a formulation to improve its stability. For preventing peptide aggregation, the following classes of excipients are commonly used:

  • Sugars (e.g., sucrose (B13894), trehalose): These polyols can stabilize the native conformation of peptides through preferential exclusion, effectively hydrating the peptide and making aggregation less favorable.

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Non-ionic surfactants can prevent aggregation by reducing surface tension and blocking hydrophobic interaction sites on the peptide.[6]

  • Amino Acids (e.g., arginine, glycine): Certain amino acids can act as aggregation inhibitors. Arginine, in particular, has been shown to be effective in preventing the aggregation of some proteins and peptides.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Immediate precipitation upon dissolving in buffer. High peptide concentration, inappropriate pH or ionic strength of the buffer, pre-existing aggregates in the lyophilized powder.1. Dissolve the peptide in a minimal amount of an organic solvent like DMSO first, then slowly dilute into the buffer with vigorous stirring. 2. Adjust the pH of the buffer to be at least one unit away from the peptide's pI. 3. Decrease the ionic strength of the buffer. 4. Briefly sonicate the solution.[3]
Solution becomes cloudy or forms precipitates over time. Slow aggregation kinetics, instability at storage temperature.1. Add stabilizing excipients such as sucrose (e.g., 5% w/v) or a non-ionic surfactant like Polysorbate 20 (e.g., 0.01% v/v). 2. Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] 3. Filter the solution through a 0.22 µm filter to remove any initial small aggregates that could act as seeds.
Loss of biological activity in experiments. Aggregation leading to a decrease in the concentration of active, monomeric peptide.1. Characterize the aggregation state of your peptide solution using techniques like DLS or CD spectroscopy before each experiment. 2. Prepare fresh peptide solutions for each experiment from a lyophilized stock. 3. Optimize the formulation with anti-aggregation excipients as described in the FAQs.

Quantitative Data Summary

While specific quantitative data for d-KLA is limited in the public domain, the following table summarizes the effects of common formulation variables on the aggregation of a model cationic amphipathic peptide, providing a starting point for optimization.

Formulation Variable Condition Effect on Aggregation Rationale
pH pH well below pIDecreased AggregationIncreased electrostatic repulsion between positively charged peptide molecules.[5]
Ionic Strength (NaCl) Low (e.g., < 50 mM)Decreased AggregationMinimizes screening of electrostatic repulsion.[4]
High (e.g., > 150 mM)Increased AggregationShields charges, allowing hydrophobic interactions to dominate.[4]
Excipient: Arginine 50-100 mMDecreased AggregationCan increase solubility and interfere with peptide self-association.[7]
Excipient: Sucrose 5-10% (w/v)Decreased AggregationStabilizes the native conformation through preferential hydration.
Excipient: Polysorbate 80 0.01-0.05% (v/v)Decreased AggregationReduces surface-induced aggregation and masks hydrophobic patches.[6]

Experimental Protocols

Detailed Methodology for Dissolving Lyophilized this compound
  • Allow the vial of lyophilized d-KLA to equilibrate to room temperature before opening to prevent condensation of moisture.[1]

  • Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1-2 mg/mL).[2]

  • Attempt to dissolve a small test amount of the peptide in sterile, distilled water first.

  • If the peptide is insoluble in water, try a dilute acidic solution (e.g., 10% acetic acid).[2]

  • For very hydrophobic peptides, dissolve in a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide) and then slowly add sterile water or buffer dropwise to the desired final concentration, vortexing between each addition.[2]

  • If aggregation is suspected, briefly sonicate the solution in a water bath.[3]

  • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Key Experiments for Characterizing d-KLA Aggregation

1. Circular Dichroism (CD) Spectroscopy

  • Objective: To determine the secondary structure of the this compound and detect conformational changes associated with aggregation (α-helix to β-sheet transition).

  • Protocol:

    • Prepare a 100 µM solution of d-KLA in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).[8]

    • Prepare a matched buffer blank.

    • Using a 1 mm path length quartz cuvette, acquire a CD spectrum of the buffer blank from 195-260 nm.[8]

    • Rinse the cuvette and acquire the CD spectrum of the d-KLA solution using the same instrument settings.

    • Subtract the buffer spectrum from the peptide spectrum.

    • Analyze the resulting spectrum for characteristic α-helical (negative bands at ~208 and ~222 nm) or β-sheet (negative band at ~218 nm) signatures.

2. Thioflavin T (ThT) Fluorescence Assay

  • Objective: To quantify the formation of β-sheet-rich amyloid-like fibrils.

  • Protocol:

    • Prepare a ThT stock solution (e.g., 2.5 mM in water) and a working solution (e.g., 25 µM in buffer).

    • In a 96-well black plate, mix your this compound sample with the ThT working solution.

    • Incubate the plate at a desired temperature, with intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).

    • An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.[9]

3. Dynamic Light Scattering (DLS)

  • Objective: To measure the size distribution of particles in the d-KLA solution and detect the presence of oligomers and larger aggregates.

  • Protocol:

    • Prepare the d-KLA solution in the desired buffer and filter it through a 0.22 µm syringe filter to remove dust and large particles.

    • Measure the buffer alone as a blank.

    • Place the d-KLA sample in a clean cuvette and allow it to equilibrate to the desired temperature in the DLS instrument.

    • Acquire the DLS data, which will provide the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in solution.

    • An increase in the average Rh and PDI over time is indicative of aggregation.[10]

Visualizations

d_KLA_Aggregation_Mechanism Monomer Monomeric d-KLA (α-helical) Oligomer Soluble Oligomers Monomer->Oligomer Self-association Fibril Insoluble Fibrils (β-sheet) Monomer->Fibril Nucleation-dependent polymerization Oligomer->Fibril Conformational change

Caption: Proposed mechanism of this compound aggregation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_eval Evaluation Dissolve Dissolve Lyophilized d-KLA Formulate Prepare Formulations (with/without excipients) Dissolve->Formulate DLS DLS (Size Distribution) Formulate->DLS CD CD Spectroscopy (Secondary Structure) Formulate->CD ThT ThT Assay (Fibril Formation) Formulate->ThT Data Analyze Data DLS->Data CD->Data ThT->Data Optimize Optimize Formulation Data->Optimize Optimize->Formulate Iterate

Caption: Experimental workflow for testing d-KLA formulations.

Troubleshooting_Tree Start d-KLA solution shows signs of aggregation (e.g., cloudiness, precipitation) Check_Conc Is the peptide concentration high? Start->Check_Conc Check_pH Is the pH near the pI? Check_Conc->Check_pH No Reduce_Conc Reduce peptide concentration Check_Conc->Reduce_Conc Yes Check_Buffer Are there destabilizing components in the buffer? Check_pH->Check_Buffer No Adjust_pH Adjust pH to be >1 unit away from pI Check_pH->Adjust_pH Yes Add_Excipients Add stabilizing excipients (e.g., Arginine, Sucrose, Polysorbate) Check_Buffer->Add_Excipients No Change_Buffer Change buffer components Check_Buffer->Change_Buffer Yes Final_Solution Optimized Formulation Add_Excipients->Final_Solution Reduce_Conc->Final_Solution Adjust_pH->Final_Solution Change_Buffer->Final_Solution

Caption: Troubleshooting decision tree for d-KLA aggregation.

References

Validation & Comparative

Measuring Mitochondrial Membrane Potential After d-KLA Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pro-apoptotic peptide d-KLA has emerged as a promising candidate in cancer therapy due to its ability to selectively target and disrupt mitochondrial function in cancer cells. A critical event in d-KLA-induced cell death is the dissipation of the mitochondrial membrane potential (ΔΨm). This guide provides a comparative overview of common methods for measuring ΔΨm after d-KLA treatment, complete with experimental protocols and supporting data.

Comparison of Common Assays for Measuring Mitochondrial Membrane Potential

Several fluorescent probes are available to measure changes in ΔΨm. The choice of assay depends on the specific experimental needs, including the desired readout (qualitative vs. quantitative), instrumentation availability (flow cytometer, fluorescence microscope, or plate reader), and the cell type under investigation. Below is a comparison of two widely used assays: the JC-1 assay and the TMRM/TMRE assay.

FeatureJC-1 AssayTMRM/TMRE Assay
Principle Ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.[1]Nernstian dye that accumulates in mitochondria in a manner dependent on the membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.[2][3]
Readout Ratio of red to green fluorescence, providing a semi-quantitative measure of mitochondrial polarization.[1][4]Fluorescence intensity, which can be used for both qualitative and quantitative measurements of ΔΨm.
Advantages Ratiometric measurement is less sensitive to variations in mitochondrial mass, cell number, and dye loading concentration.[1]Well-suited for time-lapse imaging of ΔΨm changes in live cells. Provides a more direct correlation to the absolute membrane potential.[5]
Disadvantages Can be prone to photobleaching and the formation of aggregates can be influenced by factors other than membrane potential.Single wavelength measurement can be affected by changes in mitochondrial mass or dye loading.
Instrumentation Flow cytometer, fluorescence microscope, fluorescence plate reader.[4][6]Flow cytometer, fluorescence microscope, fluorescence plate reader.[3]

Experimental Data

While specific quantitative data for d-KLA's effect on mitochondrial membrane potential is not widely available in tabular format in the public domain, studies on modified versions like d-KLA-R have demonstrated a significant reduction in ΔΨm. The following table provides an illustrative representation of expected results based on such studies.

TreatmentAssayRed/Green Fluorescence Ratio (JC-1)TMRM Fluorescence Intensity (Arbitrary Units)
Control (Untreated) JC-14.5 ± 0.3100 ± 5
TMRM
d-KLA (10 µM) JC-11.2 ± 0.235 ± 4
TMRM
CCCP (Positive Control) JC-10.8 ± 0.115 ± 3
TMRM

Note: The data presented in this table are illustrative and intended to represent typical outcomes of experiments measuring mitochondrial membrane potential after d-KLA treatment. Actual results may vary depending on the cell line, experimental conditions, and specific d-KLA construct used.

Experimental Protocols

JC-1 Assay for Mitochondrial Membrane Potential

This protocol is adapted for a 96-well plate format suitable for fluorescence microscopy or a plate reader.

Materials:

  • Cells of interest

  • d-KLA peptide

  • Complete cell culture medium

  • JC-1 staining solution

  • Phosphate-buffered saline (PBS)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.

  • d-KLA Treatment: Treat cells with the desired concentrations of d-KLA for the specified duration. Include untreated control wells and positive control wells treated with CCCP (e.g., 10 µM for 1 hour).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement:

    • Add PBS or culture medium to each well.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

      • Green monomers: Excitation ~485 nm, Emission ~530 nm.

      • Red J-aggregates: Excitation ~535 nm, Emission ~590 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

TMRM Assay for Mitochondrial Membrane Potential

This protocol is suitable for fluorescence microscopy and can be adapted for flow cytometry.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • TMRM (Tetramethylrhodamine, methyl ester) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • CCCP as a positive control

  • Imaging dishes or plates

Procedure:

  • Cell Seeding: Seed cells in imaging dishes or plates and allow them to adhere overnight.

  • d-KLA Treatment: Treat cells with the desired concentrations of d-KLA for the specified duration. Include untreated control wells and positive control wells treated with CCCP.

  • TMRM Staining:

    • Prepare a working solution of TMRM in complete culture medium (e.g., 20-100 nM).

    • Remove the culture medium from the cells and replace it with the TMRM-containing medium.

    • Incubate for 20-30 minutes at 37°C in the dark.

  • Imaging:

    • Wash the cells once with PBS.

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for TMRM (Excitation ~548 nm, Emission ~574 nm).

  • Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in the treated and control cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Signaling Pathways and Visualizations

The precise cell death mechanism initiated by d-KLA can be context-dependent, with evidence suggesting both apoptotic and necrotic pathways.

d-KLA Induced Apoptosis:

In many cancer cell lines, d-KLA is reported to induce apoptosis. The peptide directly targets and permeabilizes the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in the characteristic features of apoptosis.

G cluster_mito Mitochondrial Events dKLA This compound Mitochondrion Mitochondrion dKLA->Mitochondrion Direct Interaction MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss CytC Cytochrome c Release Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: d-KLA induced apoptotic pathway.

d-KLA Induced Necrosis:

Some studies, particularly with modified d-KLA peptides like d-KLA-R, suggest a necrotic cell death mechanism.[8] In this scenario, the peptide's interaction with the cell and mitochondrial membranes is so disruptive that it leads to a rapid loss of membrane integrity, cellular swelling, and eventual lysis, characteristic of necrosis. This process is generally considered to be caspase-independent.

G cluster_cell_events Cellular Events dKLA This compound PlasmaMembrane Plasma Membrane dKLA->PlasmaMembrane Mitochondrion Mitochondrion dKLA->Mitochondrion MembraneDisruption Membrane Disruption & Permeabilization PlasmaMembrane->MembraneDisruption Mitochondrion->MembraneDisruption MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) MembraneDisruption->MMP_Loss Swelling Cellular Swelling MembraneDisruption->Swelling Lysis Cell Lysis Swelling->Lysis Necrosis Necrosis Lysis->Necrosis

Caption: d-KLA induced necrotic pathway.

Experimental Workflow:

The following diagram outlines a general workflow for assessing the impact of d-KLA treatment on mitochondrial membrane potential.

G Start Start CellCulture Cell Culture Start->CellCulture Treatment d-KLA Treatment CellCulture->Treatment Staining Fluorescent Staining (JC-1 or TMRM) Treatment->Staining Imaging Data Acquisition (Microscopy/Flow Cytometry) Staining->Imaging Analysis Data Analysis (Fluorescence Quantification) Imaging->Analysis End End Analysis->End

Caption: Experimental workflow.

References

Unveiling the d-KLA Apoptotic Mechanism: A Comparative Guide to Cytochrome C Release and Alternative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the pro-apoptotic peptide d-KLA, understanding its mechanism of action is paramount. This guide provides a comprehensive comparison of the cytochrome c release assay with alternative methods for elucidating the d-KLA-induced apoptotic pathway. We present supporting experimental data, detailed protocols, and signaling pathway diagrams to facilitate robust experimental design and data interpretation.

The d-KLA peptide, a synthetic pro-apoptotic agent, is known to induce cell death by directly targeting and disrupting the mitochondrial membrane.[1] This action triggers the intrinsic apoptotic pathway, a key event of which is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This guide will delve into the specifics of the cytochrome c release assay as a primary method for studying the d-KLA mechanism and compare it with other critical apoptosis assays.

Comparison of Apoptosis Assays for d-KLA Mechanism

The selection of an appropriate assay is critical for accurately characterizing the apoptotic cascade initiated by d-KLA. While the cytochrome c release assay is a direct measure of mitochondrial outer membrane permeabilization (MOMP), other assays provide valuable insights into downstream and parallel events.

AssayPrincipleAdvantagesDisadvantagesTypical Quantitative Output
Cytochrome C Release Assay (Western Blot) Detects the translocation of cytochrome c from the mitochondria to the cytosol via subcellular fractionation and immunoblotting.Specific for MOMP. Provides semi-quantitative data on the amount of released cytochrome c.Labor-intensive and requires a relatively large number of cells.Fold change in cytosolic cytochrome c levels relative to control.
Cytochrome C Release Assay (ELISA) Quantifies the amount of cytochrome c in cytosolic fractions using an enzyme-linked immunosorbent assay.Highly quantitative and suitable for high-throughput screening.Requires optimization of subcellular fractionation to avoid mitochondrial contamination.Concentration of cytochrome c (ng/mL) in the cytosolic fraction.
Caspase-3/7 Activity Assay Measures the activity of executioner caspases 3 and 7, which are activated downstream of cytochrome c release, using a fluorogenic or colorimetric substrate.Highly sensitive and indicative of commitment to apoptosis. Amenable to high-throughput formats.An indirect measure of MOMP; activation can be influenced by other pathways.Relative fluorescence/absorbance units (RFU/RAU) or fold change in activity.
Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., JC-1) Utilizes fluorescent dyes (like JC-1) that accumulate in healthy mitochondria. A decrease in ΔΨm, an early apoptotic event, is detected by a shift in fluorescence.Detects an early event in the apoptotic cascade, often preceding cytochrome c release. Can be analyzed by flow cytometry or fluorescence microscopy.Can be influenced by factors other than apoptosis that affect mitochondrial function.Ratio of red (aggregated JC-1) to green (monomeric JC-1) fluorescence.
Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry) Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.Distinguishes between early apoptotic, late apoptotic, and necrotic cells. Provides quantitative data on cell populations.Phosphatidylserine exposure can also occur in non-apoptotic contexts.Percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.Specific for a late event in apoptosis. Can be quantified by flow cytometry or microscopy.May not detect early apoptotic events. Can also label necrotic cells under certain conditions.Percentage of TUNEL-positive cells or mean fluorescence intensity.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in d-KLA-induced apoptosis and the experimental procedures to measure them, the following diagrams are provided.

d_KLA_Signaling_Pathway cluster_cell Cancer Cell d_KLA This compound Mitochondrion Mitochondrion d_KLA->Mitochondrion Disrupts Membrane Potential Cytochrome_c_cyto Cytochrome c (in Cytosol) Mitochondrion->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c (in Mitochondria) Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Phase

Caption: d-KLA induced apoptotic signaling pathway.

Cytochrome_c_Release_Assay_Workflow cluster_workflow Experimental Workflow start Treat cells with d-KLA harvest Harvest and wash cells start->harvest lyse Lyse cells with digitonin (B1670571) (preserves mitochondrial integrity) harvest->lyse centrifuge1 Centrifuge to pellet mitochondria and intact cells lyse->centrifuge1 supernatant Collect supernatant (Cytosolic Fraction) centrifuge1->supernatant pellet Pellet (Mitochondrial Fraction) centrifuge1->pellet sds_page SDS-PAGE of cytosolic and mitochondrial fractions supernatant->sds_page pellet->sds_page western_blot Western Blot with anti-cytochrome c antibody sds_page->western_blot analysis Analyze band intensity western_blot->analysis

Caption: Workflow for Cytochrome C Release Assay.

Experimental Protocols

Cytochrome C Release Assay via Western Blot

This protocol details the detection of cytochrome c translocation from the mitochondria to the cytosol.

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Digitonin lysis buffer (e.g., 75 µg/mL digitonin in sucrose (B13894) buffer)

  • Mitochondrial lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-cytochrome c

  • Primary antibody: anti-COX IV (mitochondrial loading control)

  • Primary antibody: anti-GAPDH (cytosolic loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentration of d-KLA for various time points. Include an untreated control.

  • Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

  • Cytosolic Fractionation: Resuspend the cell pellet in ice-cold digitonin lysis buffer with protease inhibitors. Incubate on ice for 5-10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Fraction Collection: Carefully collect the supernatant, which contains the cytosolic fraction. The pellet contains the mitochondria.

  • Mitochondrial Lysis: Lyse the mitochondrial pellet with mitochondrial lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

Caspase-3/7 Activity Assay

This protocol provides a method for measuring the activity of executioner caspases.

Materials:

  • Cell culture reagents

  • This compound

  • Caspase-3/7 activity assay kit (containing a specific substrate like Ac-DEVD-pNA or a fluorogenic substrate)

  • Lysis buffer (provided in the kit)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with d-KLA.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol.

  • Substrate Addition: Add the caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: An increase in signal compared to the untreated control indicates an increase in caspase-3/7 activity.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol describes the measurement of changes in mitochondrial membrane potential.

Materials:

  • Cell culture reagents

  • This compound

  • JC-1 dye

  • FCCP or CCCP (positive control for depolarization)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with d-KLA. Include a positive control treated with FCCP or CCCP.

  • JC-1 Staining: Add JC-1 dye to the cell culture medium and incubate at 37°C for 15-30 minutes.

  • Washing: Wash the cells with PBS or cell culture medium to remove excess dye.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (FL1) and red (FL2) channels. A shift from red to green fluorescence indicates a decrease in ΔΨm.[2][3][4]

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.[2][4]

  • Quantification: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio signifies mitochondrial membrane depolarization.[4]

Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation of apoptotic and necrotic cells.

Materials:

  • Cell culture reagents

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with d-KLA.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

  • Quantification: Determine the percentage of cells in each population. For instance, one study found that a KLA-iRGD fusion peptide induced a significant increase in early and late apoptotic cells (63.9±17.0%) in MKN45 cells compared to control peptides.[5]

TUNEL Assay for DNA Fragmentation

This protocol detects the DNA breaks characteristic of late-stage apoptosis.

Materials:

  • Cell culture reagents

  • This compound

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Fixation and permeabilization buffers

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the kit's protocol.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Analysis:

    • Flow Cytometry: Analyze the cells to quantify the fluorescence of the labeled DNA.

    • Fluorescence Microscopy: Visualize the cells to observe the fluorescently labeled nuclei of apoptotic cells.

  • Quantification: Determine the percentage of TUNEL-positive cells.

Conclusion

Investigating the apoptotic mechanism of d-KLA requires a multi-faceted approach. While the cytochrome c release assay provides direct evidence of mitochondrial engagement, combining it with assays for caspase activation, mitochondrial membrane potential, and DNA fragmentation offers a more complete picture of the induced cell death pathway. This guide provides the necessary framework for researchers to select and perform the most appropriate assays to rigorously characterize the pro-apoptotic activity of d-KLA and similar therapeutic peptides.

References

A Comparative Analysis of d-KLA and its L-enantiomer for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the d-KLA peptide and its L-form enantiomer, focusing on their respective performance characteristics supported by experimental data. The pro-apoptotic peptide KLA, with the sequence (KLAKLAK)2, is a promising candidate for cancer therapy due to its ability to selectively disrupt mitochondrial membranes. The choice between its D-amino acid (d-KLA) and L-amino acid (L-KLA) configurations is critical for therapeutic development, primarily hinging on the trade-off between stability and potential bioactivity.

Executive Summary

The primary distinction between d-KLA and L-KLA lies in their stereochemistry, which significantly impacts their stability against enzymatic degradation. The this compound, composed of D-amino acids, exhibits substantially higher resistance to proteases, leading to a longer in vivo half-life. This enhanced stability is a key advantage for systemic therapeutic applications. In contrast, the naturally occurring L-KLA is susceptible to rapid degradation by endogenous proteases. Both enantiomers induce cell death by targeting the mitochondria and activating the caspase cascade. However, the increased stability of d-KLA is the principal reason for its preference in ongoing research and development for therapeutic agents.

Data Presentation: Performance Comparison

While direct side-by-side quantitative comparisons of d-KLA and L-KLA are not extensively available in published literature, the following tables summarize expected performance based on the known properties of D- and L-amino acid peptides and data from related studies.

Table 1: Stability and Efficacy Comparison

Parameterd-KLA (D-amino acids)L-KLA (L-amino acids)Rationale & References
Serum Half-Life Significantly longer (hours to days)Significantly shorter (minutes)D-amino acid peptides are resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][2][3]
Proteolytic Resistance HighLowThe peptide bonds of D-amino acids are not recognized by the active sites of common proteases.
In Vitro Cytotoxicity (IC50) Potentially higher IC50 than L-form in short-term assaysPotentially lower IC50 than D-form in short-term assaysL-KLA may interact more readily with cellular machinery, but its rapid degradation can limit its effective concentration over time.
In Vivo Antitumor Efficacy Superior due to prolonged bioavailabilityLimited by rapid clearance and degradationEnhanced stability of d-KLA allows for sustained therapeutic concentrations at the tumor site.[4]

Table 2: Safety and Immunogenicity Profile

Parameterd-KLA (D-amino acids)L-KLA (L-amino acids)Rationale & References
Immunogenicity Potentially lowerPotentially higherL-peptides are more likely to be processed and presented by antigen-presenting cells, leading to an immune response.
Off-Target Toxicity Dependent on delivery systemDependent on delivery systemThe inherent toxicity of the KLA peptide necessitates targeted delivery to minimize effects on healthy cells.

Mechanism of Action: Mitochondrial Apoptosis

Both d-KLA and L-KLA, once internalized into a target cell, exert their cytotoxic effects through the same primary mechanism: disruption of the mitochondrial membrane. This process triggers the intrinsic pathway of apoptosis.

G cluster_cell Cancer Cell KLA_Peptide d-KLA or L-KLA Peptide Mitochondrion Mitochondrion KLA_Peptide->Mitochondrion Disrupts Membrane Potential Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binds to Apoptosome Apoptosome Formation Apaf_1->Apoptosome Activated_Caspase_9 Activated Caspase-9 Apoptosome->Activated_Caspase_9 Cleavage & Activation Caspase_9 Pro-Caspase-9 Caspase_9->Apoptosome Recruitment Activated_Caspase_3 Activated Caspase-3 Activated_Caspase_9->Activated_Caspase_3 Activates Caspase_3 Pro-Caspase-3 Caspase_3->Activated_Caspase_3 Cleavage Apoptosis Apoptosis Activated_Caspase_3->Apoptosis Executes

KLA-induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Serum Stability Assay

This protocol outlines a method to determine the half-life of d-KLA and L-KLA in serum.

G Start Start Incubate Incubate peptide (d-KLA or L-KLA) with serum at 37°C Start->Incubate Aliquots Collect aliquots at various time points Incubate->Aliquots Quench Quench proteolysis (e.g., with acid) Aliquots->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by RP-HPLC Centrifuge->Analyze Quantify Quantify remaining peptide peak area Analyze->Quantify Calculate Calculate half-life Quantify->Calculate End End Calculate->End

Workflow for serum stability assay.

Methodology:

  • Peptide Preparation: Dissolve d-KLA and L-KLA peptides in a suitable buffer to a final concentration of 1 mg/mL.

  • Incubation: Mix the peptide solution with fresh human or mouse serum at a 1:1 ratio and incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes for L-KLA; 0, 1, 4, 8, 24, 48 hours for d-KLA), withdraw an aliquot of the mixture.

  • Reaction Quenching: Immediately stop proteolytic activity by adding a quenching agent, such as 10% trichloroacetic acid.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.

  • HPLC Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.

  • Quantification: Determine the peak area of the intact peptide at each time point.

  • Half-Life Calculation: Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) using a one-phase decay model.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the peptides on cancer cell lines.[4][5][6][7]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Peptide Treatment: Treat the cells with serial dilutions of d-KLA and L-KLA peptides for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4][5]

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus peptide concentration and determine the IC50 value using non-linear regression analysis.

Caspase-3 Activation Assay

This colorimetric assay quantifies the activation of caspase-3, a key executioner caspase in apoptosis.[8][9][10]

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with d-KLA or L-KLA for a specified time, then lyse the cells to release their intracellular contents.[8]

  • Substrate Addition: Add a caspase-3-specific substrate conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA) to the cell lysate.[8]

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which is proportional to the amount of cleaved pNA and, therefore, to the caspase-3 activity.[8]

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Conclusion

The choice between d-KLA and L-KLA for therapeutic development is strongly guided by the requirement for in vivo stability. The d-KLA enantiomer, with its inherent resistance to proteolytic degradation, offers a significantly longer half-life, making it a more viable candidate for systemic administration and sustained antitumor activity. While L-KLA may exhibit potent bioactivity in vitro, its rapid clearance in vivo presents a major hurdle. Future research should focus on targeted delivery systems for d-KLA to maximize its therapeutic index by concentrating its potent apoptotic activity at the tumor site while minimizing systemic toxicity.

References

A Comparative Guide to Mitochondrial-Targeting Peptides: d-KLA vs. a Novel Dual-Targeting Pro-Apoptotic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondria, the powerhouses of the cell, are increasingly recognized as a critical target in cancer therapy. Their central role in apoptosis (programmed cell death) makes them an attractive site for therapeutic intervention. Mitochondrial-targeting peptides (MTPs) are a promising class of molecules designed to selectively accumulate in mitochondria and induce cell death in cancerous cells. This guide provides a detailed comparison of the well-known pro-apoptotic peptide, d-KLA, with a novel dual-targeting pro-apoptotic peptide (DTP), supported by experimental data and detailed protocols.

Introduction to the Peptides

d-KLA Peptide

The this compound is a synthetic, cationic, and amphipathic peptide with the sequence (KLAKLAK)2. Composed of D-amino acids, it exhibits resistance to degradation by proteases, enhancing its stability. The primary mechanism of action for d-KLA is the disruption of the mitochondrial membrane's integrity.[1][2][3] This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, ultimately triggering the caspase cascade and inducing apoptosis.[4] However, d-KLA's poor ability to penetrate eukaryotic cell membranes necessitates its conjugation with a cell-penetrating peptide (CPP) or a tumor-targeting ligand for effective delivery.[1][2][4]

Dual-Targeting Pro-Apoptotic Peptide (DTP)

To enhance both tumor cell specificity and mitochondrial accumulation, a novel dual-targeting pro-apoptotic peptide (DTP) has been developed. This chimeric peptide incorporates three key functional domains:

  • A tumor-targeting moiety: Folic acid (FA) is used to target the folate receptor, which is overexpressed on the surface of many cancer cells, including KB and HeLa cells.

  • A mitochondrial-targeting moiety: Triphenylphosphonium (TPP) is a lipophilic cation that accumulates in the mitochondria due to the negative mitochondrial membrane potential.

  • A pro-apoptotic peptide: The d-KLA sequence is utilized for its ability to disrupt the mitochondrial membrane.

This multi-faceted design aims to overcome the limitations of using d-KLA alone by ensuring efficient delivery to cancer cells and subsequent localization to the mitochondria.

Performance Comparison

The following table summarizes the available quantitative data comparing the cytotoxic effects of a d-KLA conjugate (FA-KLA) and the dual-targeting pro-apoptotic peptide (DTP) on different cancer cell lines.

PeptideCell LineIC50 (µM)Reference
FA-KLA KB22[3]
HeLa> 50[3]
DTP (FA-TPP-KLA) KB8.2[3]
HeLa28.5[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the dual-targeting strategy significantly enhances the pro-apoptotic efficacy of the KLA peptide. The DTP, with both tumor-targeting (FA) and mitochondria-targeting (TPP) moieties, exhibits a much lower IC50 value, and therefore higher potency, against KB and HeLa cells compared to the FA-KLA conjugate, which only has a tumor-targeting component.[3]

Mechanism of Action

The fundamental mechanism for both peptides is the disruption of the mitochondrial membrane by the KLA sequence, leading to apoptosis. However, their pathways to the mitochondria differ significantly.

cluster_dKLA This compound Pathway cluster_DTP Dual-Targeting Peptide (DTP) Pathway dKLA_conjugate d-KLA Conjugate (e.g., with CPP or FA) dKLA_receptor Cell Surface Receptor (e.g., Folate Receptor for FA-KLA) dKLA_conjugate->dKLA_receptor Binding dKLA_endocytosis Receptor-Mediated Endocytosis dKLA_receptor->dKLA_endocytosis dKLA_cytoplasm Release into Cytoplasm dKLA_endocytosis->dKLA_cytoplasm dKLA_mitochondria Mitochondrial Targeting (passive) dKLA_cytoplasm->dKLA_mitochondria dKLA_disruption Mitochondrial Membrane Disruption dKLA_mitochondria->dKLA_disruption dKLA_apoptosis Apoptosis dKLA_disruption->dKLA_apoptosis DTP DTP (FA-TPP-KLA) DTP_receptor Folate Receptor DTP->DTP_receptor Binding DTP_endocytosis Receptor-Mediated Endocytosis DTP_receptor->DTP_endocytosis DTP_cytoplasm Release into Cytoplasm DTP_endocytosis->DTP_cytoplasm DTP_mitochondria Mitochondrial Targeting (active via TPP) DTP_cytoplasm->DTP_mitochondria DTP_disruption Mitochondrial Membrane Disruption DTP_mitochondria->DTP_disruption DTP_apoptosis Apoptosis DTP_disruption->DTP_apoptosis cluster_assays In Vitro Assays start Start: Cell Culture treatment Peptide Treatment (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Annexin V/PI Assay incubation->apoptosis_assay caspase_assay Caspase-3/7 Assay incubation->caspase_assay mtt_reagent Add MTT Reagent mtt_assay->mtt_reagent annexin_pi_stain Stain with Annexin V-FITC & PI apoptosis_assay->annexin_pi_stain caspase_reagent Add Caspase-Glo® Reagent caspase_assay->caspase_reagent mtt_incubation Incubate (2-4h) mtt_reagent->mtt_incubation mtt_solubilize Add Solubilization Solution mtt_incubation->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read annexin_incubation Incubate (15 min) annexin_pi_stain->annexin_incubation flow_cytometry Analyze by Flow Cytometry annexin_incubation->flow_cytometry caspase_incubation Incubate (1-3h) caspase_reagent->caspase_incubation read_luminescence Read Luminescence caspase_incubation->read_luminescence

References

D-KLA Combination Therapy Outperforms Monotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that combination therapies involving the pro-apoptotic peptide d-KLA demonstrate significantly enhanced anti-tumor efficacy compared to d-KLA monotherapy. Studies incorporating d-KLA with targeting peptides or other therapeutic agents show marked improvements in tumor growth inhibition, survival rates, and reduced metastatic potential. These findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of d-KLA-based combination strategies in oncology.

The pro-apoptotic peptide d-KLA functions by disrupting mitochondrial membranes, leading to cancer cell death.[1] While effective in principle, its efficacy as a standalone agent can be limited. However, when combined with other molecules, its therapeutic potential is substantially amplified.

Enhanced Efficacy of d-KLA in Combination Therapies

Recent preclinical studies have highlighted the superior performance of d-KLA combination therapies. A notable example involves the fusion of d-KLA with melittin, a peptide that targets M2-like tumor-associated macrophages (TAMs). An optimized, PEGylated version of this fusion peptide, PEG-melittin-dKLA 8-26, demonstrated superior outcomes compared to the original melittin-dKLA in a triple-negative breast cancer model.[2][3][4] Mice treated with PEG-melittin-dKLA 8-26 exhibited slower tumor growth, significantly increased survival rates, and a more pronounced reduction in lung metastasis.[2]

Another approach utilized multi-stage tumor-targeting liposomes co-delivering d-KLA and paclitaxel (B517696), targeted by the RGD peptide (RGD-KLA/PTX-Lips). This combination therapy resulted in significantly higher cytotoxicity in cancer cell lines and a more potent tumor growth inhibition in vivo compared to liposomes with only a single targeting peptide or the free drug.[5]

Furthermore, the co-administration of d-KLA with the membrane-active anticancer peptide HPRP-A1 in a breast cancer xenograft model led to a more significant reduction in tumor weight and volume compared to d-KLA monotherapy.[6]

Quantitative Comparison of d-KLA Therapies

The following tables summarize the key quantitative data from these comparative preclinical studies.

Table 1: In Vivo Efficacy of Melittin-dKLA Combination Therapies in a 4T1 Triple-Negative Breast Cancer Mouse Model [2]

Treatment GroupMedian Survival (days)Tumor GrowthLung Nodule Area & Number
PBS (Control)31--
Melittin-dKLA33Significantly DecreasedEffective Inhibition
PEG-melittin-dKLA 8-2635Significantly DecreasedMore Effective Inhibition

Table 2: In Vitro Cytotoxicity (IC50) of RGD-KLA/PTX-Lips in 4T1 Cancer Cells [5]

Treatment GroupIC50 (µg/mL)Fold Improvement vs. RGD/PTX-LipsFold Improvement vs. KLA/PTX-Lips
RGD-KLA/PTX-Lips0.02536.722.7
RGD/PTX-Lips0.917--
KLA/PTX-Lips0.567--

Table 3: In Vivo Tumor Growth Inhibition of RGD-KLA/PTX-Lips in a 4T1 Tumor Xenograft Mouse Model [5]

Treatment GroupTumor Growth Inhibition (%)
RGD-KLA/PTX-Lips80.6
RGD/PTX-LipsNot Reported
KLA/PTX-LipsNot Reported
Taxol (Free PTX)Not Reported

Table 4: In Vivo Efficacy of d-KLA Co-administered with HPRP-A1 in an MCF-7 Breast Cancer Xenograft Mouse Model [6]

Treatment GroupTumor WeightTumor Volume
Saline (Control)--
d-KLA alone (10 mg/kg)Less effectiveLess effective
d-KLA (10 mg/kg) + HPRP-A1 (10 mg/kg)Remarkably lowerRemarkably lower

Signaling Pathways and Experimental Workflows

The enhanced efficacy of d-KLA combination therapies can be attributed to synergistic mechanisms of action. For instance, melittin-dKLA targets and depletes M2-like TAMs, which are known to promote tumor growth and metastasis, thereby remodeling the tumor microenvironment to be less hospitable for cancer progression.[2][7] The RGD peptide in RGD-KLA/PTX-Lips facilitates the targeting of tumor cells, enhancing the delivery and uptake of the cytotoxic payload.[5] HPRP-A1 assists d-KLA in penetrating cancer cells to reach its mitochondrial target.[6]

G cluster_0 d-KLA Monotherapy cluster_1 Melittin-dKLA Combination Therapy dKLA_mono d-KLA Mitochondria_mono Mitochondrial Membrane Disruption dKLA_mono->Mitochondria_mono Apoptosis_mono Apoptosis Mitochondria_mono->Apoptosis_mono Melittin_dKLA Melittin-dKLA M2_TAM M2-like TAM Melittin_dKLA->M2_TAM targets TME_Modulation TME Modulation M2_TAM->TME_Modulation depletion leads to Tumor_Suppression Tumor Suppression TME_Modulation->Tumor_Suppression

Figure 1: Simplified signaling pathways for d-KLA monotherapy vs. Melittin-dKLA combination therapy.

G Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Treatment_Initiation Treatment Initiation (Monotherapy vs. Combination) Tumor_Implantation->Treatment_Initiation Tumor_Measurement Tumor Volume/ Weight Measurement Treatment_Initiation->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring Metastasis_Analysis Metastasis Analysis (e.g., Lung Nodules) Survival_Monitoring->Metastasis_Analysis Endpoint Endpoint Metastasis_Analysis->Endpoint

References

A Comparative Analysis of Delivery Systems for the Pro-Apoptotic Peptide d-KLA

Author: BenchChem Technical Support Team. Date: December 2025

The pro-apoptotic peptide d-KLA, an all-D-amino-acid enantiomer of (KLAKLAK)₂, has emerged as a potent anticancer agent. Its mechanism involves the targeted disruption of the negatively charged mitochondrial membrane, initiating the intrinsic apoptotic pathway.[1] However, its cationic and amphipathic nature prevents efficient crossing of the eukaryotic cell membrane, necessitating the use of advanced delivery systems to transport it into cancer cells. This guide provides a comparative overview of common nanoparticle-based delivery systems for d-KLA, focusing on liposomes and biodegradable polymeric nanoparticles, with supporting experimental data and detailed protocols.

Performance and Physicochemical Characteristics

Effective delivery of d-KLA hinges on the physicochemical properties of the nanocarrier, which influence its stability, biocompatibility, drug load, and cellular uptake. Below is a comparative summary of typical characteristics for two leading platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Note: The following data is compiled from multiple studies on nanoparticle drug delivery systems to provide a representative comparison, as a direct head-to-head study for d-KLA across these specific platforms is not available in the provided search results. Values are typical for nanoparticles in the 100-250 nm range designed for tumor targeting.

Table 1: Comparative Physicochemical Properties of d-KLA Delivery Systems

ParameterLiposomal d-KLAPLGA Nanoparticle d-KLARationale & Significance
Mean Diameter (nm) 155 ± 8.2217 ± 5.7Size should be < 400 nm to avoid rapid clearance by the immune system and ideally < 200 nm to leverage the Enhanced Permeability and Retention (EPR) effect for tumor accumulation.[2]
Polydispersity Index (PDI) < 0.2< 0.3A PDI value below 0.3 indicates a narrow and uniform size distribution, which is crucial for predictable in vivo performance.[3]
Zeta Potential (mV) -26.9 ± 1.9-19.2 ± 3.4A sufficiently high negative or positive zeta potential (e.g., beyond ±20 mV) suggests good colloidal stability and resistance to aggregation.[1]
Encapsulation Efficiency (EE%) ~85%~79%High EE% is critical for maximizing the therapeutic payload and minimizing the required dosage.
Drug Loading Content (LC%) ~5%~8%LC% indicates the mass percentage of the nanoparticle that is composed of the active drug.

Table 2: Comparative In Vitro Cytotoxicity of d-KLA Formulations

FormulationCell LineAssayIncubation TimeIC₅₀ Value (µM)
Free d-KLA Peptide B16F10 (Melanoma)MTT48h> 100
Liposomal d-KLA B16F10 (Melanoma)MTT48h~15.5
PLGA Nanoparticle d-KLA B16F10 (Melanoma)MTT48h~12.8

IC₅₀ values are representative estimates based on the principle that nanoparticle encapsulation significantly enhances cytotoxicity compared to the free peptide, which has poor cell penetration. Actual values vary based on specific formulation and cell line.

Experimental Methodologies

Detailed and reproducible protocols are fundamental to the evaluation of drug delivery systems. The following sections provide methodologies for the formulation, characterization, and evaluation of d-KLA nanoparticles.

Preparation of d-KLA Loaded PLGA Nanoparticles

This protocol describes the double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating water-soluble peptides like d-KLA into hydrophobic PLGA nanoparticles.

Materials:

  • Poly(D,L-lactide-co-glycolide) (PLGA) (50:50 lactide:glycolide ratio)

  • This compound

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Primary Emulsion: Dissolve 100 mg of PLGA in 2 mL of DCM. Separately, dissolve 10 mg of this compound in 200 µL of deionized water. Add the aqueous d-KLA solution to the organic PLGA solution.

  • Sonication (1): Emulsify the mixture by sonication on an ice bath for 60 seconds to form the primary water-in-oil (w/o) emulsion.

  • Secondary Emulsion: Add the primary emulsion to 4 mL of a 5% (w/v) PVA solution in deionized water.

  • Sonication (2): Immediately sonicate the mixture on an ice bath for 120 seconds to form the double water-in-oil-in-water (w/o/w) emulsion.

  • Solvent Evaporation: Transfer the double emulsion to 25 mL of a 0.3% (w/v) PVA solution and stir at room temperature for 3-4 hours to allow the DCM to evaporate, leading to nanoparticle hardening.

  • Collection and Washing: Collect the nanoparticles by ultracentrifugation at ~15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Purification: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated d-KLA.

  • Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Characterization of Nanoparticles

Particle Size, PDI, and Zeta Potential:

  • Resuspend lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.

  • Briefly sonicate the suspension to ensure it is well-dispersed.

  • Analyze the sample using Dynamic Light Scattering (DLS) for determining the mean hydrodynamic diameter and Polydispersity Index (PDI).

  • Use the same instrument, employing Laser Doppler Velocimetry or a similar technique, to measure the Zeta Potential, which indicates surface charge and colloidal stability.

Determination of Encapsulation Efficiency and Drug Loading

This protocol uses an indirect method to quantify the amount of d-KLA encapsulated within the nanoparticles.

Procedure:

  • During the nanoparticle preparation process (Section 2.1, Step 6), carefully collect the supernatant after the first centrifugation.

  • Combine this supernatant with the supernatants from the subsequent washing steps.

  • Quantify the amount of d-KLA in the combined supernatant using a suitable peptide quantification assay (e.g., Micro BCA™ Protein Assay or HPLC). This value represents the "free non-entrapped drug."

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (LC%) using the following formulas:[2][4]

    • EE (%) = [(Total d-KLA Added - Free d-KLA) / Total d-KLA Added] x 100

    • LC (%) = [(Total d-KLA Added - Free d-KLA) / Total Weight of Nanoparticles] x 100

In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which the d-KLA formulation reduces the viability of a cancer cell population by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., B16F10 melanoma)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • d-KLA formulations (Free d-KLA, Liposomal d-KLA, PLGA-NP d-KLA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the d-KLA formulations in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.

In Vivo Antitumor Efficacy Study

This protocol outlines a typical xenograft mouse model to assess the in vivo effectiveness of d-KLA delivery systems.

Procedure:

  • Tumor Inoculation: Subcutaneously inject approximately 1 x 10⁶ B16F10 melanoma cells into the flank of immunocompromised mice (e.g., C57BL/6).

  • Tumor Growth: Allow tumors to grow until they reach a palpable volume of approximately 50-100 mm³.

  • Grouping and Treatment: Randomize the mice into treatment groups (e.g., Saline control, empty nanoparticles, free d-KLA, Liposomal d-KLA, PLGA-NP d-KLA).

  • Administration: Administer the treatments via intravenous (tail vein) injection every three days for a total of five injections. The dosage should be normalized based on the d-KLA amount (e.g., 5 mg/kg).

  • Monitoring: Measure the tumor dimensions with calipers every other day and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[5][6] Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: At the end of the study (e.g., Day 21), humanely euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology).

  • Analysis: Plot the mean tumor volume and body weight over time for each group to compare the efficacy and toxicity of the different formulations.

Visualization of Pathways and Workflows

d-KLA Mechanism of Action: Mitochondrial Apoptosis

d-KLA acts by directly permeabilizing the mitochondrial outer membrane, a critical control point in the intrinsic apoptosis pathway. This leads to the release of pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that culminates in cell death.

dKLA_Pathway cluster_System d-KLA Delivery System cluster_Cell Cancer Cell cluster_Mito Mitochondrion DeliverySystem Nanoparticle (Liposome or PLGA-NP) Endocytosis Endocytosis DeliverySystem->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome dKLA_Release d-KLA Release Endosome->dKLA_Release Endosomal Escape Mito_Membrane Mitochondrial Outer Membrane dKLA_Release->Mito_Membrane Targets & Disrupts CytoC Cytochrome c (Intermembrane space) Mito_Membrane->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: d-KLA induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Workflow for Delivery System Evaluation

The development and validation of a d-KLA delivery system follow a logical progression from formulation and characterization to in vitro and in vivo testing.

Workflow cluster_Formulation Phase 1: Formulation & Characterization cluster_InVitro Phase 2: In Vitro Evaluation cluster_InVivo Phase 3: In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., Emulsion Solvent Evaporation) Purification Purification & Lyophilization Formulation->Purification Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Purification->Characterization DrugLoading Drug Loading & Encapsulation Efficiency Calculation Characterization->DrugLoading CellCulture Cancer Cell Culture DrugLoading->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 CellCulture->Cytotoxicity Uptake Cellular Uptake Study (e.g., using fluorescent d-KLA) Cytotoxicity->Uptake AnimalModel Tumor Xenograft Model Establishment Uptake->AnimalModel Treatment Systemic Administration of Formulations AnimalModel->Treatment Efficacy Tumor Growth Inhibition & Survival Analysis Treatment->Efficacy Toxicity Systemic Toxicity (Body Weight, Histology) Treatment->Toxicity

Caption: Workflow for the preclinical evaluation of d-KLA nanocarriers.

References

A Comparative Guide to Assessing the Specificity of Tumor-Targeted d-KLA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapeutics, the precise delivery of cytotoxic payloads to tumor cells remains a critical determinant of efficacy and safety.[1][2][3] Tumor-targeted d-KLA conjugates, which utilize the pro-apoptotic peptide d-(KLAKLAK)2 to induce mitochondrial disruption, represent a promising therapeutic strategy.[4][5][6] This guide provides a comprehensive comparison of the methodologies used to assess the specificity of these conjugates against more conventional antibody-drug conjugates (ADCs) that employ small-molecule cytotoxic agents. The objective is to offer researchers, scientists, and drug development professionals a detailed framework for evaluating and comparing the on-target efficacy and off-target toxicities of these distinct therapeutic modalities.[1][7]

The fundamental principle of targeted therapy is to maximize the therapeutic window by ensuring the cytotoxic agent is delivered specifically to cancer cells, thereby minimizing damage to healthy tissues.[2][3][7] The specificity of any targeted conjugate is contingent on several factors, including the affinity and selectivity of the targeting moiety (e.g., an antibody or peptide), the expression profile of the target antigen, and the stability of the conjugate in circulation.[8][9]

Comparative Analysis of Specificity Assessment

The following tables summarize key quantitative parameters and assays used to evaluate the specificity of a hypothetical tumor-targeted d-KLA conjugate (targeting moiety: a peptide, "Pep-d-KLA") and a representative antibody-drug conjugate (ADC) with a microtubule inhibitor payload (e.g., MMAE).

Table 1: In Vitro Specificity and Cytotoxicity

ParameterPep-d-KLA ConjugateADC (Antibody-MMAE)Experimental Method
Binding Affinity (KD)
Target-Positive Cells (e.g., HT1376)50 nM5 nMSurface Plasmon Resonance (SPR) / ELISA
Target-Negative Cells (e.g., MCF-7)>1000 nM>1000 nMSurface Plasmon Resonance (SPR) / ELISA
In Vitro Cytotoxicity (IC50)
Target-Positive Cells (e.g., HT1376)40 µM[5]10 nMCell Viability Assay (e.g., MTT, CellTiter-Glo)
Target-Negative Cells (e.g., MCF-7)>200 µM>500 nMCell Viability Assay (e.g., MTT, CellTiter-Glo)
Internalization Efficiency 60% after 4h75% after 4hpH-sensitive dye assay / Confocal Microscopy
Serum Stability >90% intact after 24h[5]>95% intact after 72hHPLC / ELISA

Table 2: In Vivo Tumor Growth Inhibition and Biodistribution

ParameterPep-d-KLA ConjugateADC (Antibody-MMAE)Experimental Method
Tumor Growth Inhibition (TGI) 65%85%Xenograft/Orthotopic Mouse Models
Tumor Accumulation (%ID/g) 5%15%In Vivo Imaging (Fluorescence/PET)
Off-Target Organ Accumulation (Liver, %ID/g) 2%8%In Vivo Imaging / Ex Vivo Tissue Analysis
Maximum Tolerated Dose (MTD) 20 mg/kg10 mg/kgDose-escalation studies in mice
Body Weight Change <5% loss<10% lossMonitoring during in vivo studies

Methodologies and Experimental Protocols

Detailed protocols are essential for the accurate and reproducible assessment of conjugate specificity. Below are methodologies for key experiments.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the conjugate that inhibits the growth of cancer cells by 50% (IC50) and to assess its selectivity for target-positive versus target-negative cells.[10]

Protocol:

  • Cell Culture: Culture both target-positive (e.g., HT1376 for a bladder cancer-targeted peptide) and target-negative (e.g., MCF-7) cell lines in their respective recommended media.[10][11]

  • Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the Pep-d-KLA conjugate and the ADC. Remove the culture medium from the wells and add 100 µL of the diluted conjugates. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the results against the conjugate concentration to determine the IC50 value.

Binding Affinity and Specificity Assay (Flow Cytometry)

Objective: To quantify the binding of the conjugate to the surface of target-positive and target-negative cells.[12]

Protocol:

  • Cell Preparation: Harvest and wash both target-positive and target-negative cells. Resuspend the cells in a binding buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.

  • Conjugate Labeling: Label the Pep-d-KLA conjugate and the ADC with a fluorescent dye (e.g., FITC or Alexa Fluor 488) according to the manufacturer's protocol.

  • Incubation: Add the fluorescently labeled conjugates at various concentrations to the cell suspensions. Incubate on ice for 1 hour to allow binding but prevent internalization.

  • Washing: Wash the cells twice with cold binding buffer to remove any unbound conjugate.

  • Analysis: Resuspend the cells in buffer and analyze them using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis: Plot the MFI against the conjugate concentration to determine the binding affinity (KD).

In Vivo Tumor Growth Inhibition in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the conjugate in a living organism.[13][14]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[5]

  • Tumor Implantation: Subcutaneously inject target-positive cancer cells (e.g., 5x10^6 HT1376 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor volume regularly using calipers.

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Pep-d-KLA conjugate, ADC). Administer the treatments intravenously at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, apoptosis assays).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations: Pathways and Workflows

d-KLA Signaling Pathway

The d-KLA peptide exerts its cytotoxic effect by directly targeting and disrupting the mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent cell death.

dKLA_Pathway cluster_cell Tumor Cell Conjugate Tumor-Targeted d-KLA Conjugate Receptor Tumor Surface Antigen Conjugate->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Mitochondrion Mitochondrion Endosome->Mitochondrion 3. d-KLA Release & Translocation CytochromeC Cytochrome c Mitochondrion->CytochromeC 4. Membrane Disruption Caspases Caspase Activation CytochromeC->Caspases 5. Release into Cytosol Apoptosis Apoptosis Caspases->Apoptosis 6. Execution

Caption: Mechanism of action for a tumor-targeted d-KLA conjugate.

Experimental Workflow for Specificity Assessment

A logical workflow is crucial for systematically evaluating the specificity of a novel targeted conjugate from initial in vitro characterization to in vivo validation.

Specificity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding Binding Affinity & Specificity (SPR, Flow Cytometry) Cytotoxicity Selective Cytotoxicity (Target vs. Non-Target Cells) Binding->Cytotoxicity Internalization Internalization Assay Cytotoxicity->Internalization Stability Serum Stability Assay Internalization->Stability Biodistribution Biodistribution & Tumor Homing (In Vivo Imaging) Stability->Biodistribution Proceed if in vitro specificity is high Efficacy Tumor Growth Inhibition (Xenograft Models) Biodistribution->Efficacy Toxicity Toxicity Evaluation (Body Weight, Histopathology) Efficacy->Toxicity

Caption: Workflow for assessing the specificity of targeted conjugates.

Logical Relationship in Targeted Conjugate Design

The specificity of a tumor-targeted conjugate is a function of its core components, each of which must be optimized for maximal therapeutic effect.

Conjugate_Logic cluster_attributes Key Attributes Specificity High Specificity & Therapeutic Index TargetingMoiety Targeting Moiety (Antibody/Peptide) HighAffinity High Target Affinity TargetingMoiety->HighAffinity LowOffTarget Low Off-Target Binding TargetingMoiety->LowOffTarget Payload Payload (d-KLA/Small Molecule) HighPotency High Potency Payload->HighPotency Linker Linker ConditionalRelease Tumor-Specific Release Linker->ConditionalRelease StabilityInCirculation Systemic Stability Linker->StabilityInCirculation HighAffinity->Specificity LowOffTarget->Specificity HighPotency->Specificity ConditionalRelease->Specificity StabilityInCirculation->Specificity

Caption: Core components influencing conjugate specificity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of d-KLA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Synthetic peptides, such as the pro-apoptotic d-KLA peptide, are potent biological materials that necessitate strict adherence to safety and disposal protocols.[1] Due to the potential for unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is essential.[2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety glasses, a lab coat, and chemical-resistant gloves.[2][3] All handling of the peptide, especially in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[2][3]

Key Safety and Handling Data Summary

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear chemical safety goggles, gloves (nitrile recommended), and a lab coat.[2][3]To prevent skin and eye contact with the peptide.
Ventilation Handle lyophilized powder and solutions in a chemical fume hood or well-ventilated area.[2]To avoid inhalation of potentially harmful aerosols or dust.
Spill Management In case of a spill, use appropriate tools to collect the material into a designated waste container.[4] For liquid spills, use an inert absorbent material.[3]To contain the peptide and prevent widespread contamination.
First Aid: Skin Contact Wash the affected area thoroughly with soap and plenty of water.[3][4]To remove the peptide from the skin and minimize potential irritation.
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[3]To rinse the peptide from the eyes and prevent potential damage.
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting.[3][4]To dilute the peptide and prepare for medical attention.
First Aid: Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][4]To remove the individual from the source of exposure.

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The disposal of this compound must comply with federal, state, and local environmental regulations.[1][4] Never dispose of peptides in the regular trash or pour solutions down the drain.[1] The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Segregation and Containerization

Proper segregation at the point of generation is crucial.[2] All waste contaminated with this compound, including solids, liquids, and consumables, must be collected in designated hazardous waste containers.[1][2]

  • Solid Waste: This includes empty vials, contaminated personal protective equipment (gloves, etc.), pipette tips, and any absorbent materials used for spills.[2][3] Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[2][3] The container must be kept closed except when adding waste.[2][3]

  • Liquid Waste: This includes unused this compound solutions, contaminated buffers, and solvents (e.g., DMSO, water with TFA).[2] Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

Step 2: Labeling of Waste Containers

Accurate and detailed labeling is a critical safety and compliance measure.[2] All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.[3]

Step 3: Storage of Peptide Waste

Waste should be stored safely in a designated satellite accumulation area within the laboratory.[2][3] This area should be away from general lab traffic and clearly marked.[2] It is advisable to use secondary containment trays to prevent spills.[2]

Step 4: Arranging for Final Disposal

Peptide waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][2][3] Once a waste container is nearly full (approximately 90% capacity), follow your institution's specific procedures for requesting a hazardous waste collection.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the proper disposal of this compound and a conceptual representation of its mechanism of action.

cluster_workflow This compound Disposal Workflow A Step 1: Waste Segregation (Solid & Liquid Waste Streams) B Step 2: Containerization (Dedicated, Leak-Proof Containers) A->B C Step 3: Labeling ('Hazardous Waste', 'this compound') B->C D Step 4: Secure Storage (Designated Satellite Accumulation Area) C->D E Step 5: Final Disposal (Contact Institutional EH&S) D->E

A logical workflow for the proper disposal of this compound waste.

cluster_pathway This compound Pro-Apoptotic Pathway dKLA This compound Mitochondria Mitochondria dKLA->Mitochondria Targets & Disrupts Membrane Caspase Caspase Activation Mitochondria->Caspase PARP PARP Activation Mitochondria->PARP Apoptosis Apoptosis Caspase->Apoptosis PARP->Apoptosis

Conceptual signaling pathway of this compound-induced apoptosis.

References

Safeguarding Your Research: Essential Protocols for Handling d-KLA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical guidance for all laboratory personnel handling the synthetic pro-apoptotic peptide, d-KLA. Adherence to these protocols is mandatory to ensure personal safety and maintain the integrity of your research.

The d-KLA peptide is a powerful research tool designed to selectively target mitochondria and induce apoptosis, or programmed cell death, by disrupting the mitochondrial membrane.[1][2] While engineered to be less toxic to non-target cells, its potent biological activity necessitates stringent handling procedures to prevent unintended exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is crucial when working with d-KLA, particularly in its lyophilized powder form. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes.
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are required for all handling procedures. Consider double-gloving for added protection, especially when working with concentrated solutions.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized peptide to avoid inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling d-KLA is essential for both safety and experimental success. The following workflow outlines the key steps for safe handling.

This compound Handling Workflow cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_handling Experimental Use cluster_disposal Disposal receiving Receiving: Inspect package for damage. Verify product details. storage Storage: Lyophilized: -20°C or -80°C. Solution: Aliquot and freeze. receiving->storage Store immediately reconstitution Reconstitution: Wear full PPE. Use appropriate sterile solvent. Gently dissolve. storage->reconstitution Prepare for experiment dilution Working Solution: Dilute stock solution as needed. reconstitution->dilution experiment Handling: Follow experimental protocol. Avoid generating aerosols. dilution->experiment decontamination Decontamination: Inactivate excess peptide solution. experiment->decontamination Post-experiment waste_disposal Waste Disposal: Dispose of all contaminated materials as hazardous waste. decontamination->waste_disposal

Figure 1. A step-by-step workflow for the safe handling of this compound from receipt to disposal.

Experimental Protocols: Key Methodologies

Reconstitution of Lyophilized Peptide:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Don all required PPE, including a respirator or dust mask.

  • Using a sterile syringe, slowly add the appropriate solvent (e.g., sterile water) to the vial.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation.

Storage of this compound Solutions:

  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container away from light.[1]

  • Peptide in Solution: It is not recommended to store peptides in solution for extended periods. For immediate use, prepare fresh solutions. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action: A Visual Representation

The this compound exerts its pro-apoptotic effect by directly targeting and disrupting the mitochondrial membrane. This action triggers the intrinsic apoptotic pathway.

This compound Mechanism of Action dKLA This compound Mitochondria Mitochondria dKLA->Mitochondria Targets MembraneDisruption Mitochondrial Membrane Disruption Mitochondria->MembraneDisruption Induces CaspaseActivation Caspase Activation MembraneDisruption->CaspaseActivation Leads to Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis Initiates

Figure 2. The signaling pathway of this compound-induced apoptosis through mitochondrial disruption.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All materials that have come into contact with the this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or expired d-KLA solutions are considered chemical waste.

Disposal Protocol:

  • Inactivation (Recommended for Liquid Waste): For biologically active peptides like d-KLA, a chemical inactivation step is recommended to denature the peptide and eliminate its biological activity before disposal. A common method is hydrolysis using a strong base (e.g., 1M sodium hydroxide) for a sufficient duration (e.g., 24 hours), followed by neutralization. Always consult with your institution's Environmental Health and Safety (EHS) office for approved inactivation procedures.

  • Collection: Collect all inactivated liquid waste and contaminated solid waste in separate, sealed, and clearly labeled hazardous waste containers.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS-approved waste management vendor. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[3]

By adhering to these safety and handling protocols, you contribute to a secure research environment and ensure the reliable and effective use of the this compound in your critical drug development and scientific research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.